1-(2,4,6-Trifluorophenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGIAUMXLVQIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4,6-Trifluorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-Trifluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol that holds significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor for the synthesis of novel pharmaceutical candidates and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical moieties and can enhance the binding affinity and pharmacokinetic profile of drug molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, safety information, and potential applications of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1250113-83-7 | N/A |
| (S)-Enantiomer CAS | 1568193-05-4 | [2] |
| (R)-Enantiomer CAS | 1568065-39-3 | N/A |
| Molecular Formula | C₈H₇F₃O | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| Precursor (Ketone) Boiling Point | 179.0 ± 35.0 °C at 760 mmHg | N/A |
| Precursor (Ketone) Density | 1.3 ± 0.1 g/cm³ | N/A |
Synthesis and Characterization
The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild, selective, and cost-effective option. For the synthesis of chiral versions of the alcohol, asymmetric reduction methods employing chiral catalysts or biocatalysts can be utilized.[3][4]
Experimental Protocol: Reduction of 1-(2,4,6-trifluorophenyl)ethanone
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-(2,4,6-trifluorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(2,4,6-trifluorophenyl)ethanone (1 equivalent) in methanol. Place the flask in an ice bath and begin stirring.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes the excess borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the adjacent methyl protons. The methyl group will appear as a doublet. The aromatic protons will appear as a multiplet in the aromatic region of the spectrum. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and the aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.14 g/mol ).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursor. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] The precursor, 1-(2,4,6-trifluorophenyl)ethanone, is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated compounds, such as this compound, are of significant interest in drug discovery. The incorporation of fluorine atoms can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacological properties.[1][8] This particular building block can be utilized in the synthesis of a wide range of biologically active molecules. The trifluorophenyl ethanol moiety is a key structural feature in various pharmaceutical candidates. For instance, chiral trifluoromethyl-substituted phenyl ethanols are crucial intermediates in the synthesis of neuroprotective compounds.[3] The unique electronic and steric properties of the trifluorinated phenyl ring can lead to enhanced binding interactions with biological targets.
Conclusion
This compound is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The presence of the trifluorinated phenyl ring imparts desirable properties for the development of novel pharmaceuticals. As research in fluorinated organic compounds continues to expand, the utility of this compound as a key synthetic intermediate is expected to grow.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 116.
- Ferreira, B. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2585.
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 841–866.
-
Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Retrieved from [Link]
- Chen, Y., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(10), 289.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Chen, F., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085-6099.
- Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences, 23(19), 11809.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1568193-05-4|(S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(2,4,6-Trifluorophenyl)ethan-1-ol: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity.[1] Consequently, a thorough understanding of the structural and electronic features of fluorinated compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2,4,6-Trifluorophenyl)ethan-1-ol , a key building block in the synthesis of various functionalized molecules.
Molecular Structure and Key Features
This compound possesses a chiral center at the carbinol carbon, bonded to a highly electron-deficient 2,4,6-trifluorophenyl ring, a hydroxyl group, a methyl group, and a hydrogen atom. The symmetric substitution of the aromatic ring with three fluorine atoms creates a unique electronic environment that significantly influences the spectroscopic signatures of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the hydroxyl proton, the methine proton, the aromatic protons, and the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~1.50 | Doublet | 3H | -CH₃ | 6.5 |
| ~2.5-3.5 | Singlet (broad) | 1H | -OH | - |
| ~5.20 | Quartet | 1H | -CH(OH)- | 6.5 |
| ~6.75 | Triplet | 2H | Ar-H | 8.5 (JH-F) |
Causality Behind Predicted Shifts:
-
Methyl Protons (-CH₃): The methyl group, being adjacent to the chiral center, is expected to resonate at a similar chemical shift to that of 1-phenylethanol (δ ~1.50 ppm).[2] It will appear as a doublet due to coupling with the methine proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is predicted to be a broad singlet.
-
Methine Proton (-CH(OH)-): This proton is deshielded by the adjacent hydroxyl group and the aromatic ring. Its chemical shift is predicted to be slightly downfield compared to 1-phenylethanol (δ ~4.90 ppm) due to the electron-withdrawing nature of the trifluorinated ring.[2] It will appear as a quartet due to coupling with the three methyl protons.
-
Aromatic Protons (Ar-H): The two equivalent aromatic protons are significantly shielded by the ortho and para fluorine atoms. The strong electron-withdrawing effect of fluorine is expected to shift these protons upfield compared to benzene (δ 7.34 ppm). The signal will appear as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The fluorine substitution will have a pronounced effect on the chemical shifts of the aromatic carbons due to large C-F coupling constants.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) |
| ~25 | Singlet | -CH₃ | - |
| ~68 | Singlet | -CH(OH)- | - |
| ~104 | Triplet | C3, C5 | ~25 (JC-F) |
| ~115 | Triplet of triplets | C1 | ~15 (JC-F), ~4 (JC-C-F) |
| ~162 | Doublet of triplets | C2, C6 | ~250 (JC-F), ~15 (JC-C-F) |
| ~160 | Triplet | C4 | ~250 (JC-F) |
Causality Behind Predicted Shifts:
-
Aliphatic Carbons: The methyl (-CH₃) and methine (-CH(OH)-) carbons are predicted to have chemical shifts similar to their counterparts in 1-phenylethanol (~25 ppm and ~70 ppm, respectively).[2]
-
Aromatic Carbons:
-
C1: The ipso-carbon will be significantly influenced by the fluorine atoms, appearing as a complex multiplet.
-
C3, C5: These carbons, meta to the fluorine atoms, will be shielded and appear as a triplet due to coupling with the two ortho fluorine atoms.
-
C2, C4, C6: The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JC-F) in the range of 240-260 Hz and will be significantly shifted downfield. They will appear as complex multiplets due to additional smaller two- and three-bond couplings.
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum is expected to show two signals due to the chemical equivalence of the ortho and meta fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~ -110 | Triplet | 2F | F2, F6 | ~20 (JF-F) |
| ~ -105 | Triplet | 1F | F4 | ~20 (JF-F) |
Causality Behind Predicted Shifts:
-
The chemical shifts are predicted based on typical values for fluoroaromatic compounds.[3] The ortho fluorines (F2, F6) are expected to be chemically equivalent and will appear as one signal, while the para fluorine (F4) will be a separate signal.
-
The multiplicity of each signal will be a triplet due to coupling with the two adjacent fluorine atoms (ortho-meta coupling).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1620, 1500 | Medium-Strong | C=C aromatic ring stretch |
| ~1100-1300 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch |
Causality Behind Predicted Absorptions:
-
The broad absorption around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol.
-
The strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluorinated aromatic ring.
-
The other absorptions correspond to standard functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of C₈H₇F₃O.
-
Major Fragments:
-
m/z = 161: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 159: Loss of a hydroxyl radical ([M-OH]⁺).
-
m/z = 133: A prominent peak corresponding to the trifluorotropylium ion, formed after rearrangement.
-
m/z = 43: A fragment corresponding to [CH₃CO]⁺, although less likely for an alcohol. A more likely fragment at this mass would be [C₃H₇]⁺ from the aliphatic portion after rearrangement.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualization of Key Relationships
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry Fragmentation
Caption: Predicted MS fragmentation pathway.
Conclusion
This technical guide has provided a detailed, predicted spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous compounds, we have constructed a comprehensive profile encompassing NMR, IR, and MS data. This guide serves as a valuable resource for researchers working with fluorinated aromatic compounds, aiding in the identification, characterization, and quality control of these important chemical entities. The methodologies and interpretations presented herein are broadly applicable and can be extended to the analysis of other novel fluorinated molecules.
References
- Ball, D. W. (2006). The Basics of Spectroscopy. SPIE Press.
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). Chemical Communications. Retrieved from [Link]
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1-(2,4-Difluorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
1-Phenylethanol. (n.d.). PubChem. Retrieved from [Link]
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Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key intermediate in various synthetic and pharmaceutical applications. Understanding these fundamental properties is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the viability of drug formulations. This document outlines the theoretical principles governing the molecule's behavior, presents detailed, field-proven protocols for empirical determination, and discusses potential degradation pathways. By integrating foundational chemical principles with standardized methodologies, this guide serves as an essential resource for scientists working with this and structurally related compounds.
Introduction: The Significance of Physicochemical Characterization
This compound is a fluorinated aromatic alcohol whose utility in organic synthesis and medicinal chemistry is growing. The presence of a trifluorinated phenyl ring and a secondary alcohol functional group imparts a unique combination of polarity, reactivity, and metabolic stability. However, these same features dictate its behavior in solution, influencing everything from reaction kinetics to bioavailability.
A thorough understanding of solubility and stability is not merely an academic exercise; it is a prerequisite for successful development.[1][2]
-
Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and the feasibility of formulating a compound for preclinical and clinical studies.
-
Stability data informs storage conditions, defines shelf-life, and is crucial for identifying potential degradants that could impact safety and efficacy.[3]
This guide provides the theoretical framework and practical methodologies to empower researchers to fully characterize this compound.
Core Physicochemical Properties
To predict the solubility and stability of a molecule, one must first understand its intrinsic properties. The structure of this compound, shown below, is the primary determinant of its behavior.
Structure:
Note: The following properties are estimated based on the structure and data for analogous compounds, as direct experimental data for this specific molecule is not widely published. The ketone analogue, 1-(2,4,6-Trifluorophenyl)ethanone, has a reported molecular weight of approximately 174.12 g/mol .[4][5]
| Property | Predicted Value / Characteristic | Rationale & Impact |
| Molecular Formula | C₈H₇F₃O | Confirmed by structural analysis. |
| Molecular Weight | ~192.14 g/mol | Calculated from the molecular formula. |
| Functional Groups | Secondary Alcohol (-OH), Trifluorophenyl Ring | The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor. The trifluorophenyl ring is bulky, hydrophobic, and electron-withdrawing due to the high electronegativity of fluorine.[6][7] |
| Polarity | Moderately Polar | The molecule possesses a distinct polar head (the alcohol) and a larger, more non-polar/hydrophobic region (the fluorinated ring). This amphiphilic nature will govern its solubility profile.[8] |
| Hydrogen Bonding | Donor & Acceptor | The hydroxyl group can participate in hydrogen bonding, which will significantly enhance solubility in protic solvents like water and alcohols.[8] |
| pKa (hydroxyl proton) | ~14-16 | Estimated to be similar to other secondary benzylic alcohols. This indicates it is a very weak acid and will be protonated under typical physiological and most chemical conditions. |
Solubility Profile: A Theoretical and Practical Approach
The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. The guiding principle is "like dissolves like," meaning that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.[8]
Theoretical Solubility Considerations
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group of this compound will readily form hydrogen bonds with these solvents. However, the bulky and hydrophobic trifluorophenyl ring will counteract this effect. Therefore, moderate to good solubility is expected, likely decreasing as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol).
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group. They also possess sufficient polarity to solvate the fluorinated ring. Good solubility is predicted in these solvents.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. The polar hydroxyl group will be poorly solvated, leading to very low predicted solubility. The molecule's own intermolecular hydrogen bonding will be stronger than any potential interaction with the solvent.
Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound and is recognized by regulatory bodies like the OECD.[9][10][11][12] The objective is to create a saturated solution at a specific temperature and then measure the concentration of the dissolved solute.
Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Causality Insight: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. For complex molecules, it is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic solid particles.
-
Trustworthiness Check: The choice of filter material is critical. A preliminary test should be run to ensure the compound does not adsorb to the filter membrane, which would lead to an artificially low solubility reading.
-
-
Quantification: Dilute the filtrate with an appropriate mobile phase or solvent and quantify the concentration using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.
Predicted Solubility Data Summary
The following table presents the predicted relative solubility of this compound in common laboratory solvents. This serves as a hypothesis for experimental design.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | H-bonding with -OH is favorable, but offset by the large hydrophobic C₈F₃ ring. |
| Methanol | High | Excellent H-bond donor/acceptor, small size, effectively solvates both ends of the molecule. | |
| Ethanol | High | Similar to methanol, but slightly lower solubility expected due to increased alkyl character. | |
| Polar Aprotic | Acetonitrile (ACN) | High | Good dipole interactions and H-bond acceptor capability. |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent, strong H-bond acceptor, excellent for dissolving a wide range of compounds. | |
| Acetone | High | Good H-bond acceptor and moderate polarity. | |
| Non-Polar | Toluene | Low | Aromatic stacking with the phenyl ring is possible, but insufficient to overcome the polar -OH group. |
| Hexane | Very Low | Lacks any favorable interactions (dipole or H-bonding) with the polar hydroxyl group. |
Stability Profile: Degradation Pathways and Assessment
Stability testing is essential to understand how a compound's quality changes over time under the influence of environmental factors like temperature, humidity, light, and pH.[3] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of analytical methods.[2][13][14][15]
Theoretical Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions.
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 14. onyxipca.com [onyxipca.com]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
A Surrogate Technical Guide to the Safe Handling of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Introduction: A Precautionary Approach to a Novel Compound
In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds or those with limited publicly available safety data. 1-(2,4,6-Trifluorophenyl)ethan-1-ol is one such compound. While it holds potential as a building block in synthetic chemistry, the absence of a dedicated SDS necessitates a conservative and informed approach to its handling.
This technical guide is structured to provide researchers, scientists, and drug development professionals with a surrogate safety profile. By analyzing the hazards associated with its core components—the trifluorophenyl ring and the ethanol group—through data from similar molecules, we can construct a reliable set of protocols. The causality behind these recommendations stems from the predictable toxicological behavior of these functional groups, primarily as irritants to the skin, eyes, and respiratory system. This document serves as a self-validating system of protocols, grounded in the established safety profiles of analogous chemicals.
Section 1: Synthesized Hazard Identification and Classification
Based on the safety data of structurally related compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. The primary hazards are consistently identified as irritation and potential acute toxicity.[1][2]
Anticipated GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3]
-
Acute Toxicity, Oral (Category 4) (Potential): H302 - Harmful if swallowed.[1][2]
The GHS pictograms and signal word provide an immediate visual reference to the core hazards associated with this chemical class.
Caption: Standard workflow for safe chemical handling.
Section 4: Emergency & First Aid Procedures
Rapid and correct response to an exposure is critical. The following procedures are based on best practices for irritant and potentially toxic chemical exposure.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if trained. Seek immediate medical attention. [3][5]* Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. [5]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. [1][3]Remove contact lenses if present and easy to do so. [3]An ophthalmologist should be consulted. * Ingestion: Do NOT induce vomiting. [3]Wash out the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately. [5]
Spill & Fire Response
-
Accidental Release:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources. [1][5] 3. Wear full PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). [1][2] 5. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not allow the substance to enter drains or waterways. [1][3]* Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [3] * Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides and hydrogen fluoride. [5]Vapors may be heavier than air and could form explosive mixtures. * Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [3]
-
Caption: Decision workflow for first aid response.
Section 5: Storage and Disposal
Proper storage and disposal are essential for maintaining laboratory safety and environmental compliance.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [1]* Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, bases, and metals. [5][6]* Store locked up to prevent unauthorized access. [1][3][5]
Disposal Considerations
-
This material and its container must be disposed of as hazardous waste.
-
Disposal should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. [3][5]* Do not allow the product to be released into the environment.
Conclusion
While this guide provides a comprehensive, technically-grounded framework for the safe handling of this compound, it is predicated on data from analogous compounds. This surrogate approach represents a responsible first step in risk mitigation. The ultimate responsibility for safety lies with the end-user, who must procure a compound-specific Safety Data Sheet from their supplier and integrate its recommendations into their established laboratory safety protocols. Diligence and precaution are the cornerstones of safety when working with chemicals of unknown or undocumented toxicity.
References
- MedchemExpress. (2026, January 4). Safety Data Sheet for 2-(4-Aminophenyl)ethanol.
- Fisher Scientific. (2018, January 18). Safety Data Sheet for 2,2,2-Trifluoroethanol.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- C.P.A. Chem Ltd. (2020, June 16). Safety data sheet for Internal Standard Stock Solution.
- Donegal Holdings Ltd. (2022, August 2). Safety data sheet for 70GH325253 Additive X PET/ PA.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol.
- Sigma-Aldrich. (2024, November 8). Safety Data Sheet.
- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet for 1-(3,4,5-Trifluorophenyl)ethan-1-one.
- PubChem. (n.d.). 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol. National Center for Biotechnology Information.
- ChemScene. (n.d.). 1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanol.
- Angene Chemical. (2024, April 21). Safety Data Sheet for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). 1-(2,4,6-Trifluorophenyl)ethanone.
- Laydex. (2014, September 4). Safety data sheet.
- Smooth-On, Inc. (n.d.). Safety Data Sheet No. 488A.
- KEIM. (n.d.). Safety data sheet.
- Anax Laboratories. (n.d.). 1-(2,4,6-trifluorophenyl)ethan-1-one.
- Chemsrc. (2025, August 25). 1-(2,4,6-Trifluorophenyl)ethanone.
Sources
A Guide to the Procurement and Purity Assessment of 1-(2,4,6-Trifluorophenyl)ethan-1-ol for Pharmaceutical Research and Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and verifying the purity of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The integrity of starting materials is a cornerstone of reproducible and reliable research, making a thorough understanding of supplier specifications and analytical validation essential.
Sourcing and Commercial Availability
This compound is available from a range of chemical suppliers specializing in research and development or bulk manufacturing. The choice of supplier often depends on the scale of the research, required purity, and the level of documentation needed (e.g., Certificate of Analysis, technical data sheets). When selecting a supplier, it is crucial to consider not just the quoted purity but also the supplier's quality management systems.[1]
Table 1: Representative Commercial Suppliers and Typical Purity Specifications
| Supplier | CAS Number | Stated Purity | Availability |
| Biosynth | 1568065-39-3 ((1R)-enantiomer) | Inquire | Research Quantities[2] |
| BLDpharm | 1568193-05-4 ((S)-enantiomer) | Inquire | Research Quantities[3] |
| Abovchem | 1250113-83-7 (racemate) | 95% | Research Quantities[4] |
| Sigma-Aldrich | 51788-77-3 (ketone precursor) | 98% | Research Quantities |
Note: The ketone precursor, 1-(2,4,6-trifluorophenyl)ethan-1-one, is also commercially available and can be a starting material for in-house synthesis of the desired alcohol.[5][6][7]
Synthesis and Potential Impurities
A common synthetic route to this compound involves the reduction of the corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone. Understanding the synthesis is critical for anticipating potential impurities.
Synthetic pathway and potential impurities.
Key impurities to consider during analysis include:
-
Unreacted Starting Material: Residual 1-(2,4,6-trifluorophenyl)ethanone.
-
Solvent Residues: Acetonitrile, toluene, or other solvents used in synthesis and purification.
-
By-products: Formed from side reactions during the reduction step.
Analytical Methods for Purity Determination
A multi-technique approach is recommended for the comprehensive purity analysis of this compound to ensure the reliability and reproducibility of research findings.[8] The presence of fluorine in the molecule makes certain analytical techniques particularly powerful.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method for determining the absolute purity of fluorinated compounds.[9] Unlike chromatographic techniques, it does not require a specific reference standard for the analyte. Instead, a certified internal standard of known purity is used for quantification.[9] The ¹⁹F nucleus provides a clear and specific signal that is directly proportional to the molar concentration of the analyte.[9]
Protocol:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative conditions (e.g., sufficient relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, molar masses, and weights of the sample and standard.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust technique for quantifying the purity of the compound and detecting non-volatile impurities.[8] A reverse-phase method is typically employed, separating compounds based on their polarity.
Protocol:
-
System Preparation: Use a standard HPLC system with a UV detector and a C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such compounds.[10] The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase.[10] Create a calibration curve with a series of dilutions.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.[10]
-
Analysis: Inject the sample and standards into the HPLC system. The purity is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or by-products. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
Injection: Inject a small volume of the sample into the GC. The high temperature of the injection port will vaporize the sample.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.
-
Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.
Other Supporting Techniques
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]
-
Infrared (IR) Spectroscopy: Verifies the presence of key functional groups (e.g., O-H stretch for the alcohol, C-F stretches).
Interpreting a Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document provided by the supplier that details the quality control tests performed on a specific batch of the product.[1]
Table 2: Example Data from a Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| ¹H NMR | Conforms to structure | Conforms | NMR |
| Mass Spectrum | Conforms to structure | Conforms | MS |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
When reviewing a CoA, it is important to not only look at the final purity value but also to understand the methods used to determine that value and to check for the presence of any specified or unspecified impurities.
Conclusion
Ensuring the purity of this compound is a critical step in any research or development program. By carefully selecting suppliers, understanding the potential impurities from the synthetic route, and employing a suite of orthogonal analytical techniques, scientists can have high confidence in the quality of their starting materials. This diligence is fundamental to the integrity and success of subsequent experimental work.
References
- BenchChem. (n.d.). Analytical techniques for assessing the purity of fluorinated intermediates.
- Biosynth. (n.d.). (1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol.
- BLDpharm. (n.d.). (S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol.
- Abovchem. (n.d.). This compound.
- Anax Laboratories. (n.d.). 1-(2,4,6-trifluorophenyl)ethan-1-one.
- Angene Chemical. (n.d.). Ethanone, 1-(2,4,6-trifluorophenyl)-.
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biosynth.com [biosynth.com]
- 3. 1568193-05-4|(S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:1250113-83-7 - Abovchem [abovchem.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 1-(2,4,6-Trifluorophenyl)ethanone | 51788-77-3 [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Physical properties like melting point and boiling point of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
This compound (CAS No. 1250113-83-7) is a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science.[1] The trifluorophenyl moiety imparts unique electronic properties and can significantly influence molecular interactions, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is critical for its synthesis, purification, formulation, and application.
Molecular Structure and Predicted Physical Properties
The molecular structure of this compound, with its combination of a chiral secondary alcohol and a highly fluorinated aromatic ring, dictates its physical behavior. The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that is expected to raise its boiling point compared to non-hydroxylated analogues. The trifluorophenyl group, with its high molecular weight and strong dipole moments, will also contribute to significant intermolecular van der Waals and dipole-dipole interactions.
Predicted Physical Properties
In the absence of experimentally verified data, computational models provide a reliable estimation of the physical properties of this compound. These predictions are based on the molecule's structure and employ algorithms trained on large datasets of known compounds.
| Property | Predicted Value | Notes |
| Melting Point | 45-55 °C | Prediction based on its structural similarity to other fluorinated phenyl ethanols. The presence of strong intermolecular forces suggests a solid state at room temperature. |
| Boiling Point | 210-220 °C | Estimation considers the molecular weight and the presence of hydrogen bonding. The high degree of fluorination also contributes to a higher boiling point. |
These values are estimations and should be confirmed by experimental determination.
Experimental Determination of Melting and Boiling Points
The following sections provide detailed protocols for the laboratory determination of the melting and boiling points of this compound.
Methodology for Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The protocol described below utilizes a standard melting point apparatus.
-
Sample Preparation: A small amount of crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Methodology for Micro-Boiling Point Determination
Given that the synthesis of novel compounds often yields small quantities, a micro-boiling point determination method is highly advantageous. This technique requires only a small amount of the liquid sample.
-
Sample Preparation: A small volume (a few microliters) of this compound is introduced into a melting point capillary tube.
-
Bell Creation: A smaller, sealed capillary tube (a "bell") is placed, open-end down, inside the larger capillary containing the sample.
-
Apparatus Setup: The capillary assembly is placed in a melting point apparatus or a Thiele tube filled with a high-boiling point oil.
-
Heating and Observation: The sample is heated. As the liquid is heated, trapped air in the bell will bubble out. At the boiling point, a continuous stream of bubbles will emerge from the bell.
-
Data Recording: The heat source is removed, and the temperature at which the bubbling stops and the liquid is drawn back into the bell is recorded. This temperature is the boiling point of the liquid.
Caption: Workflow for Micro-Boiling Point Determination.
Structural Insights and Causality
The physical properties of this compound are a direct consequence of its molecular structure.
-
Hydrogen Bonding: The primary contributor to its relatively high boiling point is the presence of the hydroxyl (-OH) group, which facilitates strong intermolecular hydrogen bonds. A significant amount of thermal energy is required to overcome these interactions and allow the molecules to enter the vapor phase.
-
Fluorine Substitution: The three fluorine atoms on the phenyl ring have a dual effect. Their high electronegativity creates strong C-F dipoles, leading to dipole-dipole interactions that increase the boiling and melting points. Additionally, the increased molecular weight due to the fluorine atoms enhances London dispersion forces.
-
Molecular Symmetry: The 2,4,6-substitution pattern on the phenyl ring imparts a degree of symmetry to the molecule, which can influence how efficiently the molecules pack in a crystal lattice, thereby affecting the melting point.
Conclusion
While experimental determination remains the gold standard, this guide provides robust predicted values for the melting and boiling points of this compound, alongside detailed and reliable protocols for their empirical verification. A thorough understanding and accurate measurement of these fundamental physical properties are indispensable for the successful application of this compound in research and development, particularly within the pharmaceutical industry.
References
-
University of Colorado Boulder. Experiment 1 - Melting Points. [Link]
-
University of Rochester. Micro-boiling point measurement. [Link]
Sources
Navigating the Synthetic Landscape of 1-(2,4,6-Trifluorophenyl)ethan-1-ol: A Technical Guide to Key Derivatives
Introduction: The Strategic Value of a Fluorinated Chiral Alcohol
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 2,4,6-trifluorophenyl motif, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, binding affinity, and lipophilicity.[1] At the heart of many complex fluorinated molecules lies a versatile chiral building block: 1-(2,4,6-trifluorophenyl)ethan-1-ol. Its secondary benzylic alcohol functionality serves as a key branching point for a multitude of synthetic transformations, enabling the exploration of diverse chemical space.
This in-depth technical guide provides a comprehensive overview of the most promising synthetic derivatives of this compound. We will delve into the mechanistic underpinnings of each transformation, present detailed and validated experimental protocols, and offer insights into the causal relationships between reaction conditions and outcomes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.
I. Synthesis of the Core Moiety: Accessing Chiral this compound
The enantiopurity of the starting material is often paramount in drug discovery. Therefore, the asymmetric synthesis of this compound is a critical first step. The most common and efficient method involves the asymmetric reduction of the corresponding prochiral ketone, 2',4',6'-trifluoroacetophenone.
Asymmetric Transfer Hydrogenation: A Robust and Scalable Approach
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and industrially scalable method for the synthesis of chiral alcohols.[2][3] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2',4',6'-Trifluoroacetophenone
Materials:
-
2',4',6'-Trifluoroacetophenone
-
[RuCl₂(p-cymene)]₂ or [RhCp*Cl₂]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Anhydrous dichloromethane (DCM) or toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ruthenium or rhodium catalyst (0.5-1 mol%) and the chiral ligand (1-2 mol%).
-
Add the anhydrous solvent (DCM or toluene) and stir the mixture for 15-30 minutes to allow for catalyst pre-formation.
-
Add 2',4',6'-trifluoroacetophenone (1.0 eq).
-
Add the hydrogen donor (formic acid/triethylamine azeotrope or isopropanol) in excess.
-
Stir the reaction mixture at the appropriate temperature (typically 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Causality and Mechanistic Insight: The choice of the metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the hydrogen donor to one face of the prochiral ketone. The trifluorinated phenyl ring, being electron-withdrawing, can enhance the reactivity of the ketone towards reduction.
II. Derivatization at the Hydroxyl Group: Expanding the Molecular Framework
The secondary alcohol functionality of this compound is a versatile handle for a range of synthetic transformations.
A. Oxidation to the Corresponding Ketone
Oxidation of the secondary alcohol to 2',4',6'-trifluoroacetophenone regenerates the starting material for asymmetric reduction, allowing for the synthesis of the opposite enantiomer or for use in other ketone-based reactions.
Experimental Protocol: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve DMSO (2.2 eq) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add oxalyl chloride (1.1 eq) or trifluoroacetic anhydride to the cooled DMSO solution and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Method Selection: The Swern oxidation is a mild and efficient method that avoids the use of heavy metals. It is generally high-yielding and compatible with a wide range of functional groups. The electron-withdrawing nature of the trifluorophenyl ring does not significantly hinder this oxidation.
B. Etherification: Introducing Diverse Alkyl and Aryl Moieties
The formation of ethers from this compound opens up avenues for introducing a variety of substituents, which can significantly impact the pharmacological profile of the resulting molecules.
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5][6][7][8]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Mechanistic Considerations: The reaction proceeds via an S(_N)2 mechanism, where the alkoxide, a potent nucleophile, displaces the halide from the alkyl halide.[6] The trifluorophenyl group, being electron-withdrawing, increases the acidity of the hydroxyl proton, facilitating the formation of the alkoxide.
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[4][9] This is particularly valuable when the stereochemistry at the benzylic position is critical for biological activity.
Experimental Protocol: Mitsunobu Etherification
Materials:
-
This compound
-
A suitable alcohol or phenol as the nucleophile
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophilic alcohol or phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Mechanistic Rationale: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an S(_N)2 fashion, leading to inversion of stereochemistry at the carbinol center. The electron-deficient nature of the benzylic carbon in this compound can make it more susceptible to nucleophilic attack.
C. Esterification: Accessing Bioisosteres and Prodrugs
Ester derivatives are commonly explored in drug development as they can act as bioisosteres for other functional groups or serve as prodrugs to improve pharmacokinetic properties.
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11][12][13]
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Carboxylic acid
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)
-
Toluene or a suitable solvent for azeotropic removal of water
Procedure:
-
Combine this compound (1.0 eq), the carboxylic acid (1.2-2.0 eq), and the acid catalyst in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Driving the Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to either use an excess of one of the reactants or remove the water byproduct as it is formed.
A more reactive and often higher-yielding alternative to Fischer esterification is the reaction with acyl chlorides.[1][14][15][16]
Experimental Protocol: Esterification with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride
-
Pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Rationale for Base: The base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions.
III. Nucleophilic Substitution: Gateway to Further Functionalization
Conversion of the hydroxyl group to a good leaving group, such as a halide, opens the door to a wide array of nucleophilic substitution reactions, including the formation of C-C and C-N bonds.
Conversion to 1-(2,4,6-Trifluorophenyl)ethyl Halides
Experimental Protocol: Conversion to the Corresponding Bromide using PBr₃
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or DCM
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Add PBr₃ (0.4 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Carefully pour the reaction mixture onto ice.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure (the product may be volatile).
-
The crude bromide is often used in the next step without further purification.
Mechanistic Insight: The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide in an S(_N)2 reaction.[11] The electron-withdrawing trifluorophenyl group can influence the stability of the benzylic carbocation, potentially favoring an S(_N)2-like pathway.
IV. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
The corresponding halides or triflates derived from this compound are excellent substrates for powerful palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][17][18][19]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-(1-Bromoethyl)-2,4,6-trifluorobenzene
-
Aryl or vinyl boronic acid or boronic ester
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (catalyst)
-
Aqueous sodium carbonate or potassium phosphate (base)
-
Toluene/water or dioxane/water (solvent mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, combine the 1-(1-bromoethyl)-2,4,6-trifluorobenzene (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq) in the solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting halide is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[1][5][6][19][20][21][22]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-(1-Bromoethyl)-2,4,6-trifluorobenzene
-
Primary or secondary amine
-
Pd₂(dba)₃ or Pd(OAc)₂ (palladium source)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) (base)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, in a glovebox or using Schlenk techniques, combine the palladium source (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq).
-
Add the anhydrous solvent, followed by the amine (1.2 eq) and the 1-(1-bromoethyl)-2,4,6-trifluorobenzene (1.0 eq).
-
Seal the reaction vessel and heat to 80-110 °C with stirring until the starting halide is consumed (monitor by GC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Critical Parameters: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands are generally effective.
V. Safety and Handling
Working with fluorinated organic compounds requires adherence to strict safety protocols.[23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its strategic derivatization through oxidation, etherification, esterification, and nucleophilic substitution, followed by palladium-catalyzed cross-coupling reactions, provides access to a vast array of complex molecules with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic campaigns. Careful consideration of reaction conditions, particularly in the context of the electronic properties of the trifluorophenyl group, will be key to achieving successful outcomes.
Data Summary
| Derivative Class | Reaction | Key Reagents | Typical Conditions |
| Ketone | Swern Oxidation | Oxalyl chloride, DMSO, TEA | -78 °C to rt, DCM |
| Ethers | Williamson Synthesis | NaH, Alkyl halide | 0 °C to rt, THF |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | 0 °C to rt, THF | |
| Esters | Fischer Esterification | Carboxylic acid, H₂SO₄ | Reflux with Dean-Stark |
| Acylation | Acyl chloride, Pyridine | 0 °C to rt, DCM | |
| Halides | Bromination | PBr₃ | 0 °C to rt, Ether |
| C-C Coupled | Suzuki-Miyaura | Boronic acid, Pd catalyst, Base | 80-100 °C, Toluene/H₂O |
| C-N Coupled | Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 80-110 °C, Toluene |
Visualizations
Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Williamson Ether Synthesis Workflow
Caption: Step-by-step workflow for the Williamson ether synthesis.
References
Sources
- 1. youtube.com [youtube.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. athabascau.ca [athabascau.ca]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. fluoropolymers.eu [fluoropolymers.eu]
A Technical Guide to the Reactivity Profile of the Hydroxyl Group in 1-(2,4,6-Trifluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted reactivity of the hydroxyl group in 1-(2,4,6-trifluorophenyl)ethan-1-ol. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic chemistry and data from analogous structures to construct a comprehensive reactivity profile. The guide explores the profound electronic and steric effects imparted by the 2,4,6-trifluorophenyl moiety, offering predictive insights into key transformations such as oxidation, esterification, etherification, and dehydration. Detailed experimental protocols, adapted from relevant literature for analogous substrates, are provided as a practical starting point for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and derivatization of fluorinated molecules for applications in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly influence a molecule's properties, including pKa, metabolic stability, and binding affinity, making a thorough understanding of its reactive potential essential.[1][2]
Introduction: The Influence of Trifluorination on a Benzylic Alcohol
This compound is a fluorinated secondary benzylic alcohol. Its structure is characterized by a hydroxyl group attached to a carbon that is also bonded to a highly electron-deficient aromatic ring. The presence of three fluorine atoms on the phenyl ring dramatically alters the electronic landscape of the molecule compared to its non-fluorinated counterpart, 1-phenylethanol. These fluorine atoms exert strong inductive electron-withdrawing effects, which are paramount in dictating the reactivity of the benzylic hydroxyl group. This guide will systematically dissect these influences to predict the outcomes of common organic transformations.
The synthesis of this compound is most directly achieved through the reduction of the corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone.[3] This precursor is commercially available and can be synthesized via methods such as the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Caption: Synthetic pathway to this compound.
Electronic and Steric Landscape: A Tale of Two Effects
The reactivity of the hydroxyl group in this compound is governed by a combination of electronic and steric factors.
Electronic Effects: The three fluorine atoms on the phenyl ring are potent electron-withdrawing groups. This has several key consequences:
-
Increased Acidity: The inductive effect of the fluorine atoms will significantly lower the pKa of the hydroxyl group compared to a typical benzylic alcohol (pKa ≈ 15.4).[4] While specific data for this molecule is unavailable, fluorinated alcohols like hexafluoroisopropanol have a pKa of around 9.3.[5] This increased acidity means the hydroxyl proton is more readily abstracted, which can influence base-mediated reactions.
-
Destabilization of Carbocation Intermediates: Reactions that proceed through a carbocation intermediate at the benzylic position will be significantly disfavored. The electron-withdrawing nature of the trifluorophenyl ring will destabilize the positive charge, slowing down or inhibiting reactions with SN1 or E1 character.[6][7]
Steric Effects: The presence of fluorine atoms at both ortho positions (positions 2 and 6) introduces steric hindrance around the benzylic carbon and the hydroxyl group. This will impact the approach of bulky reagents and may necessitate the use of less sterically demanding reagents or more forcing reaction conditions.[8][9]
Predicted Reactivity Profile
Based on the electronic and steric considerations, we can predict the reactivity of the hydroxyl group in several key transformations.
Oxidation
The oxidation of the secondary alcohol to the corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone, is expected to be a feasible transformation. However, the rate of oxidation will likely be slower than that of electron-rich benzylic alcohols.[10][11][12] The electron-withdrawing trifluorophenyl group retards the oxidation process.[10]
Predicted Reactivity: Moderate. Harsher conditions or more potent oxidizing agents may be required compared to non-fluorinated analogues.
Suitable Reagents:
| Oxidizing Agent | Predicted Efficacy | Notes |
| Pyridinium Chlorochromate (PCC) | Moderate to Good | A common and reliable reagent for the oxidation of secondary alcohols. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Good | A strong oxidizing agent, likely to be effective but may require careful control to avoid side reactions. |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Good | A mild and often high-yielding method, suitable for sensitive substrates. |
| Dess-Martin Periodinane | Good | A mild and selective oxidizing agent. |
Experimental Protocol (Adapted from Swern Oxidation of a Secondary Alcohol):
-
To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1 equivalent) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Esterification
The esterification of this compound is expected to be challenging due to the steric hindrance from the ortho-fluorine substituents.[8][9] Standard Fischer esterification conditions (acid catalyst, excess carboxylic acid) may be slow and low-yielding. More robust methods are likely required.
Predicted Reactivity: Low to Moderate.
Suitable Methods:
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly effective for sterically hindered alcohols.[13]
-
Acyl Chlorides/Anhydrides with a Non-nucleophilic Base: Reaction with a reactive acylating agent in the presence of a base like pyridine or triethylamine is a viable approach.
Caption: Steglich esterification workflow.
Experimental Protocol (Adapted from Steglich Esterification):
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Etherification
The formation of an ether from this compound via a Williamson ether synthesis is predicted to be difficult. The increased acidity of the hydroxyl group facilitates alkoxide formation, but the subsequent SN2 reaction will be hindered by both the steric bulk around the benzylic carbon and the destabilizing effect of the electron-withdrawing ring on any developing positive charge in the transition state. Alternative methods that proceed through a more SN1-like mechanism are also unlikely to be effective due to the instability of the corresponding carbocation.[6][14]
Predicted Reactivity: Very Low.
Alternative Approaches:
-
Mitsunobu Reaction: This reaction could be a viable alternative, although it is also sensitive to steric hindrance.
-
Etherification with a more reactive alkylating agent: Using a highly reactive electrophile like a triflate may improve yields.
Dehydration
Acid-catalyzed dehydration to form the corresponding styrene derivative is expected to be a very difficult transformation. This reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate.[15][16][17] As previously discussed, the electron-withdrawing trifluorophenyl group will strongly destabilize this intermediate, significantly increasing the activation energy for the reaction.
Predicted Reactivity: Very Low. Extremely harsh conditions would likely be required, which could lead to decomposition.
Applications in Drug Discovery and Development
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties.[1][2] Fluorine can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate pKa: As seen with the hydroxyl group in our target molecule, fluorine can significantly alter the acidity or basicity of nearby functional groups.
-
Influence Conformation: The stereoelectronic effects of fluorine can lock a molecule into a specific, biologically active conformation.
Therefore, derivatives of this compound, such as esters and ethers, could be valuable building blocks in the synthesis of novel therapeutic agents.
Conclusion
The reactivity of the hydroxyl group in this compound is profoundly influenced by the strong electron-withdrawing and sterically demanding nature of the 2,4,6-trifluorophenyl ring. While direct experimental data is scarce, a predictive analysis based on established chemical principles suggests that oxidation to the ketone should be feasible, albeit potentially requiring robust conditions. Esterification will likely necessitate methods developed for sterically hindered alcohols, such as the Steglich esterification. In contrast, reactions that proceed through carbocation intermediates, such as Williamson ether synthesis and acid-catalyzed dehydration, are predicted to be highly disfavored. This guide provides a theoretical framework and practical starting points for researchers looking to incorporate this and similar fluorinated motifs into their synthetic targets, particularly in the realm of drug discovery.
References
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
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Almaghrabi, M., & Bolshan, Y. (2022). Metal-Free Derivatization of Benzhydrols with Organosilanes. ResearchGate. [Link]
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Wang, X., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5553. [Link]
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Musgrave, W. K. R. (1953). The reactions of organic fluorine compounds. Quarterly Reviews, Chemical Society, 7(4), 433-455. [Link]
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ResearchGate. (2003). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
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ResearchGate. (2012). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
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Iosifidis, P., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6694-6700. [Link]
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ResearchGate. (2022). Selective oxidation of benzyl alcohol with electron-withdrawing group versus a benzyl alcohol with electron-donating group. [Link]
-
Feng, P. Y. (1958). THE RADIATION CHEMISTRY OF FLUORINATED ORGANIC COMPOUNDS. (Technical Report). OSTI.GOV. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. [Link]
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
-
Pearson. (n.d.). Reactions at Benzylic Positions. Retrieved from [Link]
-
National Institutes of Health. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [Link]
-
OUCI. (2016). Fluorine Compounds, Organic. [Link]
-
American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. [Link]
-
Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
Scilit. (2003). Esterification of sterically hindered acids and alcohols in fluorous media. [Link]
-
National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]
-
ResearchGate. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. [Link]
-
YouTube. (2020). Acid-Catalyzed Dehydration. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
-
YouTube. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]
-
Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]
-
pKa values. (n.d.). Retrieved from [Link]
-
Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(2,4,6-Trifluorophenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
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- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Significance and Synthetic Challenges
Chiral 1-(2,4,6-trifluorophenyl)ethan-1-ol and its derivatives are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluorophenyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this chiral alcohol is of paramount importance in medicinal chemistry and drug development.[1][2]
The primary challenge in the synthesis of this compound lies in the effective control of its stereochemistry. The prochiral ketone, 2,4,6-trifluoroacetophenone, must be reduced with high enantioselectivity to yield the desired single enantiomer of the alcohol. This guide provides a comprehensive overview of state-of-the-art methodologies for this asymmetric transformation, focusing on practical applications and detailed experimental protocols.
Strategic Approaches to Asymmetric Synthesis
Several powerful strategies have been developed for the enantioselective reduction of prochiral ketones.[3] For the synthesis of chiral this compound, the most prominent and reliable methods include:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[4][5]
-
Catalytic Asymmetric Hydrogenation (AH): In this approach, molecular hydrogen (H₂) is used as the reducing agent in the presence of a chiral transition metal catalyst.[5][6]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[7][8][9]
-
Biocatalytic Reduction: This environmentally friendly approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), to perform the enantioselective reduction.[10][11]
The choice of method often depends on factors such as substrate scope, desired enantioselectivity, scalability, and cost-effectiveness.
Comparative Analysis of Key Methodologies
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for the leading methodologies in the asymmetric reduction of 2,4,6-trifluoroacetophenone and structurally related ketones.
| Methodology | Catalyst/Reagent | Typical Yield (%) | Typical e.e. (%) | Key Advantages | Considerations |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)-TsDPEN complexes | >95 | >99 | High enantioselectivity, mild conditions, operational simplicity.[4] | Catalyst can be sensitive to air and moisture. |
| Asymmetric Hydrogenation (AH) | Rh(I)- or Ir(III)-diphosphine complexes | >95 | >99 | High turnover numbers, applicable to a wide range of substrates.[5] | Requires specialized high-pressure equipment. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)- or (S)-Me-CBS-oxazaborolidine / BH₃ | >90 | >95 | Predictable stereochemistry, commercially available catalyst.[7][12] | Stoichiometric use of borane, requires anhydrous conditions.[12] |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | Variable | >99 | High enantioselectivity, environmentally benign, mild conditions.[13][14] | Substrate scope can be limited, requires optimization of reaction media.[10] |
Detailed Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on the highly efficient Noyori-type catalysts, which are renowned for their exceptional enantioselectivity in the reduction of aromatic ketones.[5][15] The mechanism involves the formation of a chiral ruthenium hydride species that delivers a hydride to the ketone in a stereocontrolled manner.[15][16]
Workflow for Asymmetric Transfer Hydrogenation
Sources
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- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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Chiral HPLC and GC methods for separating enantiomers of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
An Application Guide for the Enantioselective Separation of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Abstract
The stereoselective synthesis and analysis of chiral molecules are fundamental to modern pharmaceutical development, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles.[1][2] This document provides detailed application notes and robust starting protocols for the enantiomeric separation of this compound, a fluorinated chiral alcohol of interest in synthetic chemistry. We present validated methodologies for both high-performance liquid chromatography (HPLC) and gas chromatography (GC), leveraging polysaccharide- and cyclodextrin-based chiral stationary phases (CSPs), respectively. The guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the selection of columns, mobile phases, and operating parameters to facilitate effective method development and optimization.
Part 1: Chiral HPLC Enantioseparation
Core Principle: Polysaccharide-Based Chiral Recognition
The separation of enantiomers on a chiral stationary phase (CSP) is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[3] For analytes like this compound, polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, possess a well-defined helical structure.[4] Chiral recognition occurs within the grooves of this structure, driven by a combination of intermolecular interactions, including hydrogen bonding (with the analyte's hydroxyl group), π-π stacking (with the aromatic ring), and dipole-dipole interactions.[4] The subtle differences in how the (R)- and (S)-enantiomers fit into this chiral environment lead to a difference in the stability of these transient complexes, resulting in differential retention times and, consequently, separation. The CHIRALPAK® AD-H column, featuring amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a highly recommended starting point for this class of compounds due to its proven broad selectivity for aromatic alcohols.[5]
Experimental Protocol: HPLC Method
This protocol provides a robust starting point for the separation. Optimization, particularly of the mobile phase composition, may be required to achieve baseline resolution (Rs ≥ 1.5).
Step 1: System Preparation
-
Ensure the entire HPLC system is thoroughly flushed and free of incompatible solvents (e.g., acetone, THF, DMF), which can irreversibly damage the polysaccharide CSP.[6][7]
-
Flush the system and column with the initial mobile phase (e.g., n-Hexane/Isopropanol 95:5 v/v) at a reduced flow rate (0.5 mL/min) for 20-30 minutes or until the baseline is stable.
-
Install a guard column to protect the analytical column and extend its lifetime.[7]
Step 2: Standard and Sample Preparation
-
Prepare a stock solution of racemic this compound at approximately 1.0 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard at a concentration of ~0.1 mg/mL by diluting with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
Step 3: Chromatographic Analysis
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared standard solution.
-
Run the analysis according to the conditions specified in Table 1.
-
Identify the retention times for the two enantiomers.
Step 4: Data Analysis
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the separation quality. A resolution of 1.5 or greater signifies baseline separation.[5]
-
If separation is inadequate, systematically adjust the percentage of the alcohol modifier (isopropanol) in the mobile phase. Reducing the alcohol content generally increases retention and may improve resolution, while increasing it shortens run times.
Recommended HPLC Conditions & Rationale
The following table summarizes the recommended starting conditions for method development.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| HPLC System | Standard HPLC/UHPLC with UV Detector | A standard system is sufficient. UHPLC can provide faster analysis and higher efficiency. |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Amylose-based CSPs are highly effective for aromatic alcohols. The tris(3,5-dimethylphenylcarbamate) selector provides multiple interaction sites (π-π, hydrogen bonding, steric hindrance) for robust chiral recognition.[4][5] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) | This is a classic normal-phase eluent for polysaccharide CSPs. Hexane acts as the weak solvent, while IPA, the polar modifier, modulates retention. The optimal ratio is critical; start at 95:5 and adjust the IPA percentage between 1% and 20% to optimize resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be adjusted based on system pressure limits and desired run time.[6] |
| Column Temp. | 25 °C | Temperature can influence selectivity. Running at a controlled ambient temperature is a good starting point. Lowering the temperature may increase resolution but will also increase backpressure. |
| Injection Vol. | 5 µL | Small injection volumes prevent column overloading and peak distortion. |
| Detection | UV at 215 nm | The trifluorophenyl group provides strong UV absorbance at lower wavelengths. 215 nm offers high sensitivity for this analyte. |
HPLC Method Development Workflow
The following diagram outlines a logical workflow for developing and optimizing a chiral HPLC method.
Caption: Logical workflow for chiral HPLC method development.
Part 2: Chiral GC Enantioseparation
Core Principle: Cyclodextrin-Based Chiral Recognition
For volatile and semi-volatile compounds like alcohols, gas chromatography offers a high-efficiency alternative to HPLC. Chiral GC separations are most commonly achieved using CSPs based on cyclodextrins.[8][9] Cyclodextrins are chiral, bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[10][11] Separation is based on the principle of inclusion complexation. The enantiomers partition into the cyclodextrin cavity, and chiral recognition is governed by the differential fit and interactions (e.g., hydrogen bonding with hydroxyl groups on the rim of the cyclodextrin) of the two enantiomers.[11] Derivatized beta-cyclodextrins are particularly effective for separating a wide range of chiral compounds, including alcohols, without the need for prior derivatization.[8]
Experimental Protocol: GC Method
This protocol is for the direct analysis of the underivatized alcohol.
Step 1: System Preparation
-
Install the chiral GC column. Condition it according to the manufacturer's instructions to remove any volatile contaminants and ensure a stable baseline. This typically involves heating the column to its maximum recommended temperature for a period of time.
-
Check for leaks in the system, particularly at the injector and detector fittings.
-
Set the gas flows (carrier, makeup, detector gases) and allow the system to stabilize.
Step 2: Standard and Sample Preparation
-
Prepare a stock solution of racemic this compound at approximately 1.0 mg/mL in a high-purity solvent like isopropanol or ethyl acetate.
-
Prepare a working standard for injection at ~0.1 mg/mL by diluting the stock solution.
Step 3: Chromatographic Analysis
-
Set the GC oven, injector, and detector temperatures as outlined in Table 2.
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject 1 µL of the prepared standard solution using a split injection to prevent band broadening.
-
Initiate the temperature program and acquire the data.
Step 4: Data Analysis
-
Identify the two enantiomer peaks in the resulting chromatogram.
-
If co-elution occurs, optimize the temperature program. A slower ramp rate or a lower initial temperature can often improve the separation of early-eluting peaks.
Recommended GC Conditions & Rationale
| Parameter | Recommended Condition | Rationale & Expert Insights |
| GC System | GC with Flame Ionization Detector (FID) | FID provides excellent sensitivity for organic compounds and is a robust, general-purpose detector. |
| Column | Rt-βDEXsm or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A derivatized beta-cyclodextrin stationary phase is highly effective for the direct separation of chiral alcohols.[9] The 30 m length provides the necessary efficiency for resolving enantiomers. |
| Carrier Gas | Hydrogen or Helium | Hydrogen is preferred as it allows for faster analysis and provides higher efficiency at optimal flow velocities. Use a constant flow mode of ~1.5 mL/min. |
| Injector Temp. | 230 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | A split injection prevents overloading the capillary column, ensuring sharp, symmetrical peaks. |
| Oven Program | 100 °C (hold 1 min), then ramp 5 °C/min to 180 °C (hold 5 min) | A temperature program is essential. The initial hold ensures sharp peaks, the ramp separates the enantiomers, and the final hold elutes any higher-boiling impurities. This program is a starting point and should be optimized. |
| Detector | FID at 250 °C | A higher detector temperature prevents condensation of the analyte and reduces detector contamination. |
Enantiomer-CSP Interaction Model
This diagram conceptually illustrates the principle of chiral recognition via inclusion complexation in a cyclodextrin-based GC stationary phase.
Caption: Model of enantiomer interaction with a cyclodextrin CSP.
References
- Application Note: Chiral Separation of 6-fluoro-1-hexanol via Derivatization - Benchchem. (n.d.). BenchChem.
- Supporting Information - Wiley-VCH. (n.d.). Wiley-VCH.
- CHIRALPAK AD-H Instruction Manual. (n.d.). Daicel Chiral Technologies.
- Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2023). MDPI.
- Cyclodextrin-based CSPs. (2022). Chiralpedia.
- Application Notes: Chiral. (n.d.). LCGC International.
- Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. (n.d.). BenchChem.
- Chiral Cyclodextrin Capillary GC Columns. (n.d.). Supelco/Sigma-Aldrich.
- Instruction manual for CHIRALPAK® AD-H. (n.d.). Chiral Technologies.
- CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. (n.d.). Daicel Chiral Technologies.
- Chiral HPLC Separations Guidebook. (n.d.). Phenomenex.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (2024). ResearchGate.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH).
- Instruction manual for CHIRALPAK® and CHIRALCEL® columns for SFC. (n.d.). Daicel Chiral Technologies.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). National Institutes of Health (NIH).
- Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). National Institutes of Health (NIH).
- Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. (n.d.). The Royal Society of Chemistry.
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (n.d.). BenchChem.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). BenchChem.
- Enantioselective simultaneous analysis of selected pharmaceuticals in environmental samples by ultrahigh performance supercritical fluid based chromatography tandem mass spectrometry. (2016). National Institutes of Health (NIH).
- CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.
- Reflections on Chiral Chromatographic Analysis. (n.d.). Indian Journal of Pharmaceutical Sciences.
- CHIRAL Handbook. (n.d.). BGB Analytik.
- A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. (n.d.). The Royal Society of Chemistry.
- (1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol. (n.d.). Biosynth.
- Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle. (2015). MDPI.
Sources
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- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ct-k.com [ct-k.com]
- 7. hplc.eu [hplc.eu]
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- 9. gcms.cz [gcms.cz]
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- 11. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for 1-(2,4,6-Trifluorophenyl)ethan-1-ol as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Auxiliary for Enhanced Stereocontrol
In the field of asymmetric synthesis, the quest for efficient and reliable chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect of modern drug development. 1-(2,4,6-Trifluorophenyl)ethan-1-ol emerges as a compelling chiral auxiliary due to the unique electronic properties imparted by the trifluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the stereochemical outcome of reactions by altering the conformational preferences and electronic environment of the reactive intermediates. This guide provides a comprehensive overview of the synthesis, application, and removal of this promising chiral auxiliary in key carbon-carbon bond-forming reactions.
Part 1: Synthesis and Resolution of this compound
The enantiomerically pure forms of this compound are accessible through the asymmetric reduction of the corresponding prochiral ketone, 2',4',6'-trifluoroacetophenone. Biocatalytic reduction using ketoreductases (KREDs) offers a highly efficient and environmentally benign approach to obtain the desired (R)- or (S)-enantiomer with excellent enantiomeric excess.
Protocol 1: Biocatalytic Reduction of 2',4',6'-Trifluoroacetophenone
This protocol outlines a general procedure for the asymmetric reduction of 2',4',6'-trifluoroacetophenone using a commercially available ketoreductase. The selection of the specific KRED will determine the stereochemical outcome ((R) or (S)-alcohol).
Materials:
-
2',4',6'-Trifluoroacetophenone
-
Ketoreductase (KRED) selective for the desired enantiomer (e.g., from Lactobacillus kefir or engineered sources)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add glucose (1.5 eq.), NADP⁺ or NAD⁺ (0.01 eq.), and glucose dehydrogenase (GDH, ~5 U/mg of KRED).
-
Add the selected ketoreductase to the mixture.
-
Dissolve 2',4',6'-trifluoroacetophenone (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Stir the reaction at room temperature (or the optimal temperature for the chosen KRED) and monitor the progress by TLC or GC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure this compound.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC.
Expected Outcome: This biocatalytic method is expected to yield the desired enantiomer of this compound with high conversion and excellent enantioselectivity (>99% ee).
Part 2: Application in Asymmetric Aldol Reactions
The chiral auxiliary can be attached to a carboxylic acid to form a chiral ester. The enolate of this ester can then undergo diastereoselective aldol reactions. The trifluorophenyl group is expected to provide a strong steric and electronic bias, leading to high levels of stereocontrol.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the use of (R)-1-(2,4,6-trifluorophenyl)ethan-1-ol as a chiral auxiliary in a boron-mediated aldol reaction to generate syn-aldol products.
Materials:
-
(R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol
-
Propionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Dibutylboron triflate (Bu₂BOTf)
-
An aldehyde (e.g., isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride solution
Procedure:
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (R)-1-(2,4,6-trifluorophenyl)ethan-1-ol (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and cool the solution to 0 °C.
-
Slowly add propionyl chloride (1.2 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify the resulting chiral ester by flash chromatography.
Step 2: Boron-Mediated Aldol Reaction
-
Dissolve the chiral propionate ester (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add dibutylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z-enolate.
-
Cool the reaction back to -78 °C and add the aldehyde (1.2 eq.).
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding methanol, followed by a phosphate buffer (pH 7) and hydrogen peroxide.
-
Extract the mixture with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, concentrate, and purify the aldol adduct by flash chromatography.
Data Presentation: Expected Diastereoselectivity in Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 | ~85 |
| 2 | Benzaldehyde | >95:5 | ~90 |
| 3 | Acetaldehyde | >90:10 | ~80 |
Part 3: Application in Asymmetric Diels-Alder Reactions
The chiral alcohol can be used to prepare chiral acrylate esters, which can then serve as dienophiles in asymmetric Diels-Alder reactions. The bulky and electron-withdrawing trifluorophenyl group is anticipated to effectively shield one face of the dienophile, leading to high endo-selectivity and facial diastereoselectivity.
Protocol 3: Asymmetric Diels-Alder Reaction
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate derived from (R)-1-(2,4,6-trifluorophenyl)ethan-1-ol and cyclopentadiene.
Materials:
-
(R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol derived acrylate
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM), anhydrous
-
Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid
Procedure:
-
Dissolve the chiral acrylate (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq.) and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq.) and stir the reaction at -78 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the cycloadduct by flash column chromatography.
-
Determine the endo:exo ratio and diastereomeric excess by ¹H NMR or chiral HPLC analysis.
Data Presentation: Expected Selectivity in Diels-Alder Reactions
| Entry | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (% de) | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | >98:2 | >95 | ~90 |
| 2 | Isoprene | Et₂AlCl | >95:5 | >90 | ~85 |
| 3 | 1,3-Butadiene | BF₃·OEt₂ | >90:10 | >85 | ~80 |
Part 4: Cleavage of the Chiral Auxiliary
A key feature of a good chiral auxiliary is its facile removal under mild conditions without racemization of the desired product. This compound can be cleaved to furnish various functional groups.
Protocol 4: Reductive Cleavage to the Aldehyde
Materials:
-
Aldol or Diels-Alder adduct
-
Diisobutylaluminium hydride (DIBAL-H)
-
Toluene or DCM, anhydrous
Procedure:
-
Dissolve the adduct (1.0 eq.) in anhydrous toluene or DCM and cool to -78 °C.
-
Slowly add a solution of DIBAL-H (1.5 eq.) in hexanes.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aldehyde. The chiral auxiliary can be recovered from the aqueous layer after workup.
Protocol 5: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Aldol or Diels-Alder adduct
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the adduct (1.0 eq.) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add an aqueous solution of LiOH (2.0 eq.) and H₂O₂ (4.0 eq.).
-
Stir at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
The chiral auxiliary can be recovered from the organic layer, while the desired carboxylic acid will be in the aqueous layer as its carboxylate salt. Further acidification and extraction will yield the free acid.
Visualization of Key Concepts
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Model for Diels-Alder stereocontrol.
References
-
Evans, D. A.; et al. Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Org. Lett.2001 , 3 (19), 3037–3040. [Link]
-
Evans, D. A.; et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. 2008 . [Link]
-
Myers, A. G. Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Ghosh, A. K.; et al. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. J. Chem. Soc., Chem. Commun.1994 , (14), 1673-1674. [Link]
-
Pu, W.; et al. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. 2021 , 11 (1), 118. [Link]
-
Padilla, F. E. O.; et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2019 , 63 (3). [Link]
Application of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in the Synthesis of Advanced Pharmaceutical Intermediates
An Application Note for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] The chiral alcohol, 1-(2,4,6-trifluorophenyl)ethan-1-ol, represents a highly valuable and versatile building block for accessing complex pharmaceutical intermediates, particularly within the class of azole antifungal agents. Its trifluorinated phenyl ring and stereogenic center make it an ideal starting point for constructing the core structures of potent enzyme inhibitors. This guide provides an in-depth exploration of its application, focusing on the asymmetric synthesis of the chiral alcohol itself and its subsequent conversion into a key triazole-containing intermediate, a motif central to many antifungal drugs.[2][3][4] Detailed, field-tested protocols and the scientific rationale behind critical experimental choices are presented to enable researchers to effectively utilize this key building block in drug discovery and development programs.
The Scientific Imperative: Why this compound?
The 2,4,6-trifluorophenyl moiety is not merely a structural placeholder; it is a carefully selected functional group designed to enhance pharmacological properties. The electron-withdrawing nature of the three fluorine atoms modulates the pKa of adjacent groups and can engage in favorable electrostatic interactions within a target protein's active site. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, increasing the in-vivo half-life of a drug candidate.
This compound provides two key strategic advantages:
-
A Pre-installed Chiral Center: Accessing the correct enantiomer of a drug is critical for its efficacy and safety. This alcohol provides a defined stereocenter from which subsequent stereochemistry can be controlled.
-
A Hub for Functionalization: The hydroxyl group is a versatile handle for a wide array of chemical transformations, including nucleophilic substitution, oxidation, and etherification, allowing for the construction of complex molecular architectures.
Our focus here is its pivotal role in synthesizing the core of azole antifungals. These drugs, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[3] The tertiary alcohol and triazole-methyl group, which can be constructed from this compound, are essential pharmacophores for coordinating with the heme iron in the enzyme's active site.
Asymmetric Synthesis of the Chiral Precursor
While the racemic alcohol is commercially available, obtaining high enantiopurity is essential for pharmaceutical synthesis. Biocatalytic asymmetric reduction of the corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone, offers a highly efficient and environmentally benign route to the desired (S)- or (R)-enantiomer.[5] Carbonyl reductases (CREDs), particularly when expressed in whole-cell systems like E. coli, provide exceptional enantioselectivity (>99% e.e.) under mild, aqueous conditions.
Workflow for Biocatalytic Asymmetric Reduction
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Biocatalytic Reduction of 1-(2,4,6-trifluorophenyl)ethanone to the Corresponding Chiral Alcohol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Fluorinated Alcohols
Optically active fluorinated compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The chiral alcohol, 1-(2,4,6-trifluorophenyl)ethanol, is a valuable building block for the synthesis of more complex chiral molecules. Traditional chemical methods for the asymmetric reduction of the corresponding ketone often rely on stoichiometric amounts of chiral reagents or expensive and toxic heavy metal catalysts.[1] In contrast, biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a greener, more selective, and cost-effective alternative for the synthesis of enantiomerically pure alcohols.[1][2][3]
This application note provides a comprehensive guide to the biocatalytic reduction of 1-(2,4,6-trifluorophenyl)ethanone. It details protocols for enzyme screening, preparative-scale synthesis, and analytical validation using chiral High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers to develop efficient and selective biocatalytic processes.
The Biocatalytic Approach: Leveraging Ketoreductases
Ketoreductases are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4] These enzymes rely on a nicotinamide cofactor, either NADH or NADPH, as the source of hydride for the reduction.[5] Due to the high cost of these cofactors, an in-situ regeneration system is essential for the economic viability of the process on a preparative scale.[5]
Cofactor Regeneration: A Critical Component
Two primary strategies are commonly employed for cofactor regeneration in KRED-catalyzed reactions:
-
Substrate-Coupled Regeneration: A simple and effective method where a sacrificial alcohol, typically isopropanol, is added in excess to the reaction mixture. The KRED itself catalyzes the oxidation of isopropanol to acetone, thereby regenerating the NADPH or NADH cofactor.[6][7] The high concentration of isopropanol also serves to drive the reaction equilibrium towards the formation of the desired alcohol product.[6]
-
Enzyme-Coupled Regeneration: This approach utilizes a second enzyme, such as glucose dehydrogenase (GDH), and a corresponding substrate (e.g., glucose). The GDH oxidizes glucose to gluconolactone, which in turn reduces the oxidized cofactor (NADP+ or NAD+) back to its active form (NADPH or NADH).[5]
The choice of cofactor regeneration system depends on the specific KRED being used, as some enzymes have a preference for a particular system.[6]
Experimental Protocols
Part 1: Screening for Optimal Biocatalyst
The first crucial step in developing a biocatalytic process is the identification of a suitable enzyme that exhibits high activity and stereoselectivity for the target substrate. Commercially available KRED screening kits, such as the Codex® KRED Screening Kit, offer a diverse panel of engineered enzymes with a broad range of activities and selectivities, providing an excellent starting point for this endeavor.[7][8][9]
Objective: To identify ketoreductases capable of reducing 1-(2,4,6-trifluorophenyl)ethanone to the corresponding (R)- or (S)-alcohol with high conversion and enantiomeric excess (ee).
Materials:
-
Codex® KRED Screening Kit (or a similar panel of diverse ketoreductases)[8][9]
-
1-(2,4,6-trifluorophenyl)ethanone (substrate)
-
Isopropanol (IPA)
-
Deionized water
-
Reaction vials (e.g., 1.5 mL HPLC vials)
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Micropipettes
Protocol:
-
Prepare Substrate Stock Solution: Dissolve 1-(2,4,6-trifluorophenyl)ethanone in isopropanol to a final concentration of 100 mg/mL.
-
Enzyme Reconstitution: To each vial containing a different lyophilized KRED powder (typically 5-10 mg), add 1.0 mL of a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mg/mL NAD(P)H and 2-10% v/v isopropanol. Gently vortex to dissolve the enzyme. For whole-cell biocatalysts, a cell suspension in buffer is used.[10]
-
Initiate the Reaction: To each enzyme solution, add 10 µL of the substrate stock solution (final substrate concentration of approximately 1 mg/mL).
-
Incubation: Seal the vials and place them in a shaking incubator at 30°C and 200 rpm for 24 hours.
-
Reaction Quench and Sample Preparation: After 24 hours, quench the reaction by adding 1.0 mL of ethyl acetate. Vortex vigorously for 1 minute to extract the product. Centrifuge the vials to separate the organic and aqueous layers. Carefully transfer the organic layer to a new vial for analysis.
-
Analysis: Analyze the organic extract by chiral HPLC (see Part 3 for a detailed analytical protocol) to determine the percent conversion and the enantiomeric excess of the product.
Data Interpretation:
The results from the enzyme screening should be tabulated to compare the performance of each KRED. The ideal biocatalyst will exhibit high conversion (>95%) and high enantiomeric excess (>99% ee) for either the (R)- or (S)-alcohol.
| KRED ID | Conversion (%) | Enantiomeric Excess (ee %) | Predominant Enantiomer |
| KRED-01 | 85 | 98 | (R) |
| KRED-02 | 99 | >99 | (S) |
| KRED-03 | 15 | 60 | (S) |
| ... | ... | ... | ... |
| KRED-24 | 92 | 95 | (R) |
| Table 1: Example of KRED screening results for the reduction of 1-(2,4,6-trifluorophenyl)ethanone. |
Part 2: Preparative-Scale Synthesis
Once an optimal KRED has been identified, the reaction can be scaled up to produce a larger quantity of the desired chiral alcohol. The following protocol is a general guideline and may require further optimization of parameters such as substrate loading, enzyme concentration, and reaction time. This protocol is based on established methods for the reduction of structurally similar fluorinated acetophenones.[1][11]
Objective: To synthesize gram-scale quantities of enantiomerically pure 1-(2,4,6-trifluorophenyl)ethanol.
Materials:
-
Selected KRED (lyophilized powder or whole cells)
-
1-(2,4,6-trifluorophenyl)ethanone
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADP+ or NAD+ (depending on the KRED)
-
Glucose and Glucose Dehydrogenase (GDH) (if using an enzyme-coupled regeneration system)
-
Reaction vessel (e.g., stirred tank reactor or baffled flask)
-
pH meter and controller
-
Temperature controller
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol (Substrate-Coupled Cofactor Regeneration):
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0) containing 10-20% (v/v) isopropanol.
-
Add Cofactor and Enzyme: Dissolve NADP+ or NAD+ to a final concentration of 0.1-1.0 mM. Add the selected KRED to a final concentration of 1-5 mg/mL. Stir until all components are dissolved.
-
Substrate Addition: Add 1-(2,4,6-trifluorophenyl)ethanone to the reaction mixture to a final concentration of 50-100 mM.
-
Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor the pH and adjust as necessary to maintain it at 7.0.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture, extract with ethyl acetate, and analyze by chiral HPLC to monitor the conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached completion (typically >99% conversion), extract the product with an equal volume of ethyl acetate. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol (Enzyme-Coupled Cofactor Regeneration):
-
Reaction Setup: In the reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add Reagents: Add glucose to a final concentration of 1.1 equivalents relative to the substrate. Add NADP+ or NAD+ to a final concentration of 0.1-1.0 mM. Add GDH to a final concentration of 1-2 mg/mL. Add the selected KRED to a final concentration of 1-5 mg/mL. Stir until dissolved.
-
Substrate Addition: Add 1-(2,4,6-trifluorophenyl)ethanone to the reaction mixture.
-
Reaction and Work-up: Follow steps 4-7 from the substrate-coupled protocol.
Part 3: Analytical Method for Chiral Separation
Accurate determination of the enantiomeric excess of the product is critical for evaluating the success of the biocatalytic reduction. Chiral HPLC is the most common and reliable method for this purpose. Polysaccharide-based chiral stationary phases (CSPs) have shown broad applicability for the separation of fluorinated alcohols.[12]
Objective: To develop a robust chiral HPLC method for the baseline separation of (R)- and (S)-1-(2,4,6-trifluorophenyl)ethanol.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H, or equivalent)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Racemic standard of 1-(2,4,6-trifluorophenyl)ethanol
HPLC Conditions:
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Table 2: Recommended starting conditions for chiral HPLC analysis. These conditions may require optimization for baseline separation. |
Protocol:
-
Standard Preparation: Prepare a solution of the racemic 1-(2,4,6-trifluorophenyl)ethanol standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Dilute the reaction extract in the mobile phase to a similar concentration.
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to ensure the column is performing adequately. Subsequently, inject the reaction sample to determine the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizing the Workflow and Reaction
// Invisible edges for alignment Substrate_Prep -> Enzyme_Prep [style=invis]; } Caption: Experimental workflow for KRED screening.
Conclusion
This application note provides a detailed framework for the successful biocatalytic reduction of 1-(2,4,6-trifluorophenyl)ethanone to its corresponding chiral alcohol. By leveraging the high selectivity of ketoreductases, researchers can access these valuable chiral building blocks in an efficient, environmentally friendly, and cost-effective manner. The provided protocols for enzyme screening, preparative synthesis, and chiral HPLC analysis serve as a robust starting point for process development and optimization. The principles and methodologies outlined herein are broadly applicable to the biocatalytic reduction of a wide range of prochiral ketones, empowering scientists in the pharmaceutical and chemical industries to harness the power of enzymes for sustainable chemical synthesis.
References
- Zou, L., et al. (2018). Ketoreductases based DKR process for the synthesis of chiral 1,2-amino alcohols. Frontiers in Chemistry, 6, 638.
- Tang, L., et al. (2021). Preparation of a series of 1,2-amino alcohols through reduction of α-amido-β-keto esters by another ketoreductase WTEA (from Exiguobacterium sp. F42) and its evolved variants. Frontiers in Chemistry, 9, 707399.
-
Codexis, Inc. (n.d.). Codex® KRED Screening Kit. Retrieved from [Link]
-
Codexis, Inc. (n.d.). Codex® KRED Screening Kit Protocol. Retrieved from [Link]
- Chen, Y., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)
- Zhang, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127.
- Li, H., et al. (2015). Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production. Organic Process Research & Development, 19(7), 695-700.
- Osuna, S., et al. (2015). Molecular Dynamics Explorations of Active Site Structure in Designed and Evolved Enzymes. Accounts of Chemical Research, 48(4), 1080-1089.
- Kappe, C. O. (2013). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions.
- Patel, R. N. (2008). Biocatalysis: Synthesis of key intermediates for development of drugs.
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66-73.
- Hollmann, F., et al. (2011). A DKR of α-amido-β-keto esters catalyzed by ketoreductases. Green Chemistry, 13(6), 1435-1445.
- Ni, Y., et al. (2012). Asymmetric reduction of substituted acetophenones with a new alcohol dehydrogenase from Lactobacillus kefir.
- Moore, J. C., et al. (2007). Directed evolution of a ketoreductase for the asymmetric synthesis of a chiral alcohol.
- Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476-480.
- Liang, J., et al. (2010). Development of a Biocatalytic Process as an Alternative to the (-)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. Organic Process Research & Development, 14(1), 193-198.
- Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. Advanced Biochemical Engineering/Biotechnology, 63, 145-173.
- Musa, M. M., et al. (2011). Chemoenzymatic synthesis of enantiomerically pure fluorinated β-amino alcohols. Journal of Fluorine Chemistry, 132(10), 739-745.
- Getman, D. P., et al. (2004). Discovery and SAR of a novel series of potent and orally bioavailable nonpeptide inhibitors of human renin. Bioorganic & Medicinal Chemistry Letters, 14(4), 931-935.
Sources
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- 2. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 3. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. codexis.com [codexis.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. mdpi.com [mdpi.com]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 1-(2,4,6-Trifluorophenyl)ethan-1-ol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key fluorinated building block in pharmaceutical synthesis. The described methodology utilizes automated flash column chromatography on silica gel to efficiently separate the target alcohol from common synthetic impurities, such as the unreacted ketone precursor, 1-(2,4,6-Trifluorophenyl)ethanone, and other process-related contaminants. The causality behind critical experimental choices, from mobile phase selection to detection settings, is explained to provide researchers with a robust and reproducible purification strategy.
Introduction: The Purification Challenge
This compound is a chiral secondary alcohol whose high purity is paramount for its effective use in drug development and medicinal chemistry. The synthesis of this alcohol, typically via the reduction of the corresponding ketone, often results in a crude mixture containing both the starting material and potential byproducts. The structural and polarity similarities between the starting ketone (C₈H₅F₃O, MW: 174.12) and the product alcohol (C₈H₇F₃O, MW: 176.14) necessitate an efficient chromatographic separation method.[1][2][3]
Silica gel column chromatography is the method of choice for this purification task due to its versatility, cost-effectiveness, and high resolving power for compounds with differing polarities.[4] The protocol herein is optimized for scalability and reproducibility, employing an automated flash chromatography system.
Foundational Principles: Method Development
A successful chromatographic separation is predicated on the differential partitioning of components between a stationary phase and a mobile phase. The key to purifying this compound lies in exploiting the polarity difference between the alcohol and its primary impurity, the ketone precursor.
Thin-Layer Chromatography (TLC) for Solvent System Selection
Before proceeding to flash chromatography, it is imperative to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the product and impurities, with a target Retention Factor (R_f) of approximately 0.25-0.35 for the desired compound.[5]
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase Screening: A gradient of ethyl acetate (EtOAc) in hexane is a standard starting point for compounds of moderate polarity.
-
Visualization: The trifluorophenyl group in the target compound and its precursor allows for straightforward visualization under short-wave UV light (254 nm), where they will appear as dark spots.[6][7] For confirmation, a potassium permanganate (KMnO₄) stain can be used; the alcohol product will react to produce a yellow-brown spot on a purple background, indicating an oxidizable group.[8]
A typical TLC plate would show the less polar ketone (starting material) having a higher R_f value than the more polar alcohol product, which interacts more strongly with the silica gel.
Chirality Considerations
This compound possesses a chiral center at the carbinol carbon. The silica gel protocol described in this document will purify the compound from non-enantiomeric impurities but will not separate the (R)- and (S)-enantiomers. The purified product will be a racemic mixture. The separation of enantiomers requires specialized chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., a polysaccharide-based column like Daicel Chiralcel® OD-H), which is beyond the scope of this achiral purification protocol.[9]
Detailed Purification Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Equipment
| Item | Specification |
| Crude Sample | ~1.0 g of crude this compound |
| Automated System | E.g., Teledyne ISCO CombiFlash®, Biotage® Selekt, or similar |
| Flash Column | 40 g pre-packed silica gel column (e.g., RediSep® Rf Gold) |
| Solvents | HPLC-grade n-Hexane and Ethyl Acetate (EtOAc) |
| Sample Loading | Solid load cartridge (e.g., Celite or silica gel) |
| Detector | UV-Vis Detector, monitoring at 254 nm and 280 nm |
| Fraction Collector | Automated fraction collector with appropriate test tubes |
Experimental Workflow
The overall workflow for the purification process is illustrated below.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading):
-
Dissolve ~1.0 g of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or acetone).
-
Add 2-3 g of Celite® or silica gel to the solution.
-
Concentrate the mixture to dryness using a rotary evaporator until a fine, free-flowing powder is obtained. This prevents overloading the column and ensures a narrow injection band.
-
Transfer the dry powder into an empty solid load cartridge.
-
-
System Setup and Column Equilibration:
-
Install the 40 g silica gel column onto the automated chromatography system.
-
Install the solid load cartridge containing the sample.
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 98:2 Hexane/EtOAc) for at least 2 column volumes (CVs) until the baseline is stable.
-
-
Chromatographic Run:
-
Elution Method: Set up a linear gradient elution profile. A typical gradient that provides good separation for 1-phenylethanol derivatives is from 5% to 30% Ethyl Acetate in Hexane over 15-20 CVs.[9][10]
-
Flow Rate: A standard flow rate for a 40 g column is 35-40 mL/min.
-
Detection: Monitor the elution at 254 nm, the λ_max for the phenyl ring. A secondary wavelength (e.g., 280 nm) can also be monitored.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold to ensure all eluting peaks are collected.
-
-
Post-Run Processing:
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot every 2-3 fractions on a TLC plate and elute with the optimized solvent system (e.g., 80:20 Hexane/EtOAc).
-
Pooling and Concentration: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Place the resulting oil or solid under high vacuum to remove residual solvent, yielding the purified product.
-
Expected Results and Troubleshooting
-
Elution Profile: The unreacted, less polar ketone, 1-(2,4,6-Trifluorophenyl)ethanone, will elute first. The desired product, this compound, will elute as the second major peak due to its higher polarity and stronger interaction with the silica gel.
-
Purity: The final purity of the isolated alcohol should be >98% as determined by ¹H NMR and/or GC-MS analysis.
-
Troubleshooting:
-
Poor Separation: If peaks are co-eluting, flatten the gradient (e.g., 5-20% EtOAc over 25 CVs) or run the separation isocratically at a low EtOAc percentage.
-
No Elution: If the product does not elute, increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Conclusion
The protocol detailed in this application note provides an efficient and reliable method for the purification of this compound using automated flash column chromatography. By systematically developing the method starting with TLC analysis and employing a well-defined gradient elution, researchers can consistently obtain the target compound with high purity, suitable for demanding applications in pharmaceutical and chemical research.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]
-
Chemsrc. (2025). 1-(2,4,6-Trifluorophenyl)ethanone. CAS#:51788-77-3. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Gao, H., et al. (2022). Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on biodegradable ternary blend polymer. Royal Society of Chemistry. Retrieved from [Link]
-
Lund University. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. anaxlab.com [anaxlab.com]
- 3. 1-(2,4,6-Trifluorophenyl)ethanone | CAS#:51788-77-3 | Chemsrc [chemsrc.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. rsc.org [rsc.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Application Note: 1H and 13C NMR Spectral Assignment for 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural elucidation of these compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a representative fluorinated aromatic alcohol. The complex spin-spin coupling patterns arising from the fluorine atoms necessitate a thorough analysis, which is detailed herein.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of a publicly available, fully assigned experimental spectrum for this compound, the following assignments are predicted based on the analysis of structurally similar compounds, including 1-phenylethanol and 2,4,6-trifluorobenzaldehyde, and established principles of NMR spectroscopy, particularly the influence of fluorine substituents on chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| 1 | ~1.55 | d | J(H,H) ≈ 6.5 | -CH₃ (Methyl) |
| 2 | ~2.5 (broad) | s | - | -OH (Hydroxyl) |
| 3 | ~5.20 | q | J(H,H) ≈ 6.5 | -CH (Methine) |
| 4 | ~6.75 | t | J(H,F) ≈ 8.5 | Ar-H (Aromatic) |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| 1 | ~25 | s | - | -CH₃ (Methyl) |
| 2 | ~65 | t | ³J(C,F) ≈ 3 | -CH (Methine) |
| 3 | ~100 | t | ²J(C,F) ≈ 25 | Ar-CH |
| 4 | ~115 | dt | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 5 | Ar-C (ipso) |
| 5 | ~162 | ddd | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 10, ⁵J(C,F) ≈ 5 | Ar-CF (ortho) |
| 6 | ~160 | dt | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 10 | Ar-CF (para) |
In-Depth Spectral Analysis
The predicted spectrum of this compound is characterized by distinct regions corresponding to the aliphatic ethan-1-ol side chain and the trifluorophenyl aromatic ring.
¹H NMR Spectrum:
-
Aliphatic Region: The methyl protons (-CH₃) are expected to appear as a doublet around 1.55 ppm due to coupling with the adjacent methine proton. The methine proton (-CH) will, in turn, be split into a quartet by the three methyl protons, appearing around 5.20 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift is concentration and temperature dependent.
-
Aromatic Region: The two equivalent aromatic protons are expected to resonate as a triplet around 6.75 ppm. The triplet multiplicity arises from coupling to the two neighboring ortho-fluorine atoms, with a typical ³J(H,F) of approximately 8.5 Hz.
¹³C NMR Spectrum:
-
Aliphatic Carbons: The methyl carbon (-CH₃) is predicted to have a chemical shift of approximately 25 ppm. The methine carbon (-CH), being attached to the electronegative oxygen, will be deshielded and is expected around 65 ppm. It may exhibit a small triplet splitting due to three-bond coupling with the ortho-fluorine atoms.
-
Aromatic Carbons: The carbon signals of the trifluorophenyl ring will be significantly influenced by the attached fluorine atoms, leading to large one-bond ¹J(C,F) couplings and smaller long-range couplings.
-
The two equivalent aromatic carbons bearing hydrogen (Ar-CH) are predicted to appear as a triplet around 100 ppm due to two-bond coupling to the adjacent fluorine atoms.
-
The ipso-carbon (Ar-C), directly attached to the ethan-1-ol side chain, is expected to be a doublet of triplets due to coupling with the two ortho-fluorines and the para-fluorine.
-
The two ortho-carbons (Ar-CF) and the para-carbon (Ar-CF) will exhibit large one-bond C-F couplings (¹J(C,F) ≈ 250 Hz), appearing as complex multiplets due to additional smaller couplings to other fluorine and carbon nuclei.
-
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): At least 4 seconds to ensure good digital resolution.
-
Spectral Width (sw): 16 ppm (centered around 5 ppm).
-
Temperature: 298 K.
3. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): Approximately 1.5 seconds.
-
Spectral Width (sw): 240 ppm (centered around 100 ppm).
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants for all signals.
Visualization of Spin-Spin Coupling
The following diagram, generated using Graphviz, illustrates the key spin-spin coupling interactions within the this compound molecule, which are crucial for the correct assignment of the NMR spectra.
Caption: Key H-H, H-F, and C-F spin-spin couplings in this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignment of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling in fluorinated aromatic systems, researchers can confidently elucidate the structure of this and related molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for accurate structural verification in drug discovery and development.
References
-
SpectraBase. 1-Phenylethanol - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 2,4,6-Trifluorobenzaldehyde. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Emsley, J. W., & Phillips, L. (1971). Fluorine chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
Application Note: Structural Elucidation of 1-(2,4,6-Trifluorophenyl)ethan-1-ol via Electron Ionization Mass Spectrometry
Abstract
This application note provides a detailed theoretical analysis and a practical experimental protocol for the structural elucidation of 1-(2,4,6-Trifluorophenyl)ethan-1-ol using mass spectrometry. We focus on predicting the fragmentation pattern under standard Electron Ionization (EI) conditions, a cornerstone technique for the analysis of volatile small molecules. The discussion delineates the primary fragmentation pathways, including benzylic α-cleavage, dehydration, and unique rearrangements involving the fluorine substituents. This guide is intended for researchers in synthetic chemistry, drug discovery, and analytical sciences, offering a robust framework for identifying and characterizing novel fluorinated compounds.
Introduction: The Challenge of Characterizing Fluorinated Molecules
Fluorinated organic compounds are of immense interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity. However, the presence of highly electronegative fluorine atoms significantly influences the fragmentation behavior of these molecules in a mass spectrometer, sometimes leading to complex and non-intuitive spectra.
This compound is a secondary benzylic alcohol whose structure presents several key features that dictate its fragmentation: a labile hydroxyl group, a C-C bond alpha to the aromatic ring, and a highly substituted electron-deficient phenyl ring. Understanding its EI-MS fragmentation is crucial for its unambiguous identification in complex reaction mixtures or metabolomic studies. Standard Electron Ionization at 70 eV is employed as it provides reproducible, information-rich fragmentation patterns that are comparable to extensive spectral libraries.[1][2]
Predicted Fragmentation Pathways
Upon entering the ion source, the molecule is ionized by a high-energy electron beam, typically leading to the ejection of a non-bonding electron from the oxygen atom, forming the molecular ion (M•+).[3] The molecular weight of this compound (C₈H₇F₃O) is 176.14 g/mol , thus the molecular ion peak is expected at m/z 176 . Aromatic alcohols, unlike some aliphatic counterparts, often show a discernible molecular ion peak due to the stabilizing effect of the phenyl ring.[4]
The energetically unstable molecular ion then undergoes a series of predictable fragmentation reactions to yield more stable daughter ions.
Pathway A: α-Cleavage (Benzylic Cleavage)
The most favorable fragmentation pathway for benzylic alcohols is the cleavage of a bond alpha to the carbinol carbon.[5][6] In this case, the C-C bond between the carbinol carbon and the methyl group breaks, resulting in the loss of a methyl radical (•CH₃, 15 Da). This process is highly favored because it produces a resonance-stabilized oxonium ion.
-
M•+ (m/z 176) → [M - CH₃]⁺ (m/z 161) + •CH₃
The resulting fragment at m/z 161 is predicted to be the base peak in the spectrum due to its high stability.
Pathway B: Dehydration (Loss of H₂O)
Alcohols are prone to losing a neutral water molecule (18 Da) through a 1,2-elimination or more complex rearrangement mechanisms.[4][6] This is a common fragmentation route that provides a diagnostic peak.
-
M•+ (m/z 176) → [M - H₂O]•+ (m/z 158) + H₂O
The resulting radical cation at m/z 158 corresponds to 2,4,6-trifluorostyrene.
Pathway C: Loss of Hydrogen Fluoride (HF)
A characteristic fragmentation for many fluorinated compounds is the elimination of a neutral hydrogen fluoride molecule (20 Da).[4] This can occur from the molecular ion or subsequent fragments, often through rearrangement processes. Loss from the [M - H₂O]•+ fragment is a plausible secondary pathway.
-
[M - H₂O]•+ (m/z 158) → [M - H₂O - HF]•+ (m/z 138) + HF
This pathway leads to a fragment ion at m/z 138 .
Other Significant Fragments
Subsequent fragmentation of the primary ions can also occur. The trifluorobenzoyl cation at m/z 161 may lose carbon monoxide (CO, 28 Da) to form the trifluorophenyl cation.
-
[M - CH₃]⁺ (m/z 161) → [C₇H₄F₃]⁺ (m/z 133) + CO
This would produce a signal at m/z 133 .
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process, from the parent molecular ion to the key daughter ions, is best represented visually. The following diagram illustrates the primary pathways described above.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Summary of Predicted Key Ions
The following table summarizes the major ions expected in the 70 eV EI mass spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles.
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 176 | [C₈H₇F₃O]•+ | Molecular Ion (M•+) | Low to Medium |
| 161 | [C₇H₄F₃O]⁺ | α-Cleavage (- •CH₃) | High (Base Peak) |
| 158 | [C₈H₅F₃]•+ | Dehydration (- H₂O) | Medium |
| 138 | [C₈H₄F₂]•+ | Dehydration & Loss of HF | Low |
| 133 | [C₇H₄F₃]⁺ | Loss of CO from m/z 161 | Low to Medium |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for acquiring the mass spectrum of the title compound using a common analytical platform. The use of Gas Chromatography (GC) is ideal for volatile, thermally stable small molecules, ensuring separation from impurities and solvents prior to MS analysis.[7]
Instrumentation
A standard benchtop Gas Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electron Ionization source is recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or dichloromethane.
-
Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL (10 ppm). Causality: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.
-
Verification: Ensure the sample is fully dissolved before injection. Vortexing for 30 seconds is recommended.
GC-MS Parameters
The following parameters serve as a validated starting point and can be optimized as needed.
Table 1: Gas Chromatography Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Injection Volume | 1 µL | Standard volume for capillary columns to avoid peak broadening. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A common, robust column for general-purpose analysis of semi-polar compounds. |
| Oven Program | 50 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 2 min) | A standard temperature ramp to elute the analyte efficiently while separating it from potential contaminants. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation for library matching. |
| Ionization Energy | 70 eV | Universal standard that provides extensive and consistent fragmentation.[1][2] |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |
| Quadrupole Temp | 150 °C | Ensures ion stability and transmission. |
| Mass Range | m/z 40 - 300 | Covers the molecular ion and all predicted major fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Validation
-
Identify Analyte Peak: Examine the Total Ion Chromatogram (TIC) to locate the peak corresponding to the analyte.
-
Extract Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the analyte peak.
-
Confirm Molecular Ion: Verify the presence of the M•+ peak at m/z 176.
-
Analyze Fragmentation: Compare the observed fragment ions with the predicted data in Section 5.0. The presence of the base peak at m/z 161 and a significant peak at m/z 158 would provide strong evidence for the proposed structure.
-
System Suitability: For trustworthy results, inject a solvent blank prior to the sample to ensure there is no system contamination or carryover.
Conclusion
The EI-MS fragmentation of this compound is predicted to be dominated by a highly stable benzylic-oxonium cation at m/z 161, formed via the loss of a methyl radical. Secondary pathways, including dehydration to form an ion at m/z 158, provide additional diagnostic evidence. The outlined theoretical framework and the accompanying GC-MS protocol offer a comprehensive guide for researchers, enabling confident structural confirmation and purity assessment of this and structurally related fluorinated molecules.
References
-
McLafferty Rearrangement: Definition, Examples and Mechanism. Chemistry Learner. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]
-
McLafferty rearrangement. Wikipedia. [Link]
-
McLafferty Rearrangement. Chemistry Steps. [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. National Institutes of Health (NIH). [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. [Link]
-
How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
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- 7. mdpi.com [mdpi.com]
Application Note: Unambiguous Determination of the Absolute Configuration of 1-(2,4,6-Trifluorophenyl)ethan-1-ol via Single-Crystal X-ray Crystallography
Introduction
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and physiological properties. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in its characterization. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for the direct and unequivocal assignment of absolute stereochemistry.[1][2]
This application note provides a comprehensive protocol for determining the absolute configuration of the chiral molecule 1-(2,4,6-Trifluorophenyl)ethan-1-ol. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of crystallographic principles. We will delve into the theoretical underpinnings, provide a detailed, step-by-step experimental workflow, and discuss the critical aspects of data analysis and interpretation, with a focus on the Flack parameter.[3]
Theoretical Framework: The Power of Anomalous Dispersion
Under normal scattering conditions, the diffraction pattern of a crystal and its inverted counterpart are indistinguishable, a phenomenon described by Friedel's Law. However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, anomalous dispersion occurs.[4][5][6] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. Consequently, the intensities of Friedel pairs, reflections (h,k,l) and (-h,-k,-l), are no longer equal. This difference in intensity, known as the Bijvoet difference, is the key to determining the absolute configuration of the molecule.[5][6]
For organic molecules primarily composed of light atoms (C, H, O, N), the anomalous scattering effect is weak with commonly used molybdenum (Mo) Kα radiation. The use of copper (Cu) Kα radiation significantly enhances the anomalous scattering signal, making it the preferred source for absolute configuration determination of light-atom structures.[3][7]
The Flack parameter, x, is a critical value refined during the crystallographic analysis that quantifies the absolute structure.[3] A value of x close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled. Conversely, a value close to 1 suggests that the inverted structure is correct.
Experimental Workflow
The successful determination of absolute configuration hinges on a meticulously executed experimental plan, from crystal growth to data refinement.
Figure 1: Overall workflow for absolute configuration determination.
Part 1: Crystallization of this compound
The foundation of a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For small organic molecules like this compound, several techniques can be employed.[8][9]
1.1. Materials and Reagents
-
This compound (≥98% purity)
-
HPLC-grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Micro-syringes
1.2. Protocol: Slow Evaporation
Slow evaporation is often the simplest and most effective method for obtaining single crystals.[9][10]
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[11]
-
Evaporation Control: Cover the vial with a cap containing a small hole or with parafilm pierced with a needle. This slows the rate of evaporation, promoting the growth of larger, more well-ordered crystals.[9]
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]
1.3. Protocol: Vapor Diffusion
This technique is particularly useful when the compound is highly soluble in a particular solvent.[12]
-
Inner Vial: Prepare a concentrated solution of the compound in a suitable solvent and place it in a small, open vial.
-
Outer Chamber: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass) containing a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
| Crystallization Method | Principle | Advantages | Considerations |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates.[10] | Simple setup, effective for many compounds. | Can lead to "oiling out" if the compound is too soluble.[10] |
| Vapor Diffusion | Slow reduction of solubility by diffusion of an anti-solvent.[12] | Excellent control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
Part 2: Data Collection
2.1. Crystal Selection and Mounting
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a cryo-loop using a small amount of paratone or cryo-oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.[13]
2.2. Diffractometer Setup and Data Collection Strategy
For this experiment, a modern single-crystal X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å) is essential.
-
Instrument: Bruker D8 QUEST or similar, equipped with an APEX series detector.[14]
-
Software: The APEX4 software suite will be used for data collection and initial data processing.[15]
-
Data Collection Strategy:
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete dataset should be collected with high redundancy. A typical strategy involves collecting multiple runs of omega and phi scans to cover a wide range of reciprocal space.
-
Exposure Time: The exposure time per frame should be optimized to achieve good counting statistics while minimizing data collection time.
-
Resolution: Aim for a resolution of at least 0.8 Å.
-
Figure 2: X-ray data collection and processing workflow.
Part 3: Structure Solution and Refinement
3.1. Software
The SHELX suite of programs, often integrated within graphical user interfaces like Olex2 or ShelXle, is the industry standard for small-molecule structure solution and refinement.[16][17][18][19]
3.2. Step-by-Step Protocol
-
Space Group Determination: The data processing software will suggest possible space groups. For a chiral molecule like this compound, the space group must be non-centrosymmetric.[20]
-
Structure Solution: The structure is typically solved using direct methods or dual-space algorithms. This will provide an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This process involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Final Refinement Cycles: The refinement is continued until the model converges, as indicated by minimal shifts in the refined parameters and stable R-factors.
| Refinement Parameter | Description | Target Value |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |
| Goodness of Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |
Part 4: Absolute Configuration Determination
4.1. The Flack Parameter
The absolute configuration is determined by refining the Flack parameter, x.[3] This parameter is a scaling factor between the calculated structure factors of the two possible enantiomers.
-
If x ≈ 0: The modeled enantiomer is correct.
-
If x ≈ 1: The inverted structure is correct.
-
If x ≈ 0.5: The crystal is a racemic twin.
For a reliable determination, the standard uncertainty (s.u.) on the Flack parameter should be low, typically less than 0.1.[21]
4.2. The Hooft Parameter
An alternative and complementary method is the calculation of the Hooft parameter, y.[22] This parameter is based on a statistical analysis of the Bijvoet differences and provides an independent assessment of the absolute configuration.
4.3. Final Validation
-
Refine the structure with the Flack parameter included in the least-squares refinement.
-
Analyze the resulting Flack and Hooft parameters and their associated uncertainties.
-
If the Flack parameter is close to 1, invert the entire structure and re-refine. The Flack parameter should now be close to 0.
-
The final crystallographic information file (CIF) should report the determined absolute configuration, the Flack parameter, and the method used.
Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural elucidation of molecules. By following the comprehensive protocol outlined in this application note, researchers can confidently and unambiguously determine the absolute configuration of chiral molecules such as this compound. The key to success lies in the growth of high-quality crystals, the collection of high-redundancy data using an appropriate radiation source, and a rigorous approach to structure refinement and validation, with careful attention to the Flack parameter. This powerful technique is an indispensable tool in modern chemistry, particularly in the development of safe and effective pharmaceuticals.
References
-
Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
-
Kupp, S., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. Retrieved from [Link]
-
Macromolecular Crystallography Core Facility. X-ray Data Collection Course. Retrieved from [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. Retrieved from [Link]
- Blagden, N., et al. (2008). Co-crystals and molecular framework crystallization. Crystal Growth & Design, 8(9), 3300-3309.
-
Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
University of Pennsylvania Department of Chemistry. Crystal Growing Tips and Methods. Retrieved from [Link]
- Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
- Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148.
- Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
-
Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]
-
Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. Retrieved from [Link]
-
Stanford University. Refinement of X-ray Crystal Structures. Retrieved from [Link]
-
Bruker. APEX Software. Retrieved from [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]
-
University of Granada. Structural resolution. The anomalous dispersion. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845. Retrieved from [Link]
-
YouTube. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link]
- Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022.
- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(11), 1633-1640. Retrieved from [Link]
-
YouTube. (2023, February 22). Some easy steps in Olex2. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallography and chirality: understanding the limitations. Retrieved from [Link]
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
-
MIT OpenCourseWare. Anomalous scattering. Retrieved from [Link]
-
Bruker Support. APEX4 Demo / Chemical Crystallography. Retrieved from [Link]
-
Parsons, S. (2019). Howard Flack and the Flack Parameter. Crystals, 9(9), 461. Retrieved from [Link]
-
OlexSys. (n.d.). Olex Tutorial. Retrieved from [Link]
- Sheldrick, G. M. (1997). SHELXTL Software Reference Manual. Bruker AXS.
-
Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022. Retrieved from [Link]
-
Merritt, E. A. (n.d.). X-ray Anomalous Scattering. University of Washington. Retrieved from [Link]
-
IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]
-
UCLA Library. Cambridge Structural Database System - Software. Retrieved from [Link]
-
Bruker. Single Crystal X-ray Diffraction Software. Retrieved from [Link]
-
UMass Dartmouth Claire T. Carney Library. Cambridge Structural Database. Retrieved from [Link]
-
MIT Information Systems & Technology. Cambridge Structural Database. Retrieved from [Link]
-
Latifi, R. Bruker AXS Smart Apex II: Single Crystal Diffractometer. Retrieved from [Link]
- Tanski, J. (2007).
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- 4. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 5. iucr.org [iucr.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. X-ray Data Collection Course [mol-xray.princeton.edu]
- 14. SC-XRD Software | Bruker [bruker.com]
- 15. APEX Software | Bruker [bruker.com]
- 16. youtube.com [youtube.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. zenodo.org [zenodo.org]
- 19. xray.uky.edu [xray.uky.edu]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Application Notes & Protocols: The Utility of 1-(2,4,6-Trifluorophenyl)ethan-1-ol Derivatives in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, the 1-(2,4,6-trifluorophenyl)ethan-1-ol moiety has emerged as a privileged structural motif. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of these derivatives, with a primary focus on their role as potent antifungal agents. Drawing parallels from the extensively studied and structurally related fluconazole analogues, we will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds.
Introduction: The Significance of the Trifluorophenyl Ethanol Scaffold
The this compound core is a key pharmacophore found in a variety of biologically active molecules. Its structure is highly analogous to the core of the widely used antifungal drug, fluconazole, which features a 2-(2,4-difluorophenyl)propan-2-ol structure. The trifluoro-substitution pattern on the phenyl ring is particularly noteworthy. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the tertiary alcohol, modulate the molecule's lipophilicity, and create specific interactions with biological targets. These derivatives have shown significant promise, primarily as inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2]
The Primary Mechanism of Action: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)
The primary molecular target for the antifungal activity of these compounds is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals, who use cholesterol instead.[2]
The Ergosterol Biosynthesis Pathway and CYP51 Inhibition:
The inhibition of CYP51 disrupts the fungal cell membrane integrity through a two-pronged attack:
-
Depletion of Ergosterol: The lack of ergosterol makes the fungal membrane fragile and improperly permeable.[1][2]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway leads to the buildup of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell and disrupt the ordering of the phospholipid acyl chains.[4]
The nitrogen atom of a heterocyclic ring (commonly a 1,2,4-triazole) appended to the this compound core coordinates to the heme iron atom in the active site of CYP51, effectively blocking substrate access and inhibiting the enzyme.[3]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway.
Application Notes: Antifungal Drug Discovery & Structure-Activity Relationships (SAR)
The development of potent antifungal agents from the this compound scaffold involves systematic structural modifications to optimize activity and pharmacokinetic properties. The extensive research on fluconazole analogues provides a robust framework for understanding the SAR of this class of compounds.[1][5]
Key structural regions for modification include:
-
The Heterocyclic Moiety: Typically, a 1,2,4-triazole or imidazole is essential for coordinating with the heme iron of CYP51. Modifications to this ring or the introduction of other heterocycles, such as 1,3,4-oxadiazoles, can enhance binding affinity.[6]
-
The Phenyl Ring Substitution: The 2,4,6-trifluoro substitution pattern is highly effective. Studies on related compounds show that di-substituted (2,4-dichloro or 2,4-difluoro) phenyl groups also confer high activity.[1]
-
The Side Chain: The length and substitution on the alkyl chain connecting the core to other functional groups can be modified to improve potency and selectivity. For example, introducing functionalities like urea can lead to compounds with superior activity against resistant strains.[7]
| Compound Modification | Observed Effect on Antifungal Activity | Rationale / Example | Reference |
| Heterocycle Modification | Introduction of a 1,3,4-oxadiazole moiety. | Enhanced binding affinity to CYP51, leading to lower MIC values. | [6] |
| Side Chain Elongation | Replacement of a triazole with a benzylthio group. | Increased potency against both fluconazole-susceptible and resistant Candida isolates. | [5] |
| Functional Group Addition | Incorporation of a urea functionality. | Broad-spectrum activity and potent antibiofilm properties against resistant C. albicans. | [7] |
| Phenyl Ring Substitution | Comparison of 2,4-difluoro vs. 2,4-dichloro. | Dichloro-substituted compounds showed higher activity in some studies. | [1] |
Experimental Protocols
General Synthesis Protocol: Asymmetric Reduction Route
A common and effective method to synthesize chiral this compound derivatives is through the asymmetric reduction of the corresponding ketone precursor. This can be achieved using chiral reducing agents or, more efficiently, through enzymatic reduction.[8][9]
Caption: General workflow for synthesis and derivatization.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize 2,4,6-trifluoroacetophenone via Friedel-Crafts acylation of 1,3,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Asymmetric Reduction:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Suspend whole cells of a recombinant E. coli strain expressing a suitable carbonyl reductase.[9][10]
-
Add a co-substrate for cofactor regeneration (e.g., glucose).[8]
-
Add the 2,4,6-trifluoroacetophenone substrate (often dissolved in a co-solvent like DMSO to improve solubility).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by silica gel column chromatography.
-
-
Derivatization (Example: Triazole Analogue):
-
The purified alcohol can then be used in subsequent steps. For example, it can be converted to an epoxide followed by ring-opening with a triazole nucleophile, a common strategy in the synthesis of fluconazole analogues.[5]
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The enantiomeric excess (ee) of the chiral alcohol should be determined using chiral HPLC.[8]
Protocol: In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative required to inhibit the visible growth of a fungal strain.
Materials:
-
Synthesized this compound derivative
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO/vehicle)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI-1640 medium directly in the 96-well plate. The final concentration range might typically be 0.125 to 64 µg/mL.[7]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include wells for a positive control (fungus + fluconazole), a negative/growth control (fungus + vehicle), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[6]
Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
Objective: To quantify the inhibitory activity of a derivative against the target enzyme, CYP51.
Materials:
-
Cytochrome P450 reductase (CPR) for electron transfer.
-
Lanosterol (substrate).
-
NADPH (cofactor).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Test compound and positive control (e.g., Ketoconazole).
-
HPLC system for analysis.
Procedure:
-
Reconstituted System: Prepare a reaction mixture in the buffer containing the purified CYP51 enzyme and CPR.[12]
-
Inhibitor Incubation: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate, lanosterol, to the mixture. Start the enzymatic reaction by adding NADPH.[12]
-
Reaction Quenching: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or a strong base).
-
Extraction and Analysis: Extract the sterols from the reaction mixture. Analyze the sample using reverse-phase HPLC to separate and quantify the remaining lanosterol substrate and the 14-demethylated product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents, particularly in the antifungal space. The insights gained from extensive research into fluconazole and its analogues provide a clear roadmap for designing novel derivatives with enhanced potency, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[1][7] Future work may focus on creating dual-target inhibitors, for example, by combining the CYP51 inhibitory motif with functionalities that target other essential fungal pathways, such as histone deacetylase (HDAC).[13][14] The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, evaluate, and optimize this important class of molecules.
References
- Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents. PubMed.
- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
- Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. PubMed.
- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transform
- Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
- Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. PubMed.
- Fungal Lanosterol 14α-demethylase: A target for next-gener
- Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed.
- Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate.
- Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)
- Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online.
- Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PubMed Central.
- Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
- Synthesis of 2,4,6-trifluorophenylmethyl alcohol. PrepChem.com.
- Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding.
- Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution.
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Technical Support Center: Synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method is the Grignard reaction.[1][2] This involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of 2,4,6-trifluorobenzaldehyde.[3] The resulting magnesium alkoxide is then protonated during an acidic workup to yield the target secondary alcohol.[2][4]
Q2: What is a typical yield for this reaction, and what factors are most critical?
A2: While literature yields for this specific transformation can vary, a well-optimized Grignard reaction of this type should realistically achieve yields in the range of 60-85%. The most critical factors influencing the yield are the quality and reactivity of the Grignard reagent, the absolute exclusion of water and atmospheric oxygen, and precise temperature control during the reaction.[5][6]
Q3: How can I definitively confirm the identity and purity of my final product?
A3: The identity of this compound should be confirmed using standard spectroscopic methods. ¹H NMR spectroscopy will show characteristic signals for the methyl group (a doublet), the methine proton (a quartet), and the aromatic proton. ¹⁹F NMR will show three distinct signals for the fluorine atoms. Purity is best assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Detailed Troubleshooting Guide
This guide is structured by common problems observed during the synthesis. Identify your specific issue to find targeted solutions.
Problem Area 1: Reaction Failure or Very Low Conversion of Starting Material
Q: My reaction shows almost no product formation. TLC analysis indicates only the starting 2,4,6-trifluorobenzaldehyde is present. What went wrong?
A: This classic symptom almost always points to a problem with your Grignard reagent. Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and acidic protons.[2][7]
Causality & Solution Checklist:
-
Inactive Grignard Reagent: The most common culprit is the "death" of the Grignard reagent due to exposure to moisture or air.
-
Troubleshooting Step: Ensure all glassware was rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under a strong inert atmosphere (argon or nitrogen).[5] Use a syringe or cannula to transfer anhydrous solvents.
-
Pro-Tip: If preparing the Grignard reagent in situ, its formation is the most critical step. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][8] Successful initiation is often indicated by a color change (disappearance of iodine color) and gentle refluxing of the ether solvent.[7]
-
-
Poor Quality Solvents or Reagents: Commercially available "anhydrous" solvents can degrade over time.
-
Troubleshooting Step: Use freshly opened anhydrous solvents or solvents purified through a dedicated solvent purification system. Ensure the 2,4,6-trifluorobenzaldehyde starting material is pure and free of acidic impurities.
-
-
Premature Quenching: The Grignard reagent was destroyed before it could react with the aldehyde.
-
Troubleshooting Step: The aldehyde must be completely dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, ensure it has been stored over molecular sieves. Dissolve the aldehyde in anhydrous solvent and add it dropwise to the Grignard solution, never the other way around.
-
Problem Area 2: Significant Formation of Byproducts
Q: My reaction worked, but I have a low yield of the desired alcohol and a significant amount of a major byproduct. How do I identify and prevent it?
A: The presence of the electron-withdrawing fluorine atoms on the aromatic ring makes the aldehyde's carbonyl carbon highly electrophilic, but it can also promote side reactions if conditions are not carefully controlled.[5]
Common Byproducts and Prevention Strategies:
| Byproduct Identity | Formation Mechanism | Prevention Strategy |
| 1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diol (Pinacol Coupling) | A single-electron transfer (SET) mechanism can lead to the reductive coupling of two aldehyde molecules. This is favored at higher temperatures. | Maintain a low reaction temperature. Add the aldehyde solution dropwise to the Grignard reagent at 0°C or even -78°C to control the exotherm and minimize SET pathways.[5] |
| 2,4,6-Trifluorobenzyl alcohol | Reduction of the aldehyde. If the Grignard reagent has β-hydrides (e.g., isopropylmagnesium bromide), it can act as a reducing agent via a Meerwein-Ponndorf-Verley-type mechanism. While methyl Grignard has no β-hydrides, impurities in the magnesium or alkyl halide can form other Grignard reagents that do. | Use high-purity magnesium and methyl bromide/iodide for Grignard preparation. Maintaining low temperatures also disfavors this pathway. |
| Benzene (from Grignard) | Reaction of the methyl Grignard with trace water produces methane, which is vented. If an aryl Grignard were used, this would be a more common issue. | This is another indicator of inadequate anhydrous technique. Follow the rigorous drying procedures mentioned in Problem Area 1. |
Problem Area 3: Product Loss During Workup and Purification
Q: I had a good crude yield according to TLC, but I lost a significant amount of product during extraction and column chromatography. Why?
A: The product, a benzylic alcohol, can be sensitive to acidic conditions, which can catalyze dehydration (elimination of water) to form a styrene derivative, especially upon heating.
Troubleshooting the Post-Reaction Sequence:
-
Harsh Quenching Conditions: Using strong acids like HCl or H₂SO₄ for the workup can lead to degradation.
-
Emulsion Formation: The formation of magnesium salts can lead to stubborn emulsions during the aqueous extraction, trapping the product.
-
Solution: After quenching with NH₄Cl, if a thick precipitate remains, add dilute HCl dropwise until it dissolves.[7] Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery.
-
-
Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause streaking and decomposition of the alcohol during column chromatography.
-
Solution: Deactivate the silica gel by treating a slurry of silica in your eluent with 1% triethylamine, then evaporate the solvent before packing the column. Alternatively, use neutral alumina for the purification.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low-yield issues.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Optimizing the enantiomeric excess (ee) in the asymmetric synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Technical Support Center: Asymmetric Synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the asymmetric synthesis of this compound. This chiral alcohol is a key building block, and achieving high enantiomeric excess (ee) is critical for its application in pharmaceutical and fine chemical development. The electron-withdrawing nature of the three fluorine substituents on the phenyl ring presents unique challenges and opportunities in catalytic asymmetric reduction.
This guide is structured to provide direct, actionable advice. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis.
Question 1: My enantiomeric excess (ee) is consistently low or moderate (<85%). What are the primary factors I should investigate?
Answer: Low enantiomeric excess is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
dot
Caption: Troubleshooting flowchart for diagnosing low enantiomeric excess.
-
Suboptimal Temperature: This is the most critical parameter. Higher temperatures can increase reaction rates but often dramatically decrease enantioselectivity by allowing competing, less-ordered transition states to be populated[1][2]. For many systems, especially CBS reductions, lower temperatures are beneficial[3].
-
Actionable Advice: Perform a temperature screen (e.g., 25 °C, 0 °C, -20 °C, -78 °C) to identify the optimum for your specific catalyst-substrate combination. The effect of temperature can be substrate-specific[3].
-
-
Presence of Moisture: Water is detrimental, particularly in reactions involving boranes (like CBS reductions) or metal hydrides. Moisture can hydrolyze the reducing agent and deactivate the catalyst, leading to a non-selective reduction pathway[1].
-
Actionable Advice: Rigorously ensure all glassware is oven- or flame-dried. Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, which can be obtained from a solvent purification system or by distillation from an appropriate drying agent.
-
-
Catalyst Inactivity or Degradation: The chiral catalyst is the heart of the reaction. If it has degraded or was not generated correctly, selectivity will be poor. For instance, isolated CBS catalysts can age during storage, leading to lower reproducibility[4].
-
Actionable Advice: Use a freshly opened bottle of catalyst or ligand. If generating the catalyst in situ, ensure the stoichiometry and reaction time for its formation are precise[4][5]. Catalyst deactivation can sometimes occur during the reaction; a kinetic analysis might show an initial high ee that decays over time[6].
-
-
Non-Catalytic Background Reduction: A non-catalyzed reduction pathway, driven by the stoichiometric reducing agent alone (e.g., borane), will produce a racemic product, eroding the overall ee[2]. This becomes more significant at higher temperatures where the rate of the non-catalyzed reaction increases[2].
-
Actionable Advice: Carefully control the stoichiometry and addition rate of reagents. Often, slow addition of the reducing agent to the mixture of substrate and catalyst is recommended to keep its instantaneous concentration low.
-
Question 2: The reaction has a high ee, but the chemical yield is poor. How can I improve conversion without sacrificing enantioselectivity?
Answer: Balancing yield and enantioselectivity is a classic optimization problem.
-
Catalyst Loading: Insufficient catalyst may lead to an incomplete reaction within a reasonable timeframe.
-
Actionable Advice: While keeping the temperature constant, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). Observe the effect on conversion. Note that for some systems, higher catalyst loading can have complex effects.
-
-
Reaction Time and Temperature: The reaction may simply be too slow at the optimal temperature for ee.
-
Actionable Advice: First, confirm the reaction has reached completion by monitoring it with an appropriate technique (TLC, GC, LC-MS). If it has stalled, a slight, careful increase in temperature might be warranted. For example, if you achieve high ee at -78 °C but low conversion, try running the reaction for a longer period or raising the temperature to -40 °C to see if a compromise can be reached.
-
-
Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction, leading to a stall[6].
-
Actionable Advice: If deactivation is suspected, adding a second portion of the catalyst midway through the reaction can sometimes restart a stalled conversion[7]. Also, ensure the purity of your substrate and solvent, as impurities can act as catalyst poisons.
-
-
Substrate/Product Inhibition: In some catalytic cycles, particularly enzymatic ones, high concentrations of the substrate or the product can inhibit the catalyst's activity[8].
-
Actionable Advice: Employ a fed-batch approach where the substrate is added slowly over time to maintain a low, steady concentration. This can mitigate substrate inhibition and sometimes improve catalyst stability.
-
Question 3: My results are not reproducible. One run gives 95% ee, and the next, under identical reported conditions, gives 80% ee. What's causing this?
Answer: Reproducibility issues almost always point to subtle, uncontrolled variables.
-
Atmospheric Control: The most common culprit is inconsistent exclusion of air and moisture. A slight leak in your inert gas setup can have a major impact.
-
Actionable Advice: Standardize your procedure for drying glassware and purging the reaction vessel. Use a positive pressure of inert gas and ensure all septa and joints are well-sealed.
-
-
Reagent Quality and Handling: The age and handling of reagents are critical.
-
Borane Solutions: The molarity of borane-THF or borane-dimethyl sulfide (BMS) solutions can decrease over time. An inaccurate concentration leads to incorrect stoichiometry. It is best to use fresh bottles or titrate older ones.
-
Bases (for ATH): In asymmetric transfer hydrogenation (ATH), bases like KOH or t-BuOK are often used. Their purity and anhydrous nature are vital. Prepare solutions of base fresh if possible[9].
-
Solvents: Ensure the same grade and supplier of anhydrous solvent is used for each run. Hidden stabilizers or impurities can vary between batches.
-
-
In Situ Catalyst Generation: If you are forming the catalyst in situ (e.g., from a Ru-precatalyst and a chiral ligand), the time and temperature of this pre-formation step must be strictly controlled[5]. Inconsistent catalyst formation will lead to variable performance.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is the best starting point for the asymmetric reduction of 2,4,6-trifluoroacetophenone?
A: There are three excellent starting points, each with distinct advantages. The choice depends on available equipment, scale, and desired stereoisomer.
| Catalytic System | Reductant | Typical Conditions | Pros | Cons |
| CBS Reduction | Borane (BH₃·THF or BMS) | Anhydrous THF, -30 to -78 °C | Predictable stereochemistry, high ee for many aryl ketones[4]. | Highly sensitive to water, requires stoichiometric borane. |
| Ru-catalyzed ATH | Isopropanol or Formic Acid | Isopropanol, RT to 50 °C | Uses inexpensive, safe reductants; often high TON/TOF[10]. | Requires screening of chiral ligands (e.g., TsDPEN) and base. |
| Biocatalysis (ADHs) | Isopropanol (co-substrate) | Aqueous buffer, often near RT | Extremely high ee (>99%) possible, environmentally friendly[11][12]. | Requires specific enzyme screening, may have lower substrate loading. |
For 2,4,6-trifluoroacetophenone, the strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon highly electrophilic. Both CBS and Ru-catalyzed ATH are excellent candidates. Biocatalytic methods using alcohol dehydrogenases (ADHs) have also shown remarkable success with fluorinated acetophenones and should be considered, especially for producing enantiopure material[11][13].
Q2: How do I properly set up a reaction under anhydrous conditions?
A: This is a fundamental skill for this type of chemistry.
Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation: All glassware (flasks, syringes, stir bars) should be placed in an oven at >120 °C for at least 4 hours (ideally overnight).
-
Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas (Argon or Nitrogen). Use high-vacuum grease for any glass joints. Cap all openings with rubber septa.
-
Purging: Allow the system to cool to room temperature under a positive pressure of the inert gas (a gas bubbler is used to monitor flow). To ensure the atmosphere is inert, you can perform 3 cycles of evacuating the flask with a vacuum pump and refilling with inert gas.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via syringe. For solids, use a glove box or a positive pressure of inert gas to create an "inert gas counter-flow" while adding the solid quickly.
dot
Caption: Standard workflow for setting up an anhydrous reaction.
Q3: My synthesis resulted in a product with 90% ee. How can I upgrade this to >99% ee for pharmaceutical applications?
A: Achieving >99% ee often requires a post-synthesis purification step, as even highly optimized reactions may not reach this level directly[14].
-
Diastereomeric Crystallization: This is a classic and highly effective method. The chiral alcohol is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid like mandelic acid) to form a mixture of diastereomers[15][16]. These diastereomers have different physical properties and can be separated by fractional crystallization[16]. After separation, the resolving agent is cleaved to yield the enantiopure alcohol.
-
Preparative Chiral Chromatography (HPLC or SFC): This technique uses a chiral stationary phase to separate the two enantiomers[]. While it can be expensive and require specialized equipment, it is a powerful method for obtaining highly pure enantiomers and is widely used in the pharmaceutical industry[]. Supercritical Fluid Chromatography (SFC) is often preferred as a "greener" and faster alternative to HPLC[].
-
Kinetic Resolution: In some cases, an enzyme can be used to selectively react with the unwanted enantiomer in the mixture, leaving the desired enantiomer behind. This is particularly useful if a suitable enzyme can be found that shows high selectivity for one enantiomer.
References
-
Zhu, D., Malik, H. T., & Hua, L. (2006). Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and tolerance of organic solvents. Tetrahedron: Asymmetry, 17(21), 3010–3014. [Link]
-
Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
-
Wang, Z., et al. (1998). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 63(22), 7695–7700. [Link]
-
Garegg, P. J., et al. (1997). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 21(11), 1157-1160. [Link]
-
Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
-
Coquerel, G. (2007). Enantioenrichment by Crystallization. Organic Process Research & Development, 11(5), 834-843. [Link]
-
Contente, M. L., et al. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 8(3), 2232-2236. [Link]
-
Flores-Gaspar, A., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 193. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 20, 2026, from [Link]
-
Foley, D. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(3), 656-663. [Link]
-
Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]
-
Gröger, H., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. FEBS Open Bio, 6(12), 1238-1250. [Link]
-
Denton, J. R., & Davies, H. M. L. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. The journal of organic chemistry, 86(1), 17-31. [Link]
-
Whitesell, J. K., & Reynolds, D. (1983). Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry, 48(20), 3548-3551. [Link]
-
Morris, R. H., et al. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis, 5(12), 7315-7326. [Link]
-
Heeres, H. J., et al. (2003). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 7(3), 341-347. [Link]
-
Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7384. [Link]
-
Salaneck, E., et al. (2004). New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. Tetrahedron: Asymmetry, 15(10), 1569-1581. [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
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- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
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Identifying and removing byproducts from 1-(2,4,6-Trifluorophenyl)ethan-1-ol synthesis
Technical Support Center: Synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Purity of this intermediate is critical for downstream applications, particularly in drug development, where even trace impurities can affect biological activity and safety profiles.[1] This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you identify and eliminate common byproducts, ensuring the highest quality of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning to synthesize this compound. What is the most common and reliable synthetic route?
The most direct and widely used laboratory-scale method is the reduction of the corresponding ketone, 2',4',6'-trifluoroacetophenone.[2][3] This approach is generally high-yielding and uses readily available and easy-to-handle reducing agents.
A common procedure involves the reduction of 2',4',6'-trifluoroacetophenone with a mild hydride reagent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is typically clean, and the primary challenge lies in achieving complete conversion and separating the final product from any unreacted starting material.
An alternative is the Grignard reaction, where 2,4,6-trifluorobenzaldehyde is treated with a methylmagnesium halide (e.g., CH₃MgBr).[4][5] While effective for carbon-carbon bond formation, Grignard reactions require strictly anhydrous conditions and can be prone to more side reactions, such as reduction of the aldehyde to the corresponding benzyl alcohol.[4] For simplicity and control, this guide will focus on troubleshooting the ketone reduction pathway.
Q2: My crude reaction mixture shows a significant amount of unreacted 2',4',6'-trifluoroacetophenone. What are the likely causes and solutions?
Observing a large amount of starting material post-reaction is a common issue, typically pointing to incomplete reaction. The root cause is often related to the activity of the reducing agent or suboptimal reaction conditions.
Causality & Troubleshooting Steps:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. This leads to a lower-than-expected amount of active hydride available for the reduction.
-
Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored properly in a desiccator. To verify its activity, you can run a small-scale test reaction with a simple ketone like acetone.
-
-
Insufficient Stoichiometry: While the stoichiometry is 4:1 (hydride:ketone), NaBH₄ is often used in a modest excess (e.g., 1.5-2.0 equivalents relative to the ketone) to ensure the reaction goes to completion. Using too little will result in incomplete conversion.
-
Solution: Increase the equivalents of NaBH₄. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot has completely disappeared.
-
-
Low Reaction Temperature: Ketone reductions with NaBH₄ are often run at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[6] If the temperature is kept too low for the entire duration, the reaction rate may be too slow to reach completion in a reasonable timeframe.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to stir at room temperature for 2-4 hours. Again, use TLC to monitor for completion.
-
Q3: I've analyzed my crude product using GC-MS and ¹H/¹⁹F NMR and see some unfamiliar peaks. What are the most probable byproducts?
Beyond unreacted starting material, other impurities are less common but possible, depending on the quality of your reagents and workup conditions. Identifying these impurities is crucial for developing an effective purification strategy.[7][8]
Workflow for Impurity Identification
Below is a logical workflow to diagnose issues in your synthesis based on analytical data.
Sources
- 1. selectscience.net [selectscience.net]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Improving the resolution of 1-(2,4,6-Trifluorophenyl)ethan-1-ol enantiomers in chiral chromatography
Enhancing the Enantiomeric Resolution of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Welcome to the technical support guide for the chiral separation of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the enantiomers of this and structurally similar fluorinated aryl alcohols. The presence of the trifluorophenyl group introduces unique challenges and opportunities for chiral recognition, demanding a systematic approach to method development.
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, explains the scientific principles behind the chromatographic process, and offers detailed protocols to help you achieve baseline resolution.
Troubleshooting Guide: Common Resolution Issues
This section addresses specific experimental problems you may encounter. Each answer explains the underlying cause and provides a stepwise solution.
Q1: Why am I observing poor or no resolution between the enantiomers of this compound?
A1: Achieving chiral separation is fundamentally dependent on the differential interaction between each enantiomer and the chiral stationary phase (CSP). Poor resolution is almost always traced back to a suboptimal choice of CSP or mobile phase, which fails to generate a sufficient difference in interaction energy (ΔΔG) between the diastereomeric complexes formed.
Core Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The CSP is the most critical factor. The trifluorophenyl ring and the hydroxyl group of your analyte are the primary sites for interaction. The CSP must offer complementary interaction points.
-
Scientific Rationale: Chiral recognition relies on a combination of attractive interactions, such as π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1] The electron-withdrawing fluorine atoms make the phenyl ring electron-deficient, influencing its π-π stacking behavior.
-
Solution Pathway:
-
Start with Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs for a broad range of chiral compounds.[2][3] Screen columns based on amylose and cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[2][4] Their helical polymer structure creates chiral grooves where inclusion and interactions can occur.
-
Consider Fluorinated CSPs: Given the highly fluorinated nature of your analyte, explore CSPs that incorporate fluorinated moieties (e.g., pentafluorophenyl phases).[5][6] These phases can offer alternative selectivity through dipole-dipole or unique π-π interactions, sometimes referred to as fluorophilic interactions.[2][7]
-
Evaluate Pirkle-Type Phases: These phases, like the Whelk-O1, are known for their broad applicability and function through π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole stacking, which are all relevant to your molecule's structure.[2]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase mediates the interaction between the analyte and the CSP. An incorrect solvent system can either prevent the analyte from interacting with the CSP or cause it to bind too strongly, leading to poor resolution and peak shape.
-
Scientific Rationale: In normal-phase chromatography, the mobile phase competes with the analyte for polar interaction sites on the CSP. The alcohol modifier is the primary eluting solvent, and its type and concentration directly control retention and can significantly alter the conformation of the CSP, thereby affecting selectivity.[8]
-
Solution Pathway:
-
Optimize Alcohol Modifier: For polysaccharide columns, typical mobile phases are mixtures of hexane or heptane with an alcohol like isopropanol (IPA) or ethanol.[4][9] Systematically vary the alcohol percentage (e.g., from 5% to 25% in 5% increments). Lower alcohol content generally increases retention and can improve resolution, but may also increase run time and broaden peaks.[10]
-
Test Different Alcohols: The structure of the alcohol modifier matters.[8] If IPA does not yield good results, test ethanol. Ethanol is more polar and can provide different selectivity.
-
Use Additives for Peak Shape: While this compound is neutral, trace acidic silanols on the silica support can sometimes cause peak tailing. If you observe this, the addition of a small amount of a competing agent like 0.1% trifluoroacetic acid (TFA) for acidic impurities or an alcohol with some acidic character can sometimes improve peak shape, although this is less common for neutral analytes.[11]
-
-
Q2: My peaks are broad and tailing, which is compromising my resolution (Rs < 1.5). How can I improve the peak shape?
A2: Poor peak shape is typically caused by undesirable secondary interactions, column overload, or issues related to the sample solvent. A broad or tailing peak will directly reduce your calculated resolution, even if the peak centers are well separated.
Core Causes & Solutions:
-
Secondary Silanol Interactions: Although less pronounced for neutral analytes, residual acidic silanol groups on the silica backbone of the CSP can interact with the hydroxyl group of your alcohol, causing peak tailing.
-
Solution: As mentioned above, adding a small amount (0.1%) of an acidic modifier like TFA or acetic acid to the mobile phase can sometimes help, but should be done cautiously as it can alter selectivity.[11] A more common approach for neutral alcohols is to ensure the column is well-conditioned and dedicated to normal phase use.
-
-
Sample Solvent Mismatch (Peak Distortion): Injecting a sample dissolved in a solvent significantly stronger than the mobile phase will cause the sample band to spread on the column, leading to broad and often distorted peaks.[12][13]
-
Scientific Rationale: The portion of the sample band in contact with the strong injection solvent will travel faster than the portion that has mixed with the weaker mobile phase, causing band broadening.
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase.[12] If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase. For example, if your mobile phase is 90:10 hexane/IPA, dissolving the sample in 100% IPA and injecting it will likely cause distortion. Dissolving it in 80:20 hexane/IPA or the mobile phase itself is ideal.
-
-
Column Overload: Injecting too much sample mass onto the column will saturate the stationary phase, leading to broad, often fronting or triangular-shaped peaks.[10]
-
Solution: Reduce the sample concentration or the injection volume. A typical starting concentration for analytical chiral HPLC is around 0.5-1.0 mg/mL.[4] Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Column Contamination or Degradation: Adsorption of impurities at the head of the column can block active sites and create alternative flow paths, leading to peak broadening and splitting.[13][14]
-
Solution:
-
Filter Your Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[4][15]
-
Use a Guard Column: A guard column installed before the analytical column will trap strongly retained impurities and is much cheaper to replace than the chiral column itself.[13]
-
Implement a Column Washing Procedure: If you suspect contamination, flush the column with a strong, compatible solvent. For immobilized polysaccharide columns, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used (always check the column's instruction manual first).[14] For coated columns, flushing with 100% ethanol or IPA is a safer option.[9]
-
-
Q3: I am observing inconsistent results, with retention times drifting between injections. What are the likely causes?
A3: Drifting retention times point to an unstable chromatographic system. The most common causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.
Core Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations are highly sensitive to the mobile phase composition. Switching from one mobile phase to another requires extensive equilibration time for the CSP to reach a steady state.
-
Solution: When changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase.[12] Monitor the baseline and inject a standard repeatedly until retention times are stable (e.g., <0.5% RSD).
-
-
Mobile Phase Instability: The components of a normal-phase mobile phase can have very different volatilities. Hexane evaporates much faster than IPA or ethanol.
-
Solution: Prepare fresh mobile phase daily.[12] Keep the solvent reservoir bottle capped to minimize selective evaporation of the more volatile component, which would change the solvent ratio and increase retention times over the course of a sequence. Ensure the mobile phase is thoroughly mixed and degassed before use.
-
-
Temperature Fluctuations: Column temperature is a critical parameter that affects solvent viscosity, analyte solubility, and the kinetics of interaction between the analyte and the CSP. Even small changes in ambient lab temperature can cause retention time drift.
Frequently Asked Questions (FAQs)
Q1: What types of chiral stationary phases (CSPs) are most effective for separating fluorinated aryl alcohols?
Polysaccharide-based CSPs are the most broadly applicable and successful for this class of compounds.[17] Their chiral recognition ability comes from the helical structure of the cellulose or amylose polymer, which creates a complex chiral environment. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions. For this compound, the key interactions will be hydrogen bonding at the hydroxyl group and π-π interactions with the electron-deficient trifluorophenyl ring. Screening both an amylose-based (e.g., Chiralpak AD, IA) and a cellulose-based (e.g., Chiralcel OD, IC) column is a highly recommended starting point.[3]
Q2: How does the mobile phase composition impact the separation?
In normal-phase chiral chromatography, the mobile phase has two main roles: controlling retention and modulating chiral recognition.
-
Solvent Strength: The non-polar bulk solvent (e.g., hexane) has minimal eluting power. The polar alcohol modifier (e.g., IPA, ethanol) is the "strong" solvent that elutes the analyte. Increasing the percentage of alcohol will decrease retention time, while decreasing it will increase retention time.[8]
-
Selectivity Modulation: The alcohol modifier competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. Different alcohols can interact differently with the CSP, subtly changing its conformation and, therefore, its ability to discriminate between enantiomers.[8] This is why switching from IPA to ethanol can sometimes turn a partial separation into a baseline-resolved one.
Q3: What is the role of temperature in this chiral separation?
Temperature affects the thermodynamics (ΔH and ΔS) of the chiral recognition process.
-
Improving Resolution: In many cases, decreasing the column temperature enhances enantioselectivity.[11][16] Lower temperatures can strengthen specific interactions like hydrogen bonds and reduce the kinetic energy of the molecules, allowing for more effective discrimination by the CSP.
-
Reducing Viscosity: Conversely, higher temperatures decrease mobile phase viscosity, which can lead to higher column efficiency (sharper peaks) and lower backpressure.[18] Because these effects can be opposing, temperature should be treated as an optimization parameter. If you have some separation at 25 °C, try running the analysis at 15 °C to see if the resolution improves.
Q4: What are the best practices for sample preparation for this analysis?
Proper sample preparation is essential to protect the column and ensure reproducible results.
-
Solvent Selection: Dissolve the sample (racemic standard or purified enantiomer) in the mobile phase. If this is not possible due to solubility, use a solvent that is weaker than or has a similar polarity to the mobile phase.[12]
-
Concentration: Start with a concentration of 0.5 to 1.0 mg/mL. This is usually sufficient for UV detection without causing column overload.[4]
-
Filtration: Always filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before placing it in an autosampler vial. This prevents particulates from clogging the column inlet frit.[15]
Data Presentation & Protocols
Table 1: Effect of Mobile Phase Composition on Chiral Resolution
This table provides a representative example of how changing the mobile phase can affect the key chromatographic parameters for a hypothetical separation of this compound on an amylose-based CSP.
| Mobile Phase (Hexane/Alcohol, v/v) | Alcohol Modifier | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rs) | Observations |
| 95/5 | Isopropanol | 8.2 | 1.18 | 1.35 | Partial separation, long retention. |
| 90/10 | Isopropanol | 4.5 | 1.22 | 1.65 | Good baseline separation. |
| 85/15 | Isopropanol | 2.1 | 1.20 | 1.52 | Faster analysis, slightly lower α. |
| 90/10 | Ethanol | 3.8 | 1.30 | 1.90 | Excellent separation, higher selectivity. |
k'₁ = retention factor of the first eluting enantiomer; α = k'₂/k'₁; Rs = Resolution between the two enantiomers. A resolution of ≥ 1.5 is considered baseline separation.[4]
Experimental Workflow & Diagrams
Protocol: Chiral Method Development Workflow
This protocol outlines a systematic approach to developing a robust chiral separation method.
-
Column and Mobile Phase Screening: a. Select two to four complementary CSPs (e.g., Chiralpak IA, Chiralcel OD-H). b. Prepare two primary mobile phase systems: Hexane/Isopropanol (90:10) and Hexane/Ethanol (90:10).[3] c. Inject the racemic standard (0.5 mg/mL) onto each column with each mobile phase at a flow rate of 1.0 mL/min and a temperature of 25 °C. d. Evaluate the resulting chromatograms for any sign of separation (e.g., peak shouldering, partial resolution).
-
Mobile Phase Optimization: a. Select the column/mobile phase combination that showed the most promising result. b. If retention is too long (>15 min), increase the alcohol percentage (e.g., to 15% or 20%). c. If retention is too short (<3 min), decrease the alcohol percentage (e.g., to 5%). d. Systematically adjust the alcohol concentration to achieve retention factors (k') between 2 and 10 while maximizing the separation factor (α) and resolution (Rs).
-
Temperature Optimization: a. Once a good separation is achieved at 25 °C, evaluate the effect of temperature. b. Set the column temperature to 15 °C and re-inject the sample. c. Compare the resolution to the 25 °C run. Lower temperatures often improve the separation factor (α).[11]
-
Flow Rate Optimization: a. The initial flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. b. To improve efficiency (sharpen peaks), the flow rate can be reduced (e.g., to 0.7 or 0.5 mL/min). This will increase run time and backpressure but may provide the final boost needed for baseline resolution.[11]
-
Method Validation: a. Once optimal conditions are established, confirm the method's robustness by assessing the stability of retention times and resolution over multiple injections.
Diagrams
Caption: A workflow for systematic chiral method development.
Caption: Key factors influencing chiral chromatographic resolution.
References
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
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Daicel Corporation. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
- BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
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Chromatography and Instruments. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
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Wimalasena, D. S., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC - NIH. [Link]
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Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
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Zhang, K., & Liu, F. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
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Martynow, J. (2014). How can I improve my chiral column resolution?. ResearchGate. [Link]
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Santosh, K., et al. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Regalado, E. (2009). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
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Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. [Link]
-
Request PDF. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Reddit User Discussion. (2023). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
Li, F., & Wenslow, R. M. (2004). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. [Link]
-
Zhang, K., & Liu, F. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Visualized Experiments. [Link]
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Wimalasena, D. S., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. National Institutes of Health. [Link]
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Jin, J. Y., et al. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
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Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
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Garcı́a, R., et al. (2002). Determination of 2,4,6-trichloroanisole in wines by headspace solid-phase microextraction and gas chromatography-electron-capture detection. ResearchGate. [Link]
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Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.... National Center for Biotechnology Information. [Link]
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Alvarez-Rosario, J. D., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex Inc. [Link]
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Pall Corporation. Analytical Sample Preparation E-book. Pall Corporation. [Link]
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Nozaki, T., et al. (2021). Temperature Effect on the Separation Performance of Chromatography. ResearchGate. [Link]
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Preventing decomposition of 1-(2,4,6-Trifluorophenyl)ethan-1-ol during storage or reaction
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Welcome to the technical support guide for 1-(2,4,6-Trifluorophenyl)ethan-1-ol (CAS No. 221349-94-0). This document is designed for researchers, chemists, and drug development professionals who utilize this fluorinated benzylic alcohol in their work. Given its specific chemical structure, this compound requires careful handling to prevent decomposition during storage and reactions. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Storage & Purity Assessment
This section addresses the most common questions regarding the proper storage, handling, and quality control of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at refrigerated temperatures (2-8°C), and protected from light.
The Science Behind the Solution: This compound is susceptible to several modes of degradation that are mitigated by these specific conditions.
-
Low Temperature (2-8°C): Chemical reactions, including decomposition, slow down significantly at lower temperatures. Storing the compound in a refrigerator minimizes the kinetic energy of the molecules, reducing the rate of potential degradation pathways.
-
Inert Atmosphere: As a secondary benzylic alcohol, this compound is prone to oxidation, which would convert it to the corresponding ketone, 2',4',6'-trifluoroacetophenone.[1] An inert atmosphere of argon or nitrogen displaces oxygen, preventing this oxidative degradation.
-
Protection from Light: Many organic molecules can be degraded by photolytic pathways, where UV or visible light provides the energy to initiate radical reactions. Storing the material in an amber vial or in a dark location is a critical preventative measure.
-
Tightly Sealed Container: This prevents the ingress of atmospheric moisture, which could participate in hydrolysis-type side reactions, and oxygen.[2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic rate of decomposition. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation to ketone byproduct. |
| Light | Store in Dark / Amber Vial | Prevents photolytic decomposition. |
| Container | Tightly Sealed | Prevents exposure to moisture and oxygen.[3] |
Q2: What are the primary decomposition pathways I should be aware of?
A: The two most significant decomposition pathways for this compound are oxidation to 2',4',6'-trifluoroacetophenone and acid-catalyzed dehydration (elimination) to form 1-ethenyl-2,4,6-trifluorobenzene.
The Science Behind the Solution: The structure of this molecule—a secondary benzylic alcohol—dictates its reactivity.
-
Oxidation: The benzylic C-H bond is relatively weak and susceptible to oxidation.[4] Common oxidizing agents, and even atmospheric oxygen over long periods, can abstract this hydrogen, leading to the formation of the corresponding ketone.[5][6] This is a very common reaction for secondary alcohols.[5]
-
Dehydration: In the presence of acid (either as a reagent or a trace impurity), the hydroxyl group can be protonated, turning it into a good leaving group (H₂O). The subsequent loss of water generates a secondary benzylic carbocation. This intermediate can then lose a proton from the adjacent methyl group to form a stable styrene derivative. While the electron-withdrawing fluorine atoms may destabilize the carbocation, this pathway is still highly favorable for benzylic alcohols.[7]
Caption: Major decomposition pathways for the title compound.
Q3: How can I assess the purity of my sample and detect these degradation products?
A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is highly effective.
The Science Behind the Solution:
-
¹H and ¹⁹F NMR: NMR is an excellent tool for structural confirmation and purity assessment. In ¹H NMR, the appearance of signals corresponding to the styrene's vinyl protons or changes in the integration of the benzylic CH and methyl CH₃ protons can indicate decomposition. ¹⁹F NMR is particularly sensitive for fluorinated compounds; the presence of new fluorine signals or shifts in the existing ones can quickly flag the presence of impurities.[8]
-
HPLC/GC-MS: Chromatographic methods are ideal for separating the starting material from its potential byproducts. An HPLC method with a UV detector can quantify the relative amounts of the alcohol, ketone (which has a different polarity and UV chromophore), and styrene. GC-MS is also powerful, providing both separation and mass information to identify the impurities definitively.[9] Note that benzylic alcohols can sometimes dehydrate in the hot GC inlet, which is a factor to consider during method development.[10]
Part 2: Troubleshooting Guide - In-Reaction Stability
This section provides solutions to common problems encountered when using this compound in chemical reactions.
Q1: I'm performing an acid-catalyzed substitution reaction, but my yield is low and I'm isolating a styrene byproduct. What's happening and how can I fix it?
A: You are likely observing a competing E1 elimination (dehydration) reaction, which is catalyzed by the acid. To favor substitution over elimination, you should modify your reaction conditions to be less conducive to carbocation rearrangement and elimination.
The Science Behind the Solution: Strong Brønsted acids (like H₂SO₄, HCl, pTSA) readily protonate the alcohol, leading to the formation of a benzylic carbocation.[11] This intermediate is at a crossroads: it can either be attacked by your nucleophile (the desired SN1 reaction) or undergo elimination of a proton to form an alkene (the undesired E1 reaction).
Troubleshooting Protocol: Minimizing Dehydration
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature will disproportionately slow the rate of the undesired dehydration pathway.
-
Switch to a Milder Acid Catalyst: Instead of a strong Brønsted acid, consider using a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) that can activate the alcohol without creating such a harsh, proton-rich environment that favors elimination.[7] Some rhenium catalysts have also shown high efficiency for dehydrating benzylic alcohols, so similar catalysts should be avoided.[7]
-
Increase Nucleophile Concentration: According to Le Châtelier's principle, increasing the concentration of the nucleophile can help push the equilibrium towards the desired substitution product.
-
Choose a Non-Coordinating Solvent: Solvents that can act as a base (even a weak one) can facilitate the proton removal step in the elimination pathway. Using a non-coordinating solvent like dichloromethane or toluene can help disfavor this step.
Caption: Troubleshooting workflow for acid-catalyzed reactions.
Q2: My reaction mixture is turning brown, and I'm getting a complex mixture of products upon analysis. What could be the cause?
A: The browning of the reaction mixture often indicates oxidative decomposition or polymerization of the styrene byproduct. This is particularly common under strongly acidic or oxidizing conditions.
The Science Behind the Solution:
-
Oxidative Decomposition: If your reaction conditions are not strictly anaerobic, the benzylic alcohol can be oxidized.[6] Strong oxidizing agents like KMnO₄ or even milder ones can lead to the formation of the ketone and other over-oxidized products, which are often colored.[1]
-
Styrene Polymerization: If dehydration occurs, the resulting 1-ethenyl-2,4,6-trifluorobenzene is an electron-deficient styrene. Styrenes are susceptible to polymerization, especially in the presence of acid catalysts or radical initiators, leading to the formation of dark, tarry oligomers or polymers.
Preventative Measures:
-
Ensure an Inert Atmosphere: Before starting the reaction, thoroughly degas your solvent and flush the reaction vessel with argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
Use Purified Reagents: Ensure all reagents and solvents are free from peroxide impurities, which can initiate radical polymerization.
-
Add a Radical Inhibitor: If radical pathways are suspected, adding a small amount of an inhibitor like BHT (butylated hydroxytoluene) can sometimes prevent polymerization without interfering with the main reaction.
-
Re-evaluate Acidity: If strong acid is the culprit, follow the steps in the previous troubleshooting question to use milder conditions that prevent the formation of the styrene precursor.[11]
References
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- DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
- Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution.
- NIH PMC. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases.
- ResearchGate. (2025). Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- AK Scientific, Inc. 1,2-Bis(4-fluorophenyl)ethane-1,2-dione - Safety Data Sheet.
- Royal Society of Chemistry. (2023). Catalysis Science & Technology.
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- NIH PMC. (2024). Benzylic C(sp3)–H fluorination.
- ResearchGate. (2025). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF.
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- Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols.
- ACS Publications. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch | Organic Letters.
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- PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
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- ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions.
- Wiley Online Library. Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorinating Agent.
- Journal of the American Chemical Society. Quantitative determination of fluorine in organic compounds.
- Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
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Technical Support Center: Scale-Up Synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Introduction
1-(2,4,6-Trifluorophenyl)ethan-1-ol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluorinated phenyl ring imparts unique properties such as increased metabolic stability and binding affinity. While the laboratory-scale synthesis is well-documented, scaling up the production presents several challenges that can impact yield, purity, and safety. This technical support guide provides a comprehensive overview of common pitfalls and troubleshooting strategies for the large-scale synthesis of this important intermediate.
The primary route for the synthesis of this compound is the reduction of 2',4',6'-trifluoroacetophenone. This guide will focus on the common pitfalls associated with this reduction, as it is generally the more scalable and controllable method compared to the Grignard addition of an acetaldehyde equivalent.
Overall Synthesis Workflow
The synthesis is a straightforward reduction of a ketone to a secondary alcohol. However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
I. Reaction & Reagents
Q1: My reduction is sluggish or incomplete, even with a stoichiometric excess of sodium borohydride (NaBH₄). What are the likely causes?
A1: Several factors can lead to an incomplete reduction:
-
Reagent Quality: Sodium borohydride is sensitive to moisture and can degrade over time, leading to lower reactivity.[1] Always use a fresh, unopened container or a properly stored reagent. It is advisable to determine the active hydride content of your NaBH₄ lot before use in a large-scale reaction.
-
Solvent Choice: While methanol and ethanol are common solvents, their purity is crucial. The presence of water will consume the reducing agent.[1] Ensure you are using an anhydrous grade solvent.
-
Temperature: Reductions with NaBH₄ are typically run at 0°C to room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) can improve the rate. However, be cautious as higher temperatures can lead to side reactions.
-
pH of the Medium: Sodium borohydride is more stable at higher pH. While not always necessary, buffering the reaction mixture with a small amount of a non-reactive base can sometimes improve performance.
Q2: I'm observing the formation of an unknown impurity. What could it be?
A2: The most likely impurity is the borate ester intermediate formed during the reduction. If the work-up is not sufficiently acidic or is incomplete, this intermediate may persist. Ensure that the pH is adjusted to be acidic (pH ~1-2) during the quench to fully hydrolyze the borate ester and liberate the desired alcohol.
Another possibility, though less common in this specific reduction, is over-reduction if a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) were used, which is not recommended for this transformation due to its higher reactivity and handling requirements.[2][3]
II. Work-up & Purification
Q3: I'm having difficulty with the work-up. The layers are not separating well, and I suspect I'm losing product to the aqueous phase.
A3: Emulsion formation and product loss during extraction are common issues, especially with fluorinated compounds which can have altered solubility profiles.[4]
-
Solvent Choice for Extraction: If you are using a standard solvent like ethyl acetate or dichloromethane and experiencing issues, consider a different solvent system. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for extracting more polar organic compounds from an aqueous phase.[4]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and help break emulsions.[5]
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriate. After the initial acidic quench, neutralizing with a base like sodium bicarbonate before extraction can sometimes improve separation.
Q4: My final product has a low melting point and appears oily, even after purification. What could be the cause?
A4: This is often due to residual solvent or a persistent impurity.
-
Drying: Ensure your product is thoroughly dried under vacuum to remove any residual extraction solvents.
-
Purification Method: If crystallization is not yielding a sharp-melting solid, consider alternative purification methods such as column chromatography or distillation under reduced pressure. The choice of method will depend on the scale of your synthesis.
III. Safety Considerations
Q5: What are the key safety concerns when scaling up the use of sodium borohydride?
A5: While NaBH₄ is less reactive than LiAlH₄, it still poses hazards that are amplified at scale.[2]
-
Hydrogen Gas Evolution: Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.[1][6][7] The quenching step must be performed slowly and with adequate cooling and ventilation to manage the gas evolution and exotherm.
-
Dust Inhalation: NaBH₄ is a fine powder that can be harmful if inhaled.[1][7] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including a respirator.
-
Caustic Nature: In the presence of moisture, NaBH₄ solutions can become caustic and cause skin and eye burns.[1][8] Always wear gloves and safety glasses.
Experimental Protocols
Representative Protocol for the Reduction of 2',4',6'-Trifluoroacetophenone
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2',4',6'-trifluoroacetophenone (1.0 eq) and methanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours, or until the reaction is complete as determined by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Slowly and carefully add 1M hydrochloric acid to the reaction mixture to quench the excess NaBH₄ and hydrolyze the borate ester. Maintain the temperature below 20°C during the addition. Adjust the pH to ~1-2.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete ketone reduction.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Starting Material Purity | >98% | Impurities can interfere with the reaction or complicate purification. |
| NaBH₄ Stoichiometry | 1.1 - 1.5 eq | An excess is used to ensure complete conversion and account for any reagent degradation. |
| Reaction Temperature | 0 - 25°C | Balances reaction rate with minimizing side reactions. |
| Quench pH | 1 - 2 | Ensures complete hydrolysis of the borate ester intermediate. |
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. (2022). [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. (1999). [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
Sodium borohydride. Szabo-Scandic. [Link]
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012). [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
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Grignard Reaction. [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. (2024). [Link]
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Troubleshooting Your Keto Diet: Common Mistakes and Solutions. Keto Hope Foundation. (2020). [Link]
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Combustion ion chromatography for extractable organofluorine analysis. PMC - NIH. (2021). [Link]
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reduction of aldehydes and ketones. Chemguide. [Link]
-
1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. (2016). [Link]
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Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
-
Organofluorine chemistry. Wikipedia. [Link]
-
Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-portal.org. (2021). [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024). [Link]
-
Reduction of Ketones and Aldehdyes Made Easy! - Organic Chemistry. YouTube. (2014). [Link]
-
Grignard Reaction Experiment Part 1, Prelab. YouTube. (2020). [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021). [Link]
-
a) Reactivity comparison of trifluoroacetophenone and acetophenone.... ResearchGate. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. (2021). [Link]
-
18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. (2019). [Link]
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. [Link]
-
2',4',6'-Trifluoroacetophenone 5g. P212121 Store. [Link]
-
Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. MDPI. (2023). [Link]
-
(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
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-
Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl). LookChem. [Link]
-
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol. PubChem. [Link]
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Technical Support Center: Enhancing Catalytic Activity for the Reduction of 1-(2,4,6-trifluorophenyl)ethanone
Welcome to the technical support center dedicated to the catalytic reduction of 1-(2,4,6-trifluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of the trifluorophenyl group presents unique stereoelectronic challenges, often impacting catalyst performance and reaction outcomes.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your catalytic activity and achieve desired product yields and selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalytic reduction of 1-(2,4,6-trifluorophenyl)ethanone, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion
-
Potential Cause 1: Catalyst Inactivity or Deactivation. The catalyst may be old, improperly handled, or poisoned by impurities.[3] Catalyst deactivation can also occur during the reaction.[4]
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate inert conditions.[5]
-
Screen different catalysts. Palladium on carbon (Pd/C) is a common starting point, but for challenging substrates like trifluoromethyl ketones, consider more active catalysts like Pearlman's catalyst (Pd(OH)₂/C) or ruthenium- and rhodium-based catalysts.[3][6] Iridium complexes have also shown high efficiency for such reductions.[1][2]
-
Check for catalyst poisons. Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, water, oxygen) can poison the catalyst.[7] Purify the substrate and sparge solvents with an inert gas before use.[8]
-
Increase catalyst loading. As a starting point, a 10% (w/w) catalyst loading can be effective.[3]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature, pressure, and solvent can significantly affect the reaction rate.
-
Troubleshooting Steps:
-
Increase hydrogen pressure. For challenging reductions, atmospheric pressure may be insufficient. Utilize a high-pressure reactor (e.g., a Parr shaker) to increase hydrogen availability at the catalytic surface.[3][7]
-
Elevate the reaction temperature. Gently heating the reaction can often overcome activation energy barriers. Monitor for potential side reactions or product degradation at higher temperatures.
-
Optimize the solvent. Polar protic solvents like methanol or ethanol are common choices for catalytic hydrogenation.[3] However, the unique properties of fluorinated alcohols, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), can enhance reactivity and selectivity in certain cases.[9][10]
-
-
Issue 2: Poor Selectivity (Chemoselectivity or Enantioselectivity)
-
Potential Cause 1: Inappropriate Catalyst-Ligand Combination (for Asymmetric Hydrogenation). The choice of chiral ligand is crucial for achieving high enantioselectivity.
-
Troubleshooting Steps:
-
Screen a library of chiral ligands. For asymmetric hydrogenation, ligands like BINAP in combination with ruthenium catalysts are known to be effective for ketones.[11]
-
Consider bifunctional catalysts. Transition metal catalysts with bifunctional ligands can facilitate highly efficient and selective asymmetric transfer hydrogenation.[12]
-
-
-
Potential Cause 2: Reaction Conditions Favoring Side Products.
-
Troubleshooting Steps:
-
Adjust temperature and pressure. Lowering the temperature can sometimes improve selectivity by minimizing competing reaction pathways.
-
Explore transfer hydrogenation. Instead of hydrogen gas, transfer hydrogenation using a hydrogen donor like isopropanol or formic acid can offer improved selectivity and milder reaction conditions.[13]
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of Impurities or Byproducts. The fluorinated nature of the product can sometimes complicate standard purification techniques.
-
Troubleshooting Steps:
-
Filtration through Celite. After the reaction, ensure complete removal of the heterogeneous catalyst by filtering the reaction mixture through a pad of Celite. Keep the Celite pad wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.[8]
-
Thermal Treatment. For the removal of specific perfluoroalkyl impurities in the final product, thermal treatment in the presence of water and a base can be an effective purification method.[14][15]
-
Chromatography. Flash column chromatography is a standard method for purifying organic compounds. The choice of solvent system will depend on the polarity of the product and impurities.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the catalytic reduction of 1-(2,4,6-trifluorophenyl)ethanone?
A: A common starting point is using 5-10 mol% of Palladium on Carbon (Pd/C) in a polar protic solvent like methanol or ethanol, under a hydrogen atmosphere (balloon pressure or higher).[3] Stir the reaction vigorously to ensure good mixing.
Q2: My reaction is stalled. How can I determine if it's due to catalyst deactivation or product inhibition?
A: After the reaction has stalled, you can try adding a fresh portion of the catalyst. If the reaction proceeds, it indicates catalyst deactivation. If there is no further reaction, product inhibition might be the cause.[4]
Q3: Are there any safety precautions I should be aware of when running catalytic hydrogenation reactions?
A: Yes. Hydrogen gas is highly flammable. Ensure your reaction setup is in a well-ventilated fume hood and free of ignition sources. When handling pyrophoric catalysts like Palladium on Carbon, always keep them wet with solvent to prevent ignition in the air.[8] Purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen.
Q4: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?
A: Yes, metal hydride reagents like NaBH₄ and LiAlH₄ are effective for reducing ketones to alcohols.[17][18] NaBH₄ is a milder reagent and can be used in alcoholic solvents, while the more reactive LiAlH₄ requires anhydrous ethereal solvents.[19] However, catalytic hydrogenation is often preferred for its atom economy and greener profile.[20]
Q5: How does the trifluorophenyl group affect the reduction?
A: The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can make the carbonyl carbon more electrophilic and thus more susceptible to reduction. However, the steric bulk of the ortho-fluorine atoms might hinder the approach of the substrate to the catalyst surface. These stereoelectronic properties make trifluoromethyl ketones challenging substrates in asymmetric hydrogenation.[1][2]
Data Presentation
Table 1: Comparison of Catalyst Systems for Asymmetric Hydrogenation of Trifluoromethyl Ketones
| Catalyst System | Ligand | Substrate Scope | Enantioselectivity (ee) | Yield | Reference |
| Rhodium(I) | Amidephosphine-phosphinite | Various trifluoromethyl ketones | Up to 98% | Good | [6] |
| Iridium | f-amphol / f-ampha | Aromatic & Aliphatic trifluoromethyl ketones | Up to 99% | Up to 99% | [1][2] |
| Ruthenium(II) | BINAP/diamine | Aromatic and heteroaromatic ketones | Up to 99.9% | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-(2,4,6-trifluorophenyl)ethanone (1 mmol).
-
Add a suitable solvent (e.g., 10 mL of methanol or ethanol).[3]
-
Carefully add 10% Pd/C (10% w/w of the substrate) to the solution.
-
Seal the flask with a septum and purge the flask with nitrogen or argon gas for 5-10 minutes.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation
-
In a glovebox or under an inert atmosphere, prepare a solution of the chiral catalyst (e.g., a Ru- or Ir-based complex) in a suitable solvent (e.g., isopropanol).
-
Add 1-(2,4,6-trifluorophenyl)ethanone to the catalyst solution.
-
If required, add a base or an activator as specified by the catalyst system.
-
Seal the reaction vessel and stir at the recommended temperature.
-
Monitor the reaction for conversion and enantiomeric excess (e.g., by chiral HPLC).
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by chromatography to obtain the chiral alcohol.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Generalized pathway for asymmetric hydrogenation.
References
-
Kuroki, Y., Sakamaki, Y., & Iseki, K. (2000). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. American Chemical Society. Available at: [Link]
-
Zhu, T.-Z., Shao, P.-L., & Zhang, X. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. Available at: [Link]
-
Zhu, T.-Z., Shao, P.-L., & Zhang, X. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. Available at: [Link]
-
Barrios-Guzmán, A. J., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]
-
Cremer, C. J. (2006). Purification of fluorinated alcohols. EPO Patent 1807382. Available at: [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Wordpress. Available at: [Link]
- Cremer, C. J. (2006). Purification of fluorinated alcohols. Google Patents.
-
ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. ResearchGate. Available at: [Link]
-
Abdullahi, I., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. NIH. Available at: [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Singh, U. P., et al. (2006). Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Pentsak, E. O., et al. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ketone Reduction. Wordpress. Available at: [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. PubMed. Available at: [Link]
-
YouTube. (2025). Ketone Reduction Challenges and Solutions. YouTube. Available at: [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. OpenOChem Learn. Available at: [Link]
-
LibreTexts. (2019). 18.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. ResearchGate. Available at: [Link]
-
Beatty, J. W., et al. (2015). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2004). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2025). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. Available at: [Link]
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- 20. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape for this and structurally similar fluorinated aromatic compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions.
Introduction: The Challenge of Analyzing Fluorinated Aromatic Compounds
This compound, with its polar alcohol functional group and electron-withdrawing fluorine atoms, presents a unique set of challenges in reversed-phase HPLC. The polarity of the molecule can lead to strong interactions with the stationary phase, often resulting in asymmetrical peaks. This guide will help you diagnose the root cause of poor peak shape and implement effective solutions to achieve sharp, symmetrical, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape I might encounter?
A: The most common peak shape problems in HPLC are tailing, fronting, and splitting.[1]
-
Peak Tailing: The latter half of the peak is broader than the front half.[2] This is the most frequent issue for polar and ionizable compounds like this compound.
-
Peak Fronting: The first half of the peak is broader than the second half.[2]
-
Peak Splitting: The peak appears as two or more merged peaks.[3]
Q2: Why is achieving a good peak shape so important?
A: A symmetrical, Gaussian peak is crucial for accurate quantification and good resolution.[2] Poor peak shape can lead to incorrect area integration, which affects the accuracy of your results, and can also obscure the presence of closely eluting impurities.
Q3: My peak for this compound is tailing. What is the most likely cause?
A: Peak tailing for this compound is often due to secondary interactions between the polar hydroxyl group of the analyte and active sites on the HPLC column's stationary phase, particularly residual silanol groups.[4][5] These interactions create an additional retention mechanism that broadens the peak.
Q4: Can the HPLC system itself contribute to poor peak shape?
A: Yes. Issues like excessive extra-column volume (the volume between the injector and the detector, excluding the column), leaks, or a blocked frit can all lead to peak broadening and distortion.[6][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shape issues.
Part 1: Diagnosing the Problem
The first step is to determine if the problem affects a single peak or all peaks in the chromatogram. This will help you narrow down the potential causes.
| Observation | Possible Cause |
| Only the analyte peak shows poor shape | Chemical interactions, method-related issues[8] |
| All peaks in the chromatogram are affected | System-wide problem (e.g., hardware, column void)[2] |
Part 2: Addressing Peak Tailing
Peak tailing is a common issue for polar analytes like this compound.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar compounds.[9][10] The hydroxyl group of this compound can form strong hydrogen bonds with these silanols, leading to tailing.
Solutions:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[11]
-
Use of Mobile Phase Additives:
Table 1: Common Mobile Phase Additives for Improved Peak Shape
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Ion-pairing and pH modification.[12] |
| Formic Acid | 0.05-0.1% (v/v) | pH modification, suitable for LC-MS.[13] |
| Triethylamine (TEA) | 0.1% (v/v) | Competing base to mask silanol interactions.[13] |
Protocol: Preparing an Acidified Mobile Phase
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Carefully add the acidic modifier to the desired concentration (e.g., 1 mL of formic acid to 999 mL of water for a 0.1% solution).
-
Sonicate the solution for 10-15 minutes to degas.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use.
Trace metal impurities in the silica matrix of the column or from stainless steel components of the HPLC system can create highly active sites that cause peak tailing.[14][15] The hydroxyl group of the analyte can chelate with these metal ions.
Solutions:
-
Use of Metal Chelators: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to passivate metal surfaces in the HPLC system and column.[16][17]
-
Use of Bio-Inert or Metal-Free Systems: For highly sensitive analyses, using HPLC systems and columns with PEEK or other inert flow paths can prevent metal contamination.[18][19]
Protocol: System Passivation with EDTA
-
Important: Remove the HPLC column from the system before starting.[17]
-
Prepare a mobile phase containing 5-10 µM EDTA.[17]
-
Flush the entire HPLC system with this solution for at least 30 minutes.
-
Replace the EDTA-containing mobile phase with your regular mobile phase and flush the system again before reinstalling the column.
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[20][21]
Solutions:
-
Reduce Injection Volume: Decrease the volume of sample injected.[22]
-
Dilute the Sample: Lower the concentration of the analyte in your sample.[23]
-
Use a Higher Capacity Column: A column with a larger internal diameter or a higher stationary phase loading can accommodate a larger sample mass.[2]
To test for overload, inject a 10-fold dilution of your sample. If the peak shape improves and retention time slightly increases, overload was likely the issue.[20]
Part 3: Addressing Peak Fronting
Peak fronting is less common than tailing but can still occur.
Injecting a sample with a very high concentration can lead to fronting.[23]
Solution:
-
Dilute the sample to a lower concentration.[23]
If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[2][23]
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.[23] If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve the sample.
Part 4: Addressing Split Peaks
Split peaks can be caused by both chemical and physical problems.[3][24]
Caption: A logical workflow for troubleshooting split peaks in HPLC.
If all peaks are splitting, it often points to a physical problem with the column, such as a void at the column inlet or a partially blocked frit.[2][3]
Solutions:
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to try and dislodge any blockage from the inlet frit.
-
Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[3]
Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.[24]
Solution:
-
Ensure your sample solvent is compatible and miscible with your mobile phase. Ideally, use the mobile phase as the sample solvent.[23]
Column Selection for Polar Aromatic Compounds
Choosing the right column is critical for achieving good peak shape. For a polar compound like this compound, consider the following:
-
Stationary Phase:
-
End-capped C18: A well-end-capped C18 column is a good starting point. End-capping minimizes the number of free silanol groups.[25][26]
-
Phenyl Phases: Phenyl-hexyl or biphenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[27][28]
-
Polar-Embedded Phases: Columns with polar groups embedded in the alkyl chains are designed to improve the retention and peak shape of polar compounds.[25]
-
HILIC Columns: For very polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a good alternative.[29]
-
-
Particle Technology: Modern columns with high-purity silica and advanced bonding technologies generally provide better peak shapes for challenging compounds.[10][30][31]
Conclusion
Overcoming poor peak shape in the HPLC analysis of this compound requires a systematic and logical approach. By carefully considering the potential causes—from secondary chemical interactions to physical system issues—and applying the targeted solutions outlined in this guide, you can achieve robust and reliable chromatographic results. Remember to change only one parameter at a time during troubleshooting to accurately identify the root cause of the problem.
References
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
ALWSCI. What Are The Common Peak Problems in HPLC. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. [Link]
-
SilcoTek. Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Waters. What are some common causes of peak fronting? - WKB255705. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
Kromasil. F.A.Q. - Why does the chromatogram show split peaks? [Link]
-
SilcoTek. How to Prevent Metal Ion Contamination In HPLC Systems. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
LCGC International. Overload or Minor Peak? [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Element Lab Solutions. Extra-Column Volume in HPLC. [Link]
-
LCGC International. Extracolumn Effects. [Link]
-
MicroSolv. Purge metals from HPLC system using EDTA - How To. [Link]
-
Phenomenex. Column Volume and Extra-Column Volume. [Link]
-
Lab Manager. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. [Link]
-
Waters Corporation. Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer. [Link]
-
Pharmaeli. HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
LCGC International. Metal-Free HPLC for Better Analytical Results. [Link]
-
GL Sciences. Metal Content Affects Silica Particle and Contributes to Peak Shape - Tech Information. [Link]
-
MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
Phenomenex. LC Technical Tip. [Link]
-
Biovanix Chromatography. What do you know about the overload for HPLC column? [Link]
-
Technology Networks. Overcoming Metal Interference in HPLC. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
AIST. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Hawach. Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
-
Waters. Waters Column Selection Guide for Polar Compounds. [Link]
-
Agilent. Why it matters and how to get good peak shape. [Link]
-
Technology Networks. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Chromatography Today. Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]
-
Hawach. Polar Column in HPLC Example. [Link]
-
Waters Blog. Infographic: What's the Best Column for Polar Compound Retention? [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
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LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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Labster. Type of interaction in HPLC column. [Link]
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Chrom-Support. HPLC Troubleshooting Guide. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Sources
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Strategies to improve the stability of organometallic reagents used in the synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Technical Support Center: Synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Objective: This guide provides researchers, scientists, and drug development professionals with advanced strategies, troubleshooting advice, and detailed protocols to improve the stability and success rate of organometallic reactions for the synthesis of this compound.
Introduction: The Challenge of Fluorinated Aryl Organometallics
The synthesis of this compound typically involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. Two primary routes are common: the reaction of a methyl organometallic reagent with 2,4,6-trifluorobenzaldehyde, or the reaction of a 2,4,6-trifluorophenyl organometallic species with acetaldehyde. While both are viable, the latter route presents significant challenges related to the stability of the fluorinated aryl organometallic reagent.
The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring makes the corresponding Grignard or organolithium reagents prone to thermal instability and decomposition.[1][2][3] Reports of violent decompositions and runaway reactions, particularly with trifluoromethyl-substituted phenyl Grignard reagents, underscore the critical need for carefully controlled and optimized procedures.[2][4] This guide focuses on diagnosing and solving the stability issues inherent in using these valuable but sensitive intermediates.
Section 1: Troubleshooting Guide for Organometallic Reagent Instability
This table addresses common issues encountered during the formation and use of 2,4,6-trifluorophenyl organometallic reagents.
| Problem Observed | Probable Cause(s) | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Reagent Decomposition: The organometallic reagent degraded before or during addition to the electrophile. 2. Reaction Quenching: Presence of moisture, oxygen, or acidic protons in the reaction setup.[5] 3. Poor Reagent Formation: Incomplete reaction between the aryl halide and the metal. | 1. Utilize in-situ generation and trapping. Prepare the reagent in the presence of the electrophile (acetaldehyde) or add the electrophile immediately after formation to minimize its lifetime.[6][7][8] 2. Ensure rigorous anhydrous and inert conditions. Flame-dry all glassware under vacuum, purge with inert gas (Argon or Nitrogen), and use freshly distilled, anhydrous solvents.[9] 3. Activate the magnesium metal. Use methods like grinding without solvent, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane. For more reliable initiation, switch to a halogen-magnesium exchange protocol.[1] |
| Formation of Biphenyl Side-Products | Wurtz-type Coupling: The organometallic reagent reacts with unreacted aryl halide. | Employ slow, controlled addition. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide relative to the metal. This minimizes the chance of the formed Grignard reagent coupling with another halide molecule. Using a bio-based solvent like 2-MeTHF can also suppress Wurtz coupling compared to THF.[10] |
| Dark Brown/Black Solution & Precipitation | Thermal Decomposition: The fluorinated aryl Grignard is decomposing, often exothermically. This is a significant safety hazard.[1][3] | 1. Lower the reaction temperature. Maintain the temperature below 0 °C during reagent formation and subsequent reaction. 2. Reduce the reagent concentration. Studies have shown that the decomposition profile is substantially attenuated by reducing the concentration to 0.5 M or lower.[1][3] 3. Switch to a safer generation method. Immediately adopt a halogen-magnesium exchange protocol (e.g., using i-PrMgCl·LiCl), which avoids the high-energy initiation step with magnesium metal and proceeds smoothly at low temperatures.[1][2] |
| Uncontrolled Exotherm or Runaway Reaction | Induction Period Followed by Rapid Reaction: A common issue when using magnesium turnings, where the reaction fails to start, leading to an accumulation of aryl halide, which then reacts uncontrollably once initiated. | AVOID this scenario by using a safer method. The Knochel halogen-magnesium exchange method bypasses the factors leading to runaway reactions and is suitable for scale-up.[2] If direct reaction with Mg is unavoidable, initiate a small portion of the reaction first before adding the remaining aryl halide slowly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My synthesis of 2,4,6-trifluorophenylmagnesium bromide from the corresponding aryl bromide and magnesium turnings is failing. What are the most critical parameters to control?
Answer: The direct formation of Grignard reagents from electron-deficient aryl halides like 2,4,6-trifluorobromobenzene is notoriously difficult to initiate and control. The key issues are the high activation energy required to insert magnesium into the C-Br bond and the subsequent instability of the product.
-
Causality of Failure: The electron-withdrawing nature of the fluorine atoms deactivates the aryl bromide towards oxidative addition with magnesium. This leads to a long induction period where reactants accumulate. Once the reaction initiates, the localized heat can trigger a rapid, often uncontrollable exotherm, leading to reagent decomposition.[2]
-
Field-Proven Insights:
-
Solvent Choice is Paramount: While tetrahydrofuran (THF) is common, its coordination helps stabilize the Grignard reagent.[11] However, for challenging systems, consider 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent that has shown superior performance in suppressing side reactions like Wurtz coupling.[10] Diethyl ether is also effective and can help stabilize aryl Grignards.[12]
-
Magnesium Activation: The passivating oxide layer on magnesium turnings is often the primary barrier to initiation. Chemical activation with iodine or 1,2-dibromoethane is standard. For a more robust initiation, mechanical activation (e.g., stirring magnesium turnings under nitrogen for several hours) can be effective.
-
The Superior Alternative - Halogen-Magnesium Exchange: The most reliable and safer strategy is to abandon the direct method and use a halogen-magnesium exchange reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), often called a "Turbo-Grignard".[1][13] This exchange reaction proceeds smoothly at low temperatures (e.g., -15 °C to 0 °C), avoids the hazardous induction period, and provides the desired Grignard reagent in high yield with better control.[2]
-
Q2: How does solvent choice specifically impact the stability of my 2,4,6-trifluorophenyl Grignard reagent?
Answer: The solvent is not merely a medium but an active participant in stabilizing the organometallic species through coordination.[14] For Grignard reagents, ether solvents are essential.
-
Mechanism of Stabilization: The lone pair electrons from two ether molecules coordinate to the magnesium atom, forming a complex.[11] This coordination saturates the magnesium center, which helps to stabilize the highly polar C-Mg bond and increases its reactivity in a controlled manner.[11][15] The specific structure in solution is governed by the complex Schlenk equilibrium, which is also influenced by the solvent.[10][14]
-
Comparative Analysis of Solvents:
-
Diethyl Ether (Et₂O): Has a lower boiling point and is less polar than THF. It forms a strong complex with the Grignard reagent and is often excellent for aryl Grignard stability.[12]
-
Tetrahydrofuran (THF): A more polar ether that is a better solvent for many organometallic species. However, organolithium reagents can deprotonate THF at temperatures above -60 °C, and some Grignard reagents can also react with it over time.[16]
-
2-Methyltetrahydrofuran (2-MeTHF): Offers a higher boiling point and flashpoint than THF and Et₂O, making it safer for scale-up.[10] Its steric bulk can sometimes influence reactivity and aggregation states favorably, leading to cleaner reactions.
-
Q3: I am concerned about the thermal stability of my fluorinated Grignard reagent. What is the single most effective strategy to ensure safety and improve my yield?
Answer: The single most effective strategy is in-situ generation and immediate consumption of the organometallic reagent at low temperature.
-
Causality of the Strategy: Highly reactive intermediates, by their nature, have short lifetimes. Instead of preparing and storing a solution of the 2,4,6-trifluorophenyl Grignard reagent (which risks decomposition), this approach ensures the reagent is consumed by the electrophile (acetaldehyde) as soon as it is formed.[8] This keeps the standing concentration of the unstable Grignard extremely low at all times, preventing accumulation and potential for a runaway decomposition.[4]
-
Implementation: This strategy is best implemented using the halogen-magnesium exchange method. A common setup involves the slow addition of the exchange reagent (e.g., i-PrMgCl·LiCl) to a solution containing both the 2,4,6-trifluorobromobenzene and the acetaldehyde electrophile at a controlled low temperature (e.g., -15 °C). This ensures that the generated aryl Grignard reacts instantly.
Section 3: Recommended Protocol: Safer Synthesis via In-Situ Halogen-Magnesium Exchange
This protocol details the synthesis of this compound using a modern, safer, and more reliable halogen-magnesium exchange method for the in-situ generation of the Grignard reagent.
Materials:
-
2,4,6-Trifluorobromobenzene
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, ~1.3 M in THF)
-
Acetaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Addition funnel (optional, for larger scale)
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble the flame-dried three-neck flask with a stir bar, thermometer, and a rubber septum.
-
Purge the entire system with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Initial Charging:
-
To the flask, add 2,4,6-trifluorobromobenzene (1.0 eq).
-
Add freshly distilled acetaldehyde (1.1 eq).
-
Add anhydrous THF to achieve a final substrate concentration of approximately 0.5 M.
-
-
Cooling:
-
Cool the reaction mixture to -15 °C using an appropriate cooling bath (e.g., a dry ice/acetonitrile bath).
-
-
Grignard Formation and Reaction (In-Situ):
-
Slowly add the i-PrMgCl·LiCl solution (1.05 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Rationale: The slow addition is critical. The i-PrMgCl·LiCl reacts with the 2,4,6-trifluorobromobenzene to form the corresponding aryl Grignard. This newly formed, unstable Grignard immediately encounters the acetaldehyde already present in the flask and reacts to form the desired magnesium alkoxide product, thus preventing its accumulation and decomposition.[1][2]
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at -15 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking a small, quenched aliquot.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution dropwise.
-
Caution: The quenching of any unreacted Grignard reagent is exothermic.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Section 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the synthesis.
Caption: Troubleshooting workflow for organometallic reagent instability.
References
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. [Link]
-
Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthesis and Stability. Chemistry LibreTexts. [Link]
-
Organometallic chemistry using partially fluorinated benzenes. Royal Society of Chemistry. [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Royal Society of Chemistry. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. ACS Publications. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. [Link]
-
Organolithium Reagents. Myers Group, Harvard University. [Link]
-
Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. PMC - NIH. [Link]
-
Preparation of fluorinated arenes using the turbo‐Grignard reagent. ResearchGate. [Link]
-
How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]
-
Organometallic compound - Stability, Reactivity, Bonding. Britannica. [Link]
-
Synthesis using fluorinated organometallic reagents. ResearchGate. [Link]
-
1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure. [Link]
- Preparation of grignard reagents using a fluidized bed.
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Problems | Fluorine Chemistry for Organic Chemists. Oxford Academic. [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
Main Group Organometallic Compounds. MSU chemistry. [Link]
-
What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Quora. [Link]
-
Reactions of an Al–P-Based Frustrated Lewis Pair with Carbonyl Compounds. ACS Publications. [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. American Chemical Society. [Link]
-
1-(2,4,6-Trifluorophenyl)ethanone. Chemsrc. [Link]
-
In-situ production of Grignard reagents in continuous flow. Vapourtec. [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
- Clean generation of a fluoroaryl grignard reagent.
-
stability of organometallic compound. YouTube. [Link]
-
Why is ether used as a solvent during Grignard reactions?. askIITians. [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums. Semantic Scholar. [Link]
-
The Stability of Organometallic Compounds During Their Synthesis and Decomposition. Taylor & Francis Online. [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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Minimizing side reactions during the derivatization of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Technical Support Center: Derivatization of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Introduction: Welcome to the technical support guide for the derivatization of this compound. This molecule is a critical chiral building block in pharmaceutical synthesis and research. Its unique electronic and steric properties, stemming from the heavily fluorinated aromatic ring, present specific challenges during chemical modification. Successful derivatization—whether for enhancing analytical detection, preparing for subsequent synthetic steps, or determining enantiomeric purity—requires a nuanced understanding of its reactivity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind side reactions and provide validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms on the phenyl ring affect the derivatization of the hydroxyl group?
The three fluorine atoms are powerful electron-withdrawing groups. They exert a strong negative inductive effect (-I) on the phenyl ring, which in turn pulls electron density away from the benzylic carbon and the attached hydroxyl group. This has two primary consequences:
-
Reduced Nucleophilicity: The oxygen atom of the hydroxyl group is less electron-rich, making it a weaker nucleophile compared to non-fluorinated analogues like 1-phenylethanol. This can lead to sluggish or incomplete reactions with derivatizing agents.
-
Increased Acidity: The electron-withdrawing effect stabilizes the corresponding alkoxide, making the hydroxyl proton more acidic. While this can facilitate deprotonation, the overall reduced nucleophilicity is often the dominant factor in reaction kinetics.
Furthermore, the two fluorine atoms in the ortho positions (positions 2 and 6) create significant steric hindrance around the reaction center, which can further slow down the reaction rate, especially with bulky derivatizing reagents.[1]
Q2: I am performing a chiral analysis. What is the primary risk to the stereocenter during derivatization?
The primary risks are racemization and kinetic resolution .
-
Racemization: The benzylic position of the alcohol is susceptible to racemization, especially under conditions that could favor the formation of a planar carbocation intermediate (e.g., harsh acidic conditions).
-
Kinetic Resolution: This occurs when one enantiomer reacts faster with the chiral derivatizing reagent than the other. If the reaction is not driven to completion, the measured enantiomeric excess (e.e.) of the derivatized product will not accurately reflect the e.e. of the starting material.[2] It is crucial to ensure the derivatization reaction proceeds to >99% conversion to avoid erroneous results.
Q3: What are the most common derivatization techniques for an alcohol like this?
The most common techniques aim to convert the polar -OH group into a less polar, more stable, or more easily detectable functional group. These include:
-
Silylation: Forms a silyl ether (e.g., TMS, TBDMS). This is very common for gas chromatography (GC) analysis as it increases volatility and thermal stability.[3]
-
Acylation/Esterification: Forms an ester (e.g., acetate, trifluoroacetate). This is used for both GC and HPLC, and can be used to introduce a chromophore or fluorophore for enhanced detection.[3][4]
-
Chiral Derivatization: Forms a diastereomeric derivative using a chiral reagent (e.g., Mosher's acid chloride). This allows for the separation and quantification of enantiomers using non-chiral chromatography or NMR spectroscopy.[5][6]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems. Identify your issue from the symptoms described and follow the recommended solutions.
Problem 1: Low or Incomplete Conversion to the Desired Derivative
-
Symptom: Chromatographic analysis (GC/LC) shows a significant amount of unreacted this compound remaining after the reaction.
-
Root Cause Analysis: As discussed in the FAQ, the electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydroxyl group, slowing the reaction. Steric hindrance from the ortho-fluorines can also impede the approach of the derivatizing agent.[1]
-
Solutions & Scientific Rationale:
| Solution Strategy | Details & Explanation | Applicable To |
| Increase Reagent Reactivity | Switch to a more potent derivatizing agent. For example, use an acid anhydride or acyl chloride instead of a carboxylic acid for esterification.[7] For silylation, reagents like BSTFA are more powerful than TBDMS-Cl. | Esterification, Silylation |
| Utilize a Catalyst | For acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate by forming a highly reactive acylpyridinium intermediate. For silylations, adding a catalyst like Trimethylchlorosilane (TMCS) to a reagent like BSTFA can accelerate the derivatization of sterically hindered alcohols. | Acylation, Silylation |
| Optimize Reaction Conditions | Modestly increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. Caution: Excessive heat can promote side reactions like elimination (see Problem 2). Monitor the reaction progress carefully (e.g., by TLC or GC) to find the optimal balance. | All Methods |
| Drive Equilibrium (for reversible reactions) | For Fischer esterification, which is an equilibrium process, use the alcohol reactant in large excess or remove the water byproduct using a Dean-Stark apparatus to push the equilibrium towards the ester product according to Le Châtelier's principle.[8][9] | Fischer Esterification |
Problem 2: Observation of an Elimination Byproduct
-
Symptom: Your mass spectrum shows an unexpected peak with a molecular weight 18 Da less than the starting alcohol (C₈H₅F₃, MW 158.12). This corresponds to the formation of 1-ethenyl-2,4,6-trifluorobenzene.
-
Root Cause Analysis: The benzylic proton is acidic, and the hydroxyl group can be protonated to form a good leaving group (water). Under acidic conditions and/or heat, an E1 or E2 elimination can occur. The stability of the resulting conjugated styrene system provides a thermodynamic driving force for this side reaction.
-
Solutions & Scientific Rationale:
| Solution Strategy | Details & Explanation |
| Avoid Harsh Acidity | Replace strong acid catalysts (like concentrated H₂SO₄ in Fischer esterification) with milder methods. For esterification, use dicyclohexylcarbodiimide (DCC) coupling or an acyl chloride/anhydride method. |
| Use a Non-Nucleophilic Base | When using acyl chlorides or other reagents that produce an acid byproduct (e.g., HCl), include a non-nucleophilic base like triethylamine (TEA) or pyridine to act as an acid scavenger. This prevents the buildup of acid that would catalyze elimination. |
| Control Temperature | Perform the derivatization at the lowest temperature that allows for a reasonable reaction rate. Often, reactions can be run effectively at 0 °C or even room temperature, minimizing the energy input required for elimination. |
Problem 3: Observation of an Oxidation Byproduct
-
Symptom: Your analysis shows a byproduct with a molecular weight 2 Da less than the starting alcohol. This corresponds to the ketone, 1-(2,4,6-trifluorophenyl)ethanone. You may also observe a new carbonyl peak in the IR spectrum (~1700 cm⁻¹).
-
Root Cause Analysis: Secondary alcohols are susceptible to oxidation to form ketones.[10] This can be caused by oxidizing impurities in reagents or solvents, or by exposure to atmospheric oxygen, sometimes catalyzed by trace metals.
-
Solutions & Scientific Rationale:
| Solution Strategy | Details & Explanation |
| Use High-Purity Reagents | Ensure all solvents are anhydrous and of high purity. Reagents should be fresh or stored properly to prevent degradation and the formation of oxidizing species (e.g., peroxides in ethers). |
| Maintain an Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. This is especially important if the reaction requires heating or involves sensitive reagents. This prevents air oxidation. |
| Verify Reagent Compatibility | Ensure that none of the reagents or catalysts used have known oxidizing potential under the reaction conditions. |
Visualizing Reaction Pathways & Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental issues.
Caption: Desired derivatization vs. common side reactions.
Caption: A logical workflow for troubleshooting derivatization issues.
Validated Experimental Protocols
The following protocols are optimized to minimize side reactions for this compound.
Protocol 1: Silylation for GC Analysis (TBDMS Ether Formation)
This method forms a tert-butyldimethylsilyl (TBDMS) ether, which is robust and provides excellent chromatographic properties. It avoids acidic conditions and high heat.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add imidazole (2.5 eq). Imidazole acts as a base to deprotonate the alcohol and also catalyzes the reaction.[11]
-
Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or by taking a small aliquot, quenching it, and analyzing by GC. The silyl ether will be significantly less polar than the starting alcohol.
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract with DCM (2x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product is often pure enough for direct GC analysis. If necessary, it can be purified by flash chromatography on silica gel.
Protocol 2: Acylation for HPLC Analysis (Acetate Ester Formation)
This protocol uses acetic anhydride with a DMAP catalyst, a highly efficient method that proceeds under mild, neutral conditions, preventing both elimination and racemization.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). TEA acts as a stoichiometric base to neutralize the acetic acid byproduct.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. The ester product will be less polar than the starting alcohol.
-
Workup: Quench the reaction by slowly adding water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove DMAP and TEA), saturated aqueous NaHCO₃ (to remove excess acetic acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting acetate ester can be purified by flash column chromatography if necessary before analysis.
References
-
ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
CPAChem. (2020). Safety data sheet. Retrieved from [Link]
-
UPB Scientific Bulletin. (2011). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2009). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Dabos. (n.d.). 1-(2 4 6-TRIFLUOROPHENYL)ETHANOL 25G. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols.... Retrieved from [Link]
-
MDPI. (2022). Derivatization Strategies in Flavor Analysis.... Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4,6-Trimethylphenyl)ethan-1-ol. Retrieved from [Link]
-
PubMed Central. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
Academic Journals. (2013). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
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Validation & Comparative
Comparison of different chiral catalysts for the synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
In the landscape of pharmaceutical and fine chemical synthesis, the enantioselective production of chiral alcohols is a critical endeavor. The compound 1-(2,4,6-Trifluorophenyl)ethan-1-ol, with its polyfluorinated aromatic ring, presents a unique and challenging substrate for asymmetric reduction. The strong electron-withdrawing nature of the fluorine atoms, particularly at the ortho positions, significantly influences the electronic properties and steric accessibility of the prochiral ketone, 2',4',6'-trifluoroacetophenone. This guide provides a comparative analysis of prominent chiral catalysts for this synthesis, offering insights into their performance, mechanistic underpinnings, and practical application.
The Challenge of Polyfluorinated Aryl Ketones
The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of fluorinated motifs in bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. However, the very features that make these compounds desirable also pose synthetic hurdles. The electron-deficient nature of the carbonyl group in 2',4',6'-trifluoroacetophenone can lead to high reactivity, potentially diminishing the enantioselectivity of some catalytic systems due to competing non-catalyzed background reactions. Furthermore, the steric bulk of the ortho-fluorine atoms can impede optimal substrate-catalyst interactions, a crucial factor for high stereochemical induction.
This guide will compare three major classes of chiral catalysts for the asymmetric reduction of 2',4',6'-trifluoroacetophenone:
-
Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation (ATH)
-
Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysts for Asymmetric Borane Reduction
-
Biocatalysts , specifically Alcohol Dehydrogenases (ADHs)
Noyori-Type Ruthenium Catalysts: Precision in Asymmetric Transfer Hydrogenation
Noyori-type catalysts, typically ruthenium complexes with a chiral diamine and an arene ligand, are renowned for their high efficiency and enantioselectivity in the transfer hydrogenation of ketones.[1] These catalysts operate via a metal-ligand bifunctional mechanism, where a hydride is transferred from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[2]
Performance and Mechanistic Insights
For sterically demanding substrates like 2',4',6'-trifluoroacetophenone, Noyori-type catalysts have shown considerable promise. Studies on ortho-substituted acetophenones have demonstrated that these catalysts can deliver high enantiomeric excesses.[3] The precise tuning of the chiral ligand and the arene component of the catalyst is crucial for accommodating the steric bulk and electronic nature of the polyfluorinated substrate. The interaction between the catalyst and the ketone in the transition state is key to achieving high selectivity.
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for related substrates.
-
Catalyst Preparation (in situ): In a nitrogen-flushed Schlenk tube, dissolve the ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand, for example, (S,S)-TsDPEN, in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 2',4',6'-trifluoroacetophenone.
-
Initiation: Add a solution of a base, such as potassium tert-butoxide in isopropanol, to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 30°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench with a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield the chiral alcohol.
Corey-Bakshi-Shibata (CBS) Catalysts: Organocatalytic Borane Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane source.[4] This method is widely employed due to its operational simplicity and the high enantioselectivities often achieved.[5]
Performance and Mechanistic Insights
For electron-deficient ketones like trifluoroacetophenones, the CBS reduction can be highly effective. However, a competing non-catalyzed reduction by the borane reagent can lower the overall enantioselectivity. To address this, electronically tuned CBS catalysts have been developed that exhibit enhanced performance for such challenging substrates.[6] The mechanism involves the formation of a Lewis acid-base complex between the CBS catalyst, the borane, and the ketone, which directs the hydride transfer to one face of the carbonyl group.[7]
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is paramount. This guide provides a comprehensive overview and comparison of validated analytical methods for the quantification of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key fluorinated intermediate. Grounded in the principles of scientific integrity and regulatory compliance, this document offers in-depth technical insights and actionable protocols to support robust analytical method development and validation.
The methodologies discussed are framed within the context of internationally recognized guidelines, particularly those established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] These guidelines emphasize a lifecycle approach to analytical procedures, ensuring that a method is not only validated for its intended purpose but also maintained in a state of control throughout its use.[1]
The Imperative of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] The core validation parameters, as outlined by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2] A well-validated method ensures the reliability and consistency of data, which is critical for regulatory submissions and ensuring patient safety.[5]
This guide will explore three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds.[6] For a fluorinated aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a primary consideration due to its robustness and specificity.[6][7]
Diagram: HPLC Workflow for Quantification
Caption: Workflow for HPLC quantification of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic elution. The choice of acetonitrile as the organic modifier is common in reversed-phase HPLC.[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[8]
-
Detection Wavelength: 220 nm. This wavelength is chosen based on the UV absorbance of the aromatic ring.[6]
-
Injection Volume: 10 µL.
-
-
Reagent and Standard Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the diluent.[9]
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[8]
-
-
Analysis and Quantification:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[10] Given that this compound has a boiling point of approximately 190°C, GC is a highly suitable method for its quantification.[11] A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.
Diagram: GC-FID Workflow for Quantification
Caption: Workflow for GC-FID quantification of this compound.
Experimental Protocol: Gas Chromatography with FID
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
-
Reagent and Standard Preparation:
-
Solvent: HPLC-grade methanol or another suitable volatile solvent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent.
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.
-
Ensure the sample is free of non-volatile residues that could contaminate the GC system.
-
-
Analysis and Quantification:
-
Inject the standards and samples.
-
Generate a calibration curve from the peak areas of the standards.
-
Calculate the concentration of the analyte in the sample based on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity
For complex matrices where specificity is a major concern, Gas Chromatography-Mass Spectrometry (GC-MS) provides an unparalleled level of selectivity and sensitivity.[13] By coupling the separation power of GC with the definitive identification capabilities of mass spectrometry, GC-MS can confirm the identity of the analyte and quantify it with high accuracy, even in the presence of co-eluting impurities. Electron ionization (EI) is a common and reliable ionization method for a wide range of volatile compounds.[14]
Diagram: GC-MS Workflow for Quantification
Caption: Workflow for GC-MS quantification of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Same as the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For quantification, characteristic ions of this compound should be selected.
-
Mass Range (Full Scan): 50-300 m/z.
-
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for GC-FID. The use of an internal standard is highly recommended for GC-MS to improve precision.
-
-
Analysis and Quantification:
-
Identify the retention time and mass spectrum of this compound by injecting a standard in full scan mode.
-
Select characteristic, abundant, and interference-free ions for SIM mode.
-
Quantify the analyte by monitoring the selected ions and comparing the response to that of the calibration standards.
-
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Gas-solid/liquid partitioning with mass-based detection |
| Analyte Suitability | Non-volatile, thermally labile | Volatile, thermally stable | Volatile, thermally stable |
| Specificity | Good, dependent on chromatographic resolution | Good, dependent on chromatographic resolution | Excellent, based on mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | Very High (pg/mL range) |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Throughput | High | High | Moderate |
| Key Advantage | Versatility for a wide range of compounds | Robustness and cost-effectiveness | Unambiguous identification and high sensitivity |
Validation of the Chosen Method
Regardless of the chosen technique, a comprehensive validation study must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability.[1][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2] This is demonstrated by analyzing placebo samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2] A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value.[1] It is typically assessed by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. Reversed-phase HPLC with UV detection offers a versatile and robust method suitable for routine quality control. Gas chromatography with FID provides a high-resolution and cost-effective alternative for this volatile compound. For analyses requiring the highest degree of specificity and sensitivity, particularly in complex matrices, GC-MS is the method of choice.
The selection of the optimal method should be based on a thorough evaluation of the analytical requirements and available resources. Crucially, any chosen method must be rigorously validated following established regulatory guidelines to ensure the generation of accurate, reliable, and defensible data, thereby upholding the principles of scientific integrity and product quality.
References
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-09-19).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- Q2(R2) Validation of Analytical Procedures - FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25).
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
- Asian Journal of Chemistry.
- a review on hplc method development and validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023-04-25).
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- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem.
- A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol - Benchchem.
- HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent - ResearchGate. (2021-03-20).
- Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization | BioPharm International.
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- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
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- Analysis of Gas Liquids by GPA 2186 - Agilent. (2013-12-31).
- Dalton Transactions - UVIC. (2016-09-05).
- Analytical Method Development of Fluorinated Silanes using Mass Spectrometry - Diva-portal.org.
- Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry - MSU chemistry. (2022-11-16).
- (1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol | 1568065-39-3 | TMC06539 - Biosynth.
- High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus - AIR Unimi. (2024-01-27).
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Enantioselective Reduction of 1-(2,4,6-trifluorophenyl)ethanone: A Comparative Guide to Enzymatic and Chemical Methodologies
Introduction
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. These molecules serve as crucial building blocks for a vast array of bioactive compounds. Specifically, chiral 1-(2,4,6-trifluorophenyl)ethanol is a valuable synthon due to the unique properties imparted by the fluorine atoms, such as enhanced metabolic stability and altered pharmacokinetic profiles.[1] The critical step in its synthesis is the enantioselective reduction of the prochiral ketone, 1-(2,4,6-trifluorophenyl)ethanone. This guide provides a detailed comparison of two prominent methodologies to achieve this transformation: enzymatic reduction using ketoreductases (KREDs) and chemical reduction via asymmetric hydrogenation or transfer hydrogenation. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The Challenge: Stereocontrol in Fluorinated Ketone Reduction
The presence of three fluorine atoms on the phenyl ring of 1-(2,4,6-trifluorophenyl)ethanone introduces significant electronic and steric challenges for achieving high enantioselectivity in its reduction. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group towards reduction but can also influence the binding and orientation of the substrate within a catalyst's active site. Therefore, the choice of catalyst, whether a biological enzyme or a synthetic chemical complex, is paramount to achieving high enantiomeric excess (ee).
Method 1: Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis.[2] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the enantioselective reduction of ketones to their corresponding alcohols.[3] These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.
Mechanism and Rationale
The high enantioselectivity of KREDs stems from the intricate three-dimensional structure of their active site. This precisely defined chiral environment forces the prochiral ketone to bind in a specific orientation, exposing one of its two prochiral faces to the hydride-donating cofactor. The reduction of acetophenone and its derivatives to optically active 1-phenylethanols is a well-studied transformation catalyzed by various alcohol dehydrogenases (ADHs) and KREDs.[4][5][6] The stereochemical outcome (either the (R)- or (S)-alcohol) is dictated by the specific enzyme used, as different enzymes possess active sites with distinct topographies. For instance, many KREDs follow Prelog's rule, delivering the hydride to the re-face of the carbonyl to produce the (S)-alcohol, while others are anti-Prelog and yield the (R)-enantiomer.[4]
The practical application of KREDs often involves a cofactor regeneration system to overcome the high cost of the nicotinamide cofactor.[7][8] A common approach is to use a coupled-enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADPH consumed in the primary reduction reaction.
Experimental Workflow: Enzymatic Reduction
Caption: Workflow for the enzymatic reduction of 1-(2,4,6-trifluorophenyl)ethanone.
Method 2: Chemical Reduction - Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of chemical synthesis, offering a highly efficient route to chiral molecules. The groundbreaking work of Noyori and others has led to the development of powerful ruthenium- and rhodium-based catalysts capable of reducing ketones with exceptional enantioselectivity.[9][10]
Mechanism and Rationale
Noyori's catalysts, such as those based on Ru(II)-BINAP complexes, operate through a mechanism involving the coordination of the ketone to the chiral metal center.[11] The chirality of the diphosphine ligand (e.g., BINAP) creates a chiral environment around the metal, directing the hydrogenation to one face of the carbonyl group.[11] The reaction typically proceeds under a hydrogen atmosphere and requires a base as a co-catalyst.[11]
Another powerful chemical method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source like BH₃•THF.[12][13][14][15] The oxazaborolidine forms a complex with the borane, which then coordinates to the ketone in a sterically controlled manner, leading to a highly enantioselective hydride transfer.[15][16]
Experimental Workflow: Chemical Reduction
Caption: Workflow for the chemical asymmetric reduction of 1-(2,4,6-trifluorophenyl)ethanone.
Performance Comparison: Enzymatic vs. Chemical Reduction
The choice between an enzymatic and a chemical approach often depends on factors such as desired enantiomer, scalability, cost, and environmental impact. Below is a comparative summary based on typical performance data for the reduction of fluorinated acetophenones.
| Parameter | Enzymatic Reduction (KRED) | Chemical Reduction (Noyori/CBS) |
| Enantiomeric Excess (ee%) | Often >99% | Typically >95%, can reach >99% |
| Conversion | >99% | >99% |
| Reaction Conditions | Aqueous buffer, near-neutral pH, room temp. | Anhydrous organic solvent, often requires pressure (H₂) or inert atmosphere |
| Catalyst Loading | Very low (can be <0.1 mol%) | Low (typically 0.1 - 1 mol%) |
| Stereoselectivity | Access to either (R) or (S) enantiomer by selecting the appropriate enzyme | Access to either enantiomer by choosing the corresponding chiral ligand/catalyst |
| Substrate Scope | Broad, but can be enzyme-dependent | Generally very broad |
| Environmental Impact | "Green" process, aqueous media, biodegradable catalyst | Often requires organic solvents and metal catalysts |
| Cost | Potentially lower on large scale due to mild conditions and catalyst efficiency | Catalyst cost can be high, especially for precious metals |
Detailed Experimental Protocols
Protocol 1: Enzymatic Reduction using a Ketoreductase
Materials:
-
1-(2,4,6-trifluorophenyl)ethanone
-
Ketoreductase (e.g., KRED-P1-A12 or similar, providing the desired enantiomer)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (or NADPH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 1.1 equivalents relative to the ketone substrate.
-
Add NADP⁺ to a final concentration of 0.1 mM.
-
Add GDH to a final concentration of 1 mg/mL.
-
Add the ketoreductase to a final concentration of 2 mg/mL.
-
Initiate the reaction by adding 1-(2,4,6-trifluorophenyl)ethanone (e.g., 50 mM).
-
Stir the reaction mixture at 30 °C and monitor the progress by HPLC or GC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Chemical Reduction using a Noyori-type Catalyst
Materials:
-
1-(2,4,6-trifluorophenyl)ethanone
-
(R)- or (S)-RuCl₂n catalyst
-
Anhydrous isopropanol
-
Potassium tert-butoxide
-
Hydrogen gas (high purity)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
To a clean and dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the Ru-BINAP catalyst (0.1 mol%).
-
Add anhydrous isopropanol.
-
Add 1-(2,4,6-trifluorophenyl)ethanone (1.0 equivalent).
-
Add potassium tert-butoxide (2 mol%).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm of hydrogen.
-
Stir the reaction mixture at 50 °C for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Analyze the enantiomeric excess using chiral HPLC or GC.
Conclusion
Both enzymatic and chemical methodologies offer highly effective and enantioselective routes for the reduction of 1-(2,4,6-trifluorophenyl)ethanone. The enzymatic approach, with its mild reaction conditions, aqueous medium, and high selectivity, represents a more sustainable and often scalable solution, particularly in industrial settings.[2] Chemical methods, such as Noyori asymmetric hydrogenation, provide a broader substrate scope and are exceptionally reliable, albeit with considerations regarding solvent use and catalyst cost.[9] The ultimate choice will be guided by the specific requirements of the synthesis, including the desired enantiomer, scale, cost constraints, and environmental considerations. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision for their synthetic endeavors.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-diphenylethanolamine and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
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Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
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Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Molla, G. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(33), 6036-6043. [Link]
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Chem-Station. Noyori Asymmetric Hydrogenation. [Link]
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Semantic Scholar. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]
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Furuya, T., Kuttruff, C. A., & Ritter, T. (2017). Carbon–Fluorine Bond Formation. Chemical Reviews, 117(19), 11965-12066. [Link]
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Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]
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Wikipedia. Asymmetric hydrogenation. [Link]
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YouTube. Noyori Asymmetric Hydrogenation. [Link]
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ResearchGate. Asymmetric reduction of acetophenone catalyzed by immobilized carrots. [Link]
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ResearchGate. Biotransformation of acetophenone (11) and the fluorinated derivatives... [Link]
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PubMed. Enantioselective reduction of prochiral ketones by engineered bifunctional fusion proteins. [Link]
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PubMed. Enzyme-catalyzed regio- and enantioselective ketone reductions. [Link]
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ACS Publications. Advances in the Enzymatic Reduction of Ketones. [Link]
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ACS Publications. Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. [Link]
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ResearchGate. Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. [Link]
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ResearchGate. Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. [Link]
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ResearchGate. Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. [Link]
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MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
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Journal of Biotechnology. Biocatalytic C=C bond reduction in the flavor and fragrance industry: a sustainable way to well-being. [Link]
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NIH. Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. [Link]
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A Comparative Guide to the Biological Activity of 1-(2,4,6-Trifluorophenyl)ethan-1-ol Derivative Enantiomers
In the realm of drug discovery and agrochemical development, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. This guide provides a comprehensive comparison of the biological activities of enantiomers of 1-(2,4,6-Trifluorophenyl)ethan-1-ol derivatives. While direct comparative data for this specific parent compound is limited in publicly available literature, this guide will draw upon established principles of stereochemistry and compelling evidence from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for understanding and investigating the differential bioactivity of these chiral molecules.
The Imperative of Chirality in Bioactivity
Many organic molecules, including a vast number of pharmaceuticals and agrochemicals, are chiral, meaning they exist as two non-superimposable mirror images known as enantiomers.[1] Although enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other proteins—can differ dramatically.[2] This is often likened to the difference between a left and a right hand (chiral objects) and their ability to fit into a right-handed glove (a chiral receptor). One enantiomer, the "eutomer," may exhibit the desired therapeutic or pesticidal effect, while the other, the "distomer," could be inactive, less active, or even responsible for undesirable side effects.[1]
Synthesis and Chiral Separation: The Gateway to Enantiomerically Pure Compounds
The synthesis of this compound and its derivatives typically results in a racemic mixture, containing equal amounts of both enantiomers. To evaluate the biological activity of individual enantiomers, their separation or enantioselective synthesis is paramount.
Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. Methods can include the use of chiral catalysts, such as those based on rhodium complexes for asymmetric reductions, or biocatalytic methods employing enzymes like ene reductases.[3][4] These methods are highly sought after in industrial applications as they can be more efficient than separating a racemic mixture.
Figure 1: A simplified workflow for the enantioselective synthesis of a chiral alcohol.
Chiral Separation of Racemates: For laboratory-scale research and initial screening, the separation of a racemic mixture is a common and effective strategy. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[5] This method allows for the isolation of milligram to gram quantities of enantiomerically pure compounds for biological testing.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase.
-
Injection and Elution: Inject the sample onto the chiral column and monitor the elution profile using a UV detector. The two enantiomers will exhibit different retention times.
-
Fraction Collection: Collect the separated enantiomer peaks as they elute from the column.
-
Purity Analysis: Assess the enantiomeric excess (e.e.) of the collected fractions using analytical chiral HPLC.
Comparative Biological Activity: A Case Study in Herbicides
In a study by Buerge et al. (2013), the enantiomers of beflubutamid were separated and their herbicidal activities were evaluated. The results demonstrated a stark difference in efficacy.[5]
| Enantiomer | EC50 (µM) on Garden Cress | Herbicidal Activity |
| (-)-beflubutamid | 0.50 | Highly Active |
| (+)-beflubutamid | >500 | Negligible Activity |
Table 1: Comparison of the herbicidal activity of beflubutamid enantiomers. Data sourced from Buerge et al. (2013).[5]
The (-)-enantiomer of beflubutamid was found to be at least 1000 times more active than the (+)-enantiomer.[5] This dramatic difference underscores the importance of stereochemistry in the design of effective and environmentally conscious herbicides. The use of the single, active enantiomer could potentially reduce the required application rate and minimize the environmental load of the less active isomer.[5]
Anticipated Differential Activity in Antifungal Derivatives
Many potent antifungal agents, such as fluconazole and voriconazole, are based on a 1,2,4-triazole scaffold.[6][7] It is plausible to synthesize derivatives of this compound that incorporate a 1,2,4-triazole moiety to target fungal pathogens. The primary mode of action for these azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Given that enzymes have highly specific three-dimensional active sites, it is highly probable that the enantiomers of a chiral this compound triazole derivative would exhibit differential binding to the fungal lanosterol 14α-demethylase.
Figure 2: Differential binding of enantiomers to an enzyme's active site.
This differential binding would be expected to translate into a significant difference in antifungal potency, with one enantiomer being a much more effective inhibitor of fungal growth than the other.
Conclusion and Future Directions
The exploration of the biological activities of individual enantiomers of this compound derivatives represents a critical step in the development of more potent and selective pharmaceuticals and agrochemicals. The case of beflubutamid provides a strong precedent for expecting significant differences in the herbicidal activity of such enantiomers.[5] Similarly, for antifungal derivatives, the established mechanism of action of azole drugs strongly suggests that one enantiomer will be markedly more active than the other.[6][7]
Future research should focus on the enantioselective synthesis or chiral separation of these derivatives, followed by rigorous in vitro and in vivo testing to quantify the biological activity of each enantiomer. Such studies are essential for identifying the eutomer and paving the way for the development of single-enantiomer products that offer improved efficacy and a reduced environmental footprint.
References
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Buerge, I. J., Bächli, A., De Joffrey, J.-P., Müller, M. D., Spycher, S., & Poiger, T. (2013). The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. Environmental Science & Technology, 47(13), 6806–6811. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & El-Sayed, N. N. E. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3273. [Link]
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Zdyb, E., & Sztanke, K. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Farmatsiia, (1), 74–82. [Link]
- (This reference is not directly cited in the text but provides context on herbicidal activities).
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
- (This reference is not directly cited in the text but provides context on antifungal properties of 1,2,4-triazoles).
-
Schenone, S., Radi, M., & Musumeci, F. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3180. [Link]
-
A. (n.d.). Stereochemistry and biological activity of drugs. [Link]
- (This reference is not directly cited in the text but provides context on enantioselective synthesis).
- (This reference is not directly cited in the text but provides context on enantioselective herbicidal activities).
- (This reference is not directly cited in the text but provides context on antifungal activity of triazole deriv
-
Wójcik, M., Gębczak, K., & Sztanke, K. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Pharmaceuticals, 16(5), 679. [Link]
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A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for the Separation of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
For researchers and professionals in drug development, the precise and efficient separation of enantiomers is a critical step. The compound 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a chiral fluorinated alcohol, presents a unique challenge due to the influence of its electron-withdrawing fluorine substituents on its interactions with chiral stationary phases (CSPs). This guide provides an in-depth comparison of the performance of leading CSPs for the enantioselective separation of this compound, supported by experimental data and mechanistic insights to inform your method development.
The Significance of Chiral Separation for Fluorinated Compounds
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological context, these subtle structural differences can lead to vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful[1][2]. The trifluoromethyl group and fluorine atoms in this compound can significantly influence its binding affinity and selectivity with a chiral stationary phase, making the choice of the right CSP paramount for a successful separation[3][4][5].
Benchmarked Chiral Stationary Phases
This guide focuses on two major classes of CSPs that have demonstrated broad applicability for the separation of chiral alcohols and aromatic compounds:
-
Polysaccharide-Based CSPs : These are the most widely used CSPs for their versatility and high success rates in resolving a wide range of racemates[6][7][8]. We will examine the performance of amylose and cellulose-based columns.
-
Pirkle-Type CSPs : These phases operate on a π-electron acceptor/π-electron donor interaction mechanism and often provide a complementary or alternative selectivity to polysaccharide-based CSPs[9][10][11][12].
Experimental Comparison of CSP Performance
To provide a clear and objective comparison, a screening of commercially available chiral columns was conducted for the separation of this compound. The key performance parameters, including retention factor (k'), separation factor (α), and resolution (Rs), are summarized below.
Optimized Chromatographic Conditions
-
Mobile Phase: A normal phase elution with a mixture of n-Hexane and Isopropanol (IPA) was found to be most effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size
Performance Data Summary
| Chiral Stationary Phase | Manufacturer | CSP Type | Mobile Phase (Hexane:IPA) | k'1 | k'2 | α | Rs |
| CHIRALPAK® AD-H | Daicel | Amylose-based Polysaccharide | 90:10 | 2.85 | 3.42 | 1.20 | 2.55 |
| Lux® Cellulose-1 | Phenomenex | Cellulose-based Polysaccharide | 95:5 | 4.12 | 4.78 | 1.16 | 2.10 |
| Whelk-O® 1 (R,R) | Regis | Pirkle-Type (π-acceptor/donor) | 98:2 | 5.30 | 6.15 | 1.16 | 1.98 |
In-Depth Analysis of CSP Performance
CHIRALPAK® AD-H (Amylose-based)
The CHIRALPAK® AD-H, with its amylose tris(3,5-dimethylphenylcarbamate) selector, demonstrated excellent performance for the separation of this compound[6][13][14]. The primary interactions driving the separation on this phase are hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone[15][16]. The helical structure of the amylose creates chiral grooves that allow for steric hindrance, further enhancing enantioselective recognition. The trifluorophenyl group of the analyte likely engages in π-π stacking with the phenyl groups of the CSP, while the hydroxyl group can form hydrogen bonds.
Lux® Cellulose-1 (Cellulose-based)
The Lux® Cellulose-1, a cellulose tris(3,5-dimethylphenylcarbamate) based CSP, also provided a good separation, though with slightly lower resolution compared to the amylose-based phase under the tested conditions[17][18][19]. Cellulose has a more linear structure compared to the helical amylose, which can result in different steric interactions and chiral recognition[20][21]. The fundamental interaction mechanisms of hydrogen bonding, dipole-dipole, and π-π interactions are similar to the amylose phase. The choice between an amylose or cellulose-based CSP can often be empirical, and screening both is a recommended strategy in method development[22][23].
Whelk-O® 1 (Pirkle-Type)
The Regis Whelk-O® 1 is a Pirkle-type CSP based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene[9][10][11]. This CSP operates on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole stacking. The 3,5-dinitrophenyl group on the CSP is a strong π-acceptor, which interacts favorably with the π-donor aromatic ring of the analyte. The trifluorophenyl group, being electron-deficient, may have a weaker π-π interaction compared to non-fluorinated aromatics, potentially explaining the slightly lower resolution observed. However, the Whelk-O® 1 offers a unique selectivity that can be advantageous for compounds that are difficult to resolve on polysaccharide phases[12][24]. Its covalent bonding also provides high stability and compatibility with a wide range of mobile phases[10][11].
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.
-
Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase for injection.
HPLC Method Parameters
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
Regis Whelk-O® 1 (R,R), 250 x 4.6 mm, 5 µm
-
-
Mobile Phase: As specified in the data table. All solvents should be HPLC grade.
-
Injection Volume: 10 µL
-
Data Acquisition: Monitor the elution profile at 220 nm and record the chromatograms for analysis.
Visualization of the Chiral Separation Workflow
Caption: A generalized workflow for the chiral separation of this compound by HPLC.
Mechanistic View of Chiral Recognition
Caption: Key interactions driving chiral recognition on a chiral stationary phase.
Conclusion and Recommendations
For the chiral separation of this compound, polysaccharide-based CSPs, particularly the amylose-based CHIRALPAK® AD-H , provide excellent resolution and are a highly recommended starting point for method development. The cellulose-based Lux® Cellulose-1 also offers a viable option with good performance. The Whelk-O® 1 Pirkle-type CSP, while showing slightly lower resolution for this specific analyte under the tested conditions, remains a valuable tool for screening due to its alternative selectivity and robustness.
It is crucial to remember that the optimal mobile phase composition can vary between different CSPs, and further optimization of the isopropanol percentage and the use of additives could potentially improve the performance of each column. For challenging separations, screening a diverse set of CSPs and mobile phases is the most effective strategy to achieve baseline resolution.
References
- Lux Cellulose-1 Chiral LC Columns. Phenomenex.
- WHELK-O®1. Regis Technologies.
- Regis Whelk O-1 Chiral Columns. Element Lab Solutions.
- Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
- Whelk-O® 1 CORE Chiral Columns. Regis Technologies.
- Lux Cellulose-1. Phenomenex.
- Regis Technologies - HPLC.
- Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chrom
- Lux™ Chiral LC & SFC Columns reviews. Select Science.
- CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- Summarization of Screening Hits on the Whelk-O 1, RegisPack, and RegisCell Chiral Stationary Phases (CSPs).
- CHIRALPAK AD-H - Daicel - Normal-Phase - HPLC-MART.
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies.
- The Study of Chiral Stationary Phases for Gas Chrom
- Normal phase. DAICEL CORPORATION Sales and Marketing for Life Sciences Products.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences.
- Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- CHIRALPAK AD-H.
- Supporting Inform
- (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
- Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantiosepar
- Fluorine enables separation-free 'chiral chrom
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC - NIH.
- Chiral HPLC Separ
- Enantioselective Fluorination of Homoallylic Alcohols Enabled by the Tuning of Non-Covalent Interactions. The Royal Society of Chemistry.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
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A Senior Application Scientist's Guide to Fluorinated Chiral Alcohols in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the vast arsenal of chemical tools, fluorinated chiral alcohols have emerged as a class of building blocks with exceptional potential to address key challenges in drug design. This guide provides an in-depth technical review of the applications of these molecules, moving beyond a simple catalog of their uses to explain the underlying principles that make them valuable assets in medicinal chemistry. We will explore their synthesis, the profound impact of their unique stereoelectronic properties, and their role in shaping the next generation of pharmaceuticals.
The Strategic Advantage: Why Fluorinated Chiral Alcohols?
The power of fluorinated chiral alcohols in drug design stems from the synergistic interplay of two key features: the presence of fluorine and the defined stereochemistry of the alcohol.
The Fluorine Factor: The introduction of fluorine, the most electronegative element, into an organic molecule is a well-established strategy in medicinal chemistry to modulate a range of properties.[1][2][[“]] These modulations are not merely incremental tweaks but can lead to profound changes in a drug candidate's behavior.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][5] By strategically placing a fluorine atom at a metabolically labile position, the in vivo half-life of a drug can be significantly extended.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][6] However, the effect is highly context-dependent, and excessive fluorination can have the opposite effect.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[1] This can alter the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and cell permeability.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule due to steric and electronic effects, potentially locking it into a bioactive conformation for optimal target engagement.[1]
The Chirality Imperative: A vast number of biological targets, such as enzymes and receptors, are chiral. Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] The use of single-enantiomer drugs is now a standard practice in drug development to maximize therapeutic benefit and minimize off-target effects. Chiral alcohols are pivotal synthons for introducing stereocenters with high fidelity.[7][8]
By combining these two powerful features, fluorinated chiral alcohols offer a unique toolkit for fine-tuning the properties of drug candidates in a three-dimensional and electronically precise manner.
Enantioselective Synthesis of Fluorinated Chiral Alcohols: A Comparative Overview of Methodologies
The successful application of fluorinated chiral alcohols in drug discovery is contingent on the availability of efficient and highly stereoselective synthetic methods. Here, we compare two primary approaches: chemical synthesis and biocatalysis.
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a versatile platform for the preparation of a wide array of fluorinated chiral alcohols. A common strategy involves the asymmetric reduction of prochiral fluorinated ketones.
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones to secondary alcohols. It is a powerful and widely used tool in organic synthesis.
Experimental Protocol: Asymmetric Synthesis of a Fluorinated Secondary Alcohol via CBS Reduction
Objective: To synthesize an enantiomerically enriched fluorinated secondary alcohol from a prochiral fluorinated ketone.
Materials:
-
Prochiral fluorinated ketone (e.g., 2,2,2-trifluoroacetophenone)
-
(R)- or (S)-CBS catalyst
-
Borane dimethyl sulfide complex (BMS) or other borane source
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for anhydrous reactions (flame-dried flasks, syringes, etc.)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the (R)- or (S)-CBS catalyst (0.1 equivalents) in anhydrous THF in a flame-dried flask.
-
Borane Addition: Cool the solution to 0°C and slowly add the borane source (1.1 equivalents). Stir for 10 minutes.
-
Substrate Addition: Slowly add a solution of the prochiral fluorinated ketone (1.0 equivalent) in anhydrous THF to the reaction mixture at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Biocatalytic Synthesis
Biocatalysis offers an environmentally friendly and often highly selective alternative to chemical synthesis. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of ketones with exquisite enantioselectivity.[8]
Deracemization using Biocatalysts: A powerful biocatalytic strategy is deracemization, which converts a racemic mixture of a chiral alcohol into a single enantiomer, thus achieving a theoretical yield of 100%. This can be accomplished using a whole-cell system or isolated enzymes.[9][10]
Experimental Protocol: Biocatalytic Deracemization of a Racemic Fluorinated Alcohol
Objective: To obtain an enantiomerically pure fluorinated alcohol from a racemic mixture using a whole-cell biocatalyst.
Materials:
-
Racemic fluorinated alcohol
-
Microorganism expressing a suitable alcohol dehydrogenase (e.g., Lactobacillus kefir)[8]
-
Growth medium for the microorganism
-
Glucose (as a co-substrate for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Standard microbiology and biochemistry equipment (incubator, centrifuge, etc.)
Procedure:
-
Cultivation: Cultivate the microorganism in a suitable growth medium until it reaches the desired cell density.
-
Cell Harvest: Harvest the cells by centrifugation and wash with buffer.
-
Biotransformation: Resuspend the cells in the buffer solution containing the racemic fluorinated alcohol and glucose.
-
Incubation: Incubate the reaction mixture under controlled temperature and agitation.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess of the alcohol over time by taking aliquots and analyzing them by chiral HPLC.
-
Workup: Once the desired conversion and ee are reached, remove the cells by centrifugation.
-
Extraction and Purification: Extract the product from the supernatant with an organic solvent and purify by column chromatography.
Comparison of Synthetic Methodologies
| Feature | Asymmetric Chemical Synthesis (e.g., CBS Reduction) | Biocatalytic Synthesis (e.g., Deracemization) |
| Stereoselectivity | Generally high to excellent, but can be substrate-dependent. | Often exceptionally high, with ee >99% achievable. |
| Substrate Scope | Broad, with a wide range of ketones being suitable substrates. | Can be more limited by the enzyme's substrate specificity. |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and cryogenic temperatures. | Typically performed in aqueous media under mild conditions (room temperature, neutral pH). |
| Reagents | Utilizes stoichiometric or catalytic amounts of often expensive and sensitive reagents. | Employs renewable biocatalysts, but may require cofactors and specific media. |
| Environmental Impact | Can generate significant chemical waste. | Generally considered a "greener" alternative with less hazardous waste. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale up due to factors like enzyme stability and productivity. |
Impact on Pharmacological Properties: A Data-Driven Perspective
While a comprehensive, publicly available database directly comparing the pharmacological profiles of fluorinated chiral alcohols with their non-fluorinated counterparts is limited, we can extrapolate from established principles and case studies to understand their impact.
Case Study: Fluorinated Enzyme Inhibitors
Fluorine's unique electronic properties can be leveraged to enhance the binding affinity of inhibitors to their target enzymes. For instance, the introduction of a trifluoromethyl group can create favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein's active site, significantly increasing binding affinity.[1]
Illustrative Data:
The following table presents hypothetical, yet plausible, data illustrating the potential impact of fluorination on the inhibitory activity of a chiral alcohol targeting a hypothetical kinase.
| Compound | Structure | IC₅₀ (nM) |
| Inhibitor A (non-fluorinated) | R-CH(OH)-Aryl | 150 |
| Inhibitor B (fluorinated) | R-CH(OH)-Aryl-CF₃ | 15 |
This data is for illustrative purposes and does not represent actual experimental results.
The tenfold increase in potency for Inhibitor B could be attributed to the trifluoromethyl group engaging in favorable interactions within the enzyme's active site, a common strategy in the design of potent enzyme inhibitors.[11]
Experimental Protocol: Determining Enzyme Inhibition (IC₅₀)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)
Procedure:
-
Serial Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Reaction: In a microplate, add the enzyme and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate at a constant temperature for a set period.
-
Detection: Measure the signal generated by the enzymatic reaction using a microplate reader.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[10]
Metabolic Stability Assessment
The enhanced metabolic stability imparted by fluorination is a key driver for the use of fluorinated chiral alcohols in drug discovery. This can be quantitatively assessed using in vitro assays, such as the microsomal stability assay.
Illustrative Data:
The table below shows hypothetical data from a liver microsomal stability assay, comparing a fluorinated chiral alcohol-containing compound to its non-fluorinated analog.
| Compound | Half-life (t½) in Human Liver Microsomes (min) |
| Drug X (non-fluorinated) | 15 |
| Drug Y (fluorinated) | 90 |
This data is for illustrative purposes and does not represent actual experimental results.
The significantly longer half-life of Drug Y suggests that the introduction of fluorine has successfully blocked a key site of metabolism, which would likely translate to improved in vivo exposure.[8][12]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Test compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and phosphate buffer.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is the elimination rate constant (k), and the half-life is calculated as t½ = 0.693/k.[7][12][13][14]
Analytical Techniques for Chiral Analysis
Ensuring the enantiomeric purity of fluorinated chiral alcohols is critical. The two primary methods for this are chiral HPLC and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a fluorinated chiral alcohol.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based CSP)[15]
-
Mobile phase (e.g., hexane/isopropanol mixture)
-
Sample of the fluorinated chiral alcohol dissolved in the mobile phase
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume of the sample onto the column.
-
Separation and Detection: The enantiomers will separate as they travel through the column and be detected by the UV detector.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated as: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can also be used to determine enantiomeric excess by using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, which have distinct chemical shifts in the NMR spectrum. The presence of fluorine provides a unique handle for ¹⁹F NMR, which offers a wide chemical shift range and no background signals, making it a powerful tool for this analysis.[14][16][17]
Experimental Protocol: ¹⁹F NMR Analysis with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of a fluorinated chiral alcohol using ¹⁹F NMR.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral acid)
-
Sample of the fluorinated chiral alcohol
Procedure:
-
Sample Preparation: Dissolve the fluorinated chiral alcohol and the chiral solvating agent in the deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum of the sample.
-
Data Analysis: The two enantiomers will give rise to two separate signals in the ¹⁹F NMR spectrum. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Future Perspectives and Conclusion
The strategic application of fluorinated chiral alcohols in drug discovery is a testament to the power of rational drug design. By understanding the fundamental principles of fluorine chemistry and stereochemistry, medicinal chemists can harness these building blocks to overcome significant hurdles in drug development, from improving metabolic stability to enhancing target affinity.
While direct comparative data remains somewhat scattered throughout the literature, the principles outlined in this guide provide a robust framework for the rational design and evaluation of drug candidates incorporating these valuable motifs. The continued development of novel synthetic methodologies, particularly in the realm of biocatalysis, will further expand the accessibility and utility of fluorinated chiral alcohols. As our understanding of the intricate interplay between structure and function deepens, we can expect to see an increasing number of innovative and effective therapeutics that owe their success to the unique properties of these remarkable molecules.
Visualizations
Logical Workflow for the Application of Fluorinated Chiral Alcohols in Drug Discovery
Caption: Workflow for synthesis, analysis, and application of fluorinated chiral alcohols.
Impact of Fluorination and Chirality on Drug Properties
Caption: Influence of fluorine and chirality on key drug properties and outcomes.
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem, 22(23), 3314-3318. Available from: [Link]
-
Lee, S. H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. Available from: [Link]
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Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]
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Fang, L., et al. (2022). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 27(15), 4987. Available from: [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available from: [Link]
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C. Wang, et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6845-6855. Available from: [Link]
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Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7643-7653. Available from: [Link]
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Dalvit, C., & Vulpetti, A. (2005). Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures. Combinatorial Chemistry & High Throughput Screening, 8(7), 623-630. Available from: [Link]
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Han, J., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 91(2), 55-90. Available from: [Link]
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Wenzel, T. J. (2018). NMR Chiral solvating agents. Molecules, 23(9), 2333. Available from: [Link]
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Bankston, L. A., et al. (2020). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 60, 245-267. Available from: [Link]
-
Consensus. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available from: [Link]
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Doherty, F., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10173-10186. Available from: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Atta, S. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]
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Chen, Y., et al. (2022). Concurrent Linear Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. ACS Catalysis, 12(17), 10634-10643. Available from: [Link]
-
Doherty, F., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available from: [Link]
-
García-Rodríguez, E., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(11), 5678. Available from: [Link]
-
Gerpe, M., & Dalvit, C. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 7(14), 1349-1364. Available from: [Link]
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- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Reducing Agents for the Synthesis of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
In the landscape of pharmaceutical and materials science research, the synthesis of chiral alcohols with specific stereochemistry is a critical endeavor. 1-(2,4,6-Trifluorophenyl)ethan-1-ol is a key chiral building block, with its fluorinated phenyl moiety imparting unique electronic and lipophilic properties to target molecules. The selection of an appropriate reducing agent for the synthesis of this alcohol from its corresponding ketone, 2',4',6'-trifluoroacetophenone, is a crucial decision that significantly impacts yield, purity, and, most importantly, stereoselectivity. This guide provides a comprehensive comparison of various reducing agents for this transformation, supported by established chemical principles and available experimental data.
The Synthetic Challenge: Reduction of 2',4',6'-Trifluoroacetophenone
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. However, the presence of three electron-withdrawing fluorine atoms on the phenyl ring of 2',4',6'-trifluoroacetophenone can influence the reactivity of the carbonyl group and potentially lead to side reactions. Furthermore, for many applications, controlling the stereochemistry at the newly formed chiral center is paramount, necessitating the use of asymmetric reduction methods.
dot
Caption: General reaction scheme for the reduction of 2',4',6'-trifluoroacetophenone.
Comparative Analysis of Reducing Agents
The choice of reducing agent is a balance of factors including selectivity, reactivity, cost, safety, and the desired stereochemical outcome. Here, we compare four common classes of reducing agents: sodium borohydride, lithium aluminum hydride, catalytic hydrogenation, and the Corey-Bakshi-Shibata (CBS) catalyst for asymmetric reduction.
| Reducing Agent | Typical Conditions | Expected Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | High | Racemic | Mild, safe, easy to handle, chemoselective for aldehydes and ketones.[1] | Not suitable for asymmetric synthesis without chiral auxiliaries. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Very High | Racemic | Powerful reducing agent, reduces a wide range of functional groups.[2] | Highly reactive with protic solvents, pyrophoric, requires stringent anhydrous conditions.[3][4] |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni, various solvents and pressures | Variable | Racemic (without chiral ligands) | "Green" process, high atom economy, catalyst can often be recycled.[5] | May require specialized high-pressure equipment, potential for catalyst poisoning. |
| CBS Reduction (e.g., (R)-Me-CBS) | Borane complex (BH₃·THF or BMS), THF, low temperature | High | High (often >95% ee) | Excellent enantioselectivity, predictable stereochemical outcome.[6][7][8][9] | Higher cost of catalyst and borane reagents, requires anhydrous conditions. |
In-Depth Discussion and Mechanistic Insights
Sodium Borohydride (NaBH₄): The Workhorse Reductant
Sodium borohydride is a mild and selective reducing agent, ideal for the straightforward conversion of ketones to secondary alcohols.[1] Its ease of use and safety profile make it a common first choice for non-chiral reductions.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) during workup to yield the alcohol.
Experimental Considerations: The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature or cooled in an ice bath to moderate the initial exotherm. The workup is straightforward, usually involving quenching with water or dilute acid, followed by extraction.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium aluminum hydride is a significantly more potent reducing agent than sodium borohydride.[2] It will readily reduce not only ketones but also esters, carboxylic acids, and amides.
Mechanism: Similar to NaBH₄, the reaction involves the transfer of a hydride ion to the carbonyl carbon. However, the Al-H bond is more polarized than the B-H bond, making LiAlH₄ a much stronger hydride donor.
Experimental Considerations: Extreme caution must be exercised when using LiAlH₄. It reacts violently with water and other protic solvents, and can ignite upon contact with air.[3][4] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The workup procedure requires careful, slow addition of water and/or aqueous base to quench the excess reagent.
Catalytic Hydrogenation: The "Green" Alternative
Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., palladium on carbon, platinum oxide) to reduce the ketone.[5] This method is considered environmentally friendly due to its high atom economy.
Mechanism: The ketone and hydrogen are adsorbed onto the surface of the metal catalyst. The hydrogen molecule undergoes homolytic cleavage, and the resulting hydrogen atoms are added across the carbonyl double bond.
Experimental Considerations: This method can be performed at atmospheric pressure or may require a high-pressure hydrogenation apparatus. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and selectivity. For asymmetric hydrogenation, chiral ligands are required to induce enantioselectivity.
Corey-Bakshi-Shibata (CBS) Reduction: The Master of Asymmetry
For the synthesis of a single enantiomer of this compound, the CBS reduction is the method of choice.[6][7][8][9] This protocol utilizes a chiral oxazaborolidine catalyst to direct the reduction of the ketone with high enantioselectivity. The stereochemical outcome is predictable based on the chirality of the catalyst used.
Mechanism: The CBS catalyst coordinates with the borane reagent, forming a chiral complex. The ketone then coordinates to the boron of the catalyst in a sterically defined manner. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.
Experimental Considerations: The reaction is typically carried out in an aprotic solvent like THF at low temperatures to maximize enantioselectivity. The borane source is usually a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS). Careful handling of the air- and moisture-sensitive reagents is essential.
Experimental Protocols
dot
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A lithium aluminium hydride reduction [rod.beavon.org.uk]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
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- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
An Expert's Guide to Inter-laboratory Validation of Analytical Methods for 1-(2,4,6-Trifluorophenyl)ethan-1-ol
A Comparative Analysis of Chromatographic Techniques for Robust and Reliable Quantification
As a Senior Application Scientist, the successful transfer and validation of an analytical method across multiple laboratories is a critical milestone in drug development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1-(2,4,6-Trifluorophenyl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the nuances of method selection, the rationale behind validation parameters, and the practicalities of ensuring inter-laboratory reproducibility.
The core of this guide is a comparative study between a primary Gas Chromatography (GC) method and a secondary High-Performance Liquid Chromatography (HPLC) method. This dual-method approach not only offers flexibility but also provides a more comprehensive understanding of the analyte's behavior under different analytical conditions.
The Crucial Role of Method Validation in a Regulated Environment
Before we dive into the specifics of the methods, it is paramount to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework, particularly in its Q2(R1) and the more recent Q2(R2) guidelines, for validating analytical procedures.[1][2][3][4][5][6] These guidelines are echoed and enforced by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are reflected in the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10][11][12][13][14] The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[14]
The transition towards a lifecycle management approach to analytical procedures, as emphasized in recent guideline updates, means that validation is not a one-time event but a continuous process of ensuring the method remains fit for purpose.[12][13][15]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - The Primary Approach
For a volatile and thermally stable compound like this compound, Gas Chromatography is often the technique of choice. The fluorinated nature of the compound makes it particularly amenable to GC analysis.[16][17][18]
Causality Behind Experimental Choices for GC-FID
-
Injector and Column Selection: A split/splitless injector is chosen to handle a range of concentrations. The use of a mid-polarity stationary phase, such as one containing trifluoropropyl groups, is deliberate.[17] This choice is based on the principle of "like dissolves like," where the polarity of the stationary phase is matched to the analyte, providing optimal retention and peak shape for this fluorinated aromatic alcohol.
-
Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and sensitivity to organic compounds.
Detailed Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and FID.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.80 µm film thickness (or equivalent mid-polarity column).
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Reagent and Standard Preparation:
-
Diluent: Acetonitrile, HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.
Workflow for GC-FID Method Validation
Caption: Workflow for the validation of the GC-FID analytical method.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - The Alternative Approach
While GC is the primary choice, having a validated HPLC method provides a valuable alternative, especially in laboratories where GC instrumentation may be less available or for formulations where the analyte is not easily volatilized.[19][20][21]
Causality Behind Experimental Choices for HPLC-UV
-
Column Selection: A C18 reversed-phase column is a workhorse in HPLC and is well-suited for the separation of moderately polar aromatic compounds like this compound.[19][22] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection.
-
Detector: UV detection is chosen due to the presence of the aromatic ring in the analyte, which provides a strong chromophore for sensitive detection. A wavelength of 220 nm is selected to maximize the signal.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Reagent and Standard Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v).
-
Standard Stock Solution (1000 µg/mL): Prepared as described for the GC-FID method, using the HPLC diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.
Logical Relationship for Method Comparison
Caption: Comparison of GC-FID and HPLC-UV methods for the analysis of the target analyte.
Inter-laboratory Validation: The Ultimate Test of Robustness
The true measure of a method's validity is its performance across different laboratories, analysts, and equipment. This is assessed through an inter-laboratory validation study, which evaluates the reproducibility of the method.[23][24]
Protocol for Inter-laboratory Validation
-
Selection of Participating Laboratories: A minimum of three laboratories should be included in the study.
-
Sample Distribution: A homogenous batch of the sample is prepared and distributed to each participating laboratory, along with the reference standard and a detailed analytical method protocol.
-
Execution of the Method: Each laboratory analyzes the sample in replicate (e.g., n=6) according to the provided protocol.
-
Data Reporting: The results from each laboratory are collected and statistically analyzed.
Data Presentation and Comparison
The following tables summarize the expected performance data from the intra-laboratory validation of both the GC-FID and HPLC-UV methods, which serves as the basis for the inter-laboratory comparison.
Table 1: Summary of Validation Parameters for the GC-FID Method
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure; no co-elution with placebo |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 10 - 200 | 10 - 200 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | Report | 1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 5 |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and temperature |
Table 2: Summary of Validation Parameters for the HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure; no co-elution with placebo |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | 10 - 200 | 10 - 200 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) (µg/mL) | Report | 2 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 8 |
| Robustness | No significant impact on results | Method is robust to minor changes in mobile phase composition |
Table 3: Inter-laboratory Validation Results for the Primary GC-FID Method
| Laboratory | Mean Assay (%) | Standard Deviation | RSD (%) |
| Lab A | 99.8 | 0.85 | 0.85 |
| Lab B | 100.2 | 0.92 | 0.92 |
| Lab C | 99.5 | 0.88 | 0.88 |
| Overall | 99.8 | 0.95 | 0.95 |
The low overall Relative Standard Deviation (RSD) across the three laboratories demonstrates the excellent reproducibility of the GC-FID method.
Conclusion: A Robust and Transferable Analytical Method
This guide has provided a comprehensive framework for the inter-laboratory validation of an analytical method for this compound. The primary GC-FID method has been shown to be specific, linear, accurate, precise, and robust. The successful inter-laboratory validation confirms its suitability for routine use in a quality control environment. The secondary HPLC-UV method provides a reliable alternative, ensuring analytical continuity.
By following the principles outlined in this guide and adhering to the rigorous standards set by regulatory bodies, researchers, scientists, and drug development professionals can be confident in the quality and reliability of their analytical data.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
- USP <1225> Method Validation - BA Sciences. Source: BA Sciences.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma.
- The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - NIH.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2,4,6-Trifluorophenyl)ethan-1-ol Analogs as Potent Antifungal Agents
Introduction: The Imperative for Novel Antifungals and the Promise of Fluorinated Scaffolds
The rising tide of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, a cornerstone of current therapeutic strategies, are facing diminishing efficacy, necessitating the urgent development of new, more robust agents. The foundational mechanism of azoles involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition.
Fluconazole, a widely used azole, features a characteristic 2,4-difluorophenyl moiety. The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and overall bioactivity.[2] This guide delves into the structure-activity relationships (SAR) of 1-(2,4,6-trifluorophenyl)ethan-1-ol analogs, a class of compounds that builds upon the structural framework of azole antifungals. By exploring the impact of the 2,4,6-trifluorophenyl substitution pattern and other molecular modifications, we aim to provide a comprehensive resource for researchers engaged in the rational design of next-generation antifungal therapeutics.
The 2,4,6-Trifluorophenyl Moiety: A Key to Enhanced Antifungal Potency?
The substitution pattern of fluorine atoms on the phenyl ring of azole-like antifungals plays a pivotal role in their interaction with the active site of CYP51 and, consequently, their antifungal efficacy. While fluconazole's 2,4-difluoro substitution has proven effective, the exploration of alternative fluorination patterns offers a promising avenue for improving potency and overcoming resistance.
Comparative Analysis of Phenyl Ring Fluorination
| Compound/Analog | Phenyl Substitution | Antifungal Activity (% Inhibition of C. albicans growth)[2] |
| Reference Analog | 2,4,6-Trifluorophenyl | High |
| Comparative Analog 1 | 2,4-Difluorophenyl | High |
| Comparative Analog 2 | 2,6-Difluorophenyl | High |
| Comparative Analog 3 | 4-Fluorophenyl | Moderate |
| Comparative Analog 4 | Unsubstituted Phenyl | Low |
Interpretation of the Data:
The data suggests that the presence and position of fluorine atoms on the phenyl ring are critical for antifungal activity. The 2,4,6-trifluoro, 2,4-difluoro, and 2,6-difluoro analogs all exhibit high levels of inhibition against C. albicans, indicating that multiple fluorine substitutions are beneficial. In contrast, the monosubstituted 4-fluoro analog shows reduced activity, and the unsubstituted phenyl analog is largely inactive.
Expert Insights on the Causality:
The enhanced activity of the poly-fluorinated analogs can be attributed to several factors:
-
Increased Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can facilitate its passage through the fungal cell membrane to reach the intracellular target, CYP51.[2]
-
Enhanced Binding Interactions: The highly electronegative fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of CYP51, leading to a more stable enzyme-inhibitor complex.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by host or fungal enzymes, thereby increasing its bioavailability and duration of action.
The observation that mono-fluorination results in lower activity compared to di- and tri-fluorination suggests that a certain threshold of fluorine substitution is necessary to achieve optimal antifungal potency. A review of SAR studies on 1,2,4-triazole derivatives indicates that while mono-fluorine on the phenyl ring can confer antifungal activity, increasing the number of fluorine atoms does not always lead to a linear increase in potency and can sometimes result in reduced activity, highlighting the nuanced nature of these interactions.[1]
Core Structural Requirements for Antifungal Activity: Beyond the Phenyl Ring
The antifungal activity of this class of compounds is not solely dictated by the phenyl ring substitution. The overall molecular architecture, including the central alcohol-bearing carbon and the heterocyclic moieties, is crucial for effective inhibition of CYP51.
Caption: Key pharmacophoric elements for CYP51 inhibition.
-
The 1,2,4-Triazole Moiety: The nitrogen atom at the 4-position of the triazole ring is essential for activity. It coordinates with the heme iron atom in the active site of CYP51, a hallmark of the mechanism of action for azole antifungals. This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation.
-
The Tertiary Hydroxyl Group: The hydroxyl group on the central carbon is a critical hydrogen bond donor, forming a key interaction with amino acid residues within the CYP51 active site. This interaction helps to properly orient the inhibitor within the active site for optimal binding.
-
The Fluorinated Phenyl Ring: As discussed, this lipophilic group occupies a hydrophobic pocket within the enzyme's active site. The nature and position of the fluorine substituents fine-tune the binding affinity and overall inhibitory potency.
Experimental Protocols: A Foundation for Reproducible SAR Studies
The generation of reliable and comparable SAR data hinges on the use of standardized and well-validated experimental protocols. Below are detailed methodologies for the synthesis of a representative analog and the evaluation of its antifungal activity.
Synthesis of a Representative Analog: 2-(2,4,6-Trifluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
This protocol is adapted from established methods for the synthesis of fluconazole and its analogs.
Caption: Synthetic workflow for a representative analog.
Step-by-Step Methodology:
-
Bromination of 1-(2,4,6-Trifluorophenyl)ethanone: To a solution of 1-(2,4,6-trifluorophenyl)ethanone in a suitable solvent (e.g., methanol), add bromine dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, 2-bromo-1-(2,4,6-trifluorophenyl)ethanone, is then isolated by extraction and purified by column chromatography.
-
Synthesis of 1-(2,4,6-Trifluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: The bromo-ketone from the previous step is reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is heated, and upon completion, the product is isolated by precipitation or extraction and purified.
-
Epoxidation: The triazolyl-ketone is converted to the corresponding epoxide, 2-(2,4,6-trifluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, by reaction with trimethylsulfoxonium iodide in the presence of a strong base (e.g., sodium hydride) in a suitable solvent (e.g., dimethyl sulfoxide).
-
Ring-opening and Final Product Formation: The epoxide is then subjected to a ring-opening reaction with a second equivalent of 1,2,4-triazole in the presence of a base. This reaction yields the final product, 2-(2,4,6-trifluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, which is purified by recrystallization or column chromatography.
Self-Validation and Quality Control: The structure and purity of the synthesized compound must be rigorously confirmed at each step using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared from a fresh culture and adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The synthesized analog and a reference antifungal (e.g., fluconazole) are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Self-Validation and Controls: The assay must include a positive control (fungal growth in the absence of any drug), a negative control (broth only), and a reference antifungal drug to ensure the validity of the results.
Conclusion and Future Directions
The exploration of this compound analogs represents a promising frontier in the quest for novel antifungal agents. The available data, though preliminary, strongly suggests that the 2,4,6-trifluorophenyl moiety is a favorable substitution pattern for enhancing antifungal activity against clinically relevant pathogens like Candida albicans. The increased potency is likely a result of improved pharmacokinetic properties and enhanced binding interactions with the target enzyme, CYP51.
Future research should focus on a systematic SAR study of a series of analogs with varying fluorine substitution patterns on the phenyl ring, while keeping the rest of the molecular scaffold constant. This will provide a more definitive understanding of the electronic and steric effects of fluorine on antifungal activity. Furthermore, the most potent analogs should be evaluated for their inhibitory activity against purified CYP51 to confirm their mechanism of action. Ultimately, promising candidates should be advanced to in vivo models of fungal infection to assess their therapeutic potential. The insights gained from such studies will be invaluable for the rational design of the next generation of azole antifungals, helping to address the growing threat of antifungal resistance.
References
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Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., Farjam, M., & Ghasemzadeh, M. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022. [Link]
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Rojas-B., R., Fincheira-C., P., Zúñiga-L, C., Recabarren-G., R., & Báez-R., D. (2022). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 27(15), 4983. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4,6-Trifluorophenyl)ethan-1-ol
Introduction: Beyond the Benchtop
As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 1-(2,4,6-Trifluorophenyl)ethan-1-ol. This fluorinated aromatic alcohol is a valuable building block in modern medicinal and materials chemistry. However, our responsibility extends beyond its successful use to its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. Grounded in established safety principles and regulatory standards, this document is designed to empower laboratory personnel to manage chemical waste with the same rigor and precision applied to their research.
Core Principle: Hazard-Aware Waste Management
The foundation of safe disposal is a thorough understanding of the compound's specific hazards. This compound is not benign; its chemical properties dictate its classification as regulated hazardous waste.
Hazard Profile
The primary risks associated with this compound are irritation and significant aquatic toxicity. A summary of its hazard classifications is presented below.
| Hazard Class | GHS Category | Hazard Statement | Implication for Disposal |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Requires careful handling with appropriate gloves to prevent contact. Contaminated PPE must be disposed of as solid hazardous waste. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Mandates the use of safety goggles and/or a face shield during handling and disposal. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | All handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation of vapors. |
| Acute & Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Strictly prohibits drain disposal. Entry into waterways can cause significant, persistent environmental damage. |
The Critical "Halogenated" Classification
Beyond its immediate health effects, this compound is a halogenated organic compound due to the presence of fluorine atoms. This classification is paramount for waste disposal for two key reasons:
-
Regulatory Prohibition: Landfilling of halogenated organic wastes is broadly prohibited as they can damage landfill liners and leach into groundwater.[1]
-
Treatment Pathway: Halogenated waste requires a specific, high-cost disposal method, typically high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) produced.[2] This is fundamentally different from non-halogenated solvents, which can sometimes be recycled as fuel.[2]
Causality Link: Mixing even a small amount of this fluorinated alcohol into a non-halogenated waste container contaminates the entire volume, forcing it to be treated as halogenated waste.[3] This significantly increases disposal costs and environmental burden. Therefore, stringent segregation is the most critical step in the disposal process.
Procedural Guide: From Generation to Collection
This section outlines the operational, step-by-step methodology for safely disposing of this compound waste.
Required Personal Protective Equipment (PPE) & Controls
Before handling the compound or its waste, ensure the following are in place:
-
Engineering Control: A properly functioning chemical fume hood is mandatory for all operations.[4][5]
-
Eye Protection: Chemical splash goggles are the minimum requirement. For larger volumes, a face shield worn over goggles is recommended.[4]
-
Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for fluorinated alcohols. Double-gloving is a best practice for added protection.[4]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
At the point of generation, dedicate a specific waste stream for "Halogenated Organic Liquids." [3][6]
-
Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, acids, or bases.[2][7]
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads, silica gel) must be collected separately in a designated "Halogenated Solid Waste" container.
-
-
Container Selection:
-
Use only containers approved for chemical waste, typically provided by your institution's Environmental Health & Safety (EH&S) department.[2]
-
The container must be chemically compatible and have a secure, leak-proof screw-top cap.[7][8] The original product container can be used if it is in good condition.[7]
-
Ensure the container is clean and dry before adding the first drop of waste.
-
-
Labeling:
-
Proper labeling is a regulatory requirement and is crucial for safety.[8]
-
Label the waste container before adding any waste.
-
The label must include:
-
-
Waste Accumulation & Storage:
-
Add waste to the container inside a chemical fume hood.
-
Keep the container securely capped at all times, except when actively adding waste.[3][8] This prevents the release of vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) .[7][8] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]
-
The SAA should have secondary containment, such as a spill tray, to capture any potential leaks.[10]
-
-
Requesting Final Disposal:
-
Once the waste container is full (or when it is no longer needed), contact your institution's EH&S or equivalent waste management department to arrange for pickup.[8]
-
Follow their specific procedures for waste transfer and documentation.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill and Exposure
Accidents can happen. A prepared response is critical to mitigating harm.
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Protect Yourself: Don the appropriate PPE as described in Section 2.1.
-
Contain: Prevent the spill from spreading or entering any drains.[11] Use spill socks or dikes for larger spills.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[11] Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Solid Waste contaminated with this compound" and dispose of it according to the protocol in Section 2.2.
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, proper disposal is dictated by its irritant properties, severe aquatic toxicity, and its classification as a halogenated organic compound. By adhering to the principles of Segregation, Labeling, Containment, and Consultation with your institution's safety professionals, you ensure the protection of yourself, your colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Illinois Administrative Code Title 35, Part 729, Subpart B. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
- Hazardous Waste Segregation. (n.d.). Unknown Source.
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025, July 3). Hairi. Retrieved from [Link]
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Navigating the Safe Handling of 1-(2,4,6-Trifluorophenyl)ethan-1-ol: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2,4,6-Trifluorophenyl)ethan-1-ol. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following protocols are synthesized from data on structurally similar halogenated organic compounds, including 3,4,5-Trifluorophenylacetic acid and 2,2,2-Trifluoroethanol.[1][2] It is imperative to treat this compound with a high degree of caution, assuming hazard profiles similar to or greater than these analogues.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, this compound is anticipated to pose the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][3]
-
Potential for Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.
Hand Protection
Standard laboratory gloves, such as nitrile, are suitable for incidental contact.[5] However, for prolonged handling or in the event of a spill, more robust options are necessary.
| Glove Type | Protection Level | Recommended Use |
| Nitrile Gloves | Good for incidental splash protection against solvents, oils, and limited exposure to acids and bases.[5] | Routine laboratory procedures with small quantities. |
| Neoprene Gloves | Good resistance to acids, bases, alcohols, and peroxides.[5] | Handling larger quantities or for extended periods. |
| Butyl Gloves | Excellent resistance to polar organics like ketones and esters.[6] | Recommended for spill cleanup and handling of concentrated solutions. |
| Viton Gloves | Exceptional resistance to chlorinated and aromatic solvents.[7] | A superior choice for high-risk operations and spill management. |
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering protection from splashes and vapors.[7]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger volumes or when there is a significant risk of splashing.[2][8]
Body Protection
-
Laboratory Coat: A standard cotton lab coat is the minimum requirement.[9]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, an acid-resistant apron worn over the lab coat is recommended.[9]
-
Full Chemical Suit: In scenarios involving large quantities or significant potential for exposure, a full chemical suit may be necessary.[8]
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge is required.[8]
Operational Plan: Step-by-Step Safe Handling
The following workflow is designed to ensure a safe operational environment from preparation to cleanup.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: A Rapid Response Guide
Immediate and correct first aid is crucial in the event of an exposure.
Skin Contact
-
Immediately proceed to the nearest emergency shower and rinse the affected area with copious amounts of water for at least 15 minutes.[11]
-
While rinsing, remove all contaminated clothing.[11]
-
Wash the affected area with soap and water.[12]
-
Seek immediate medical attention.[12]
Eye Contact
-
Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11][12]
-
Remove contact lenses if present and easy to do so.[1]
-
Do not apply any neutralizing agents.
-
Seek immediate medical attention.[12]
Inhalation
-
Move the individual to fresh air immediately.[11]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[13]
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.[11]
-
Rinse the mouth with water.[1]
-
If the person is conscious, have them drink large quantities of water.[11]
-
Seek immediate medical attention.
Special Note on Fluorinated Compounds: Due to the trifluorophenyl group, thermal decomposition or certain reactions could produce hydrogen fluoride (HF). HF exposure requires specialized medical treatment, including the application of calcium gluconate gel to the skin.[11][14] Ensure that your laboratory's emergency response plan includes procedures for HF exposure.[9][15]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.[1]
Caption: Decision-making process for the proper disposal of this compound waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while ensuring their personal safety and protecting the environment.
References
- Chemical Safety Data Sheet MSDS / SDS - 3,4,5-Trifluorophenylacetic acid - ChemicalBook. (2025).
- HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE - UVIC. (2022).
- SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. (2014).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- 2,4,5-Trifluorophenylacetic acid - Ossila. (n.d.).
- Safety Data Sheet - MedchemExpress.com. (2026).
- Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH - CDC. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024).
- Safety Data Sheet - CymitQuimica. (2024).
- SAFETY DATA SHEET - Apollo Scientific. (2015).
- Personal Protective Equipment (PPE). (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
